Tonabersat
Description
potential antimigraine agent; structure in first source
Properties
IUPAC Name |
N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIIRNOPGJTBJD-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169923 | |
| Record name | Tonabersat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175013-84-0 | |
| Record name | Tonabersat [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175013840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tonabersat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06578 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tonabersat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TONABERSAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XD9773ZMN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tonabersat's Mechanism of Action in Neuronal-Glial Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tonabersat is a novel benzopyran compound that has been investigated for its potential in treating neurological disorders, particularly migraine.[1][2] Its primary mechanism of action revolves around the modulation of neuronal-glial communication, a critical process in both normal brain function and the pathophysiology of various central nervous system (CNS) diseases. This technical guide provides an in-depth exploration of this compound's effects on this intricate cellular cross-talk, with a focus on its interaction with connexin hemichannels and gap junctions. We will delve into the quantitative data from key preclinical and clinical studies, provide detailed experimental protocols for assessing its activity, and visualize the underlying signaling pathways.
Introduction: The Significance of Neuronal-Glial Communication
The traditional neuron-centric view of brain function has evolved to recognize the indispensable role of glial cells, including astrocytes and satellite glial cells, in regulating synaptic transmission, maintaining homeostasis, and responding to injury.[3][4][5] Communication between neurons and glia is bidirectional and occurs through various mechanisms, including the release of neurotransmitters, gliotransmitters, and the direct passage of ions and small molecules through gap junctions. Dysregulation of this communication is implicated in a range of neurological conditions, including migraine, epilepsy, and neuroinflammatory diseases.
Cortical spreading depression (CSD), a wave of profound neuronal and glial depolarization followed by a period of suppressed activity, is considered the neurophysiological correlate of migraine aura. The propagation of CSD is heavily dependent on functional neuronal-glial networks. This compound has been shown to inhibit CSD, suggesting its therapeutic potential lies in its ability to modulate these networks.
Core Mechanism of Action: Modulation of Connexin Channels
This compound's primary molecular targets are connexin-based channels, which exist in two main forms:
-
Gap Junctions: These channels connect the cytoplasm of adjacent cells, allowing for direct intercellular communication. In the context of the nervous system, they facilitate the coupling of neurons and glial cells into functional syncytia.
-
Hemichannels: These are half of a gap junction channel present on the cell surface, which can open to release molecules into the extracellular space. Pathological conditions can lead to excessive opening of hemichannels, contributing to inflammation and neuronal damage.
This compound has been demonstrated to inhibit both gap junctions and hemichannels, with a particular emphasis on those formed by Connexin 43 (Cx43) and Connexin 26 (Cx26) .
Inhibition of Connexin 43 (Cx43) Hemichannels
Under pathological conditions such as ischemia or inflammation, Cx43 hemichannels can open, leading to the release of ATP into the extracellular environment. This extracellular ATP acts as a danger signal, activating purinergic receptors on neighboring cells and triggering a cascade of inflammatory responses, including the activation of the NLRP3 inflammasome. This compound has been shown to directly block the opening of Cx43 hemichannels, thereby preventing this ATP release and subsequent neuroinflammation.
Modulation of Neuronal-Glial Gap Junctions
In the trigeminal ganglion, a key structure in migraine pathophysiology, this compound inhibits gap junction communication between neurons and satellite glial cells. This action is associated with a downregulation of Cx26 expression. By uncoupling these cells, this compound can reduce neuronal hyperexcitability and peripheral sensitization, which are critical processes in the generation of migraine pain.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound.
Table 1: Preclinical Data on this compound's Effect on Cortical Spreading Depression (CSD)
| Parameter | Vehicle/Control | This compound | Animal Model | Reference |
| Primary CSD Velocity | 2.6 ± 0.41 mm/min | 3.5 ± 0.65 mm/min | Feline | |
| Secondary CSD Velocity | 2.11 ± 0.21 mm/min | Not specified | Feline | |
| Number of CSD Events | 7.4 ± 0.5 events | 3.8 ± 0.5 events | Feline | |
| Primary CSD Area | Not specified | 26.2 ± 9.9 mm² | Feline | |
| Secondary CSD Area | Not specified | 7.6 ± 4.6 mm² | Feline |
Table 2: Clinical Trial Data on this compound in Migraine with Aura
| Outcome Measure | Placebo | This compound (40 mg/day) | Study Design | p-value | Reference |
| Median Attacks of Aura (per 12 weeks) | 3.2 (IQR 1.0-5.0) | 1.0 (IQR 0-3.0) | Randomized, double-blind, placebo-controlled crossover | p=0.01 | |
| Median Migraine Headache Days (with or without aura) | 3.0 | 3.0 | Randomized, double-blind, placebo-controlled crossover | p=0.09 | |
| 50% Responder Rate (Migraine Attacks) | 45% | 62% | Randomized, double-blind, placebo-controlled, parallel group | p < 0.05 | |
| Reduction in Rescue Medication Use (days) | - | 1.8 days reduction compared to placebo | Randomized, double-blind, placebo-controlled, parallel group | p = 0.02 |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways affected by this compound and the logical flow of its mechanism of action.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. This compound, a novel gap-junction modulator for the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches to Study Gap Junctional Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approaches to Study Gap Junctional Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Approaches to Study Gap Junctional Coupling [frontiersin.org]
Tonabersat's Role in Modulating Cortical Spreading Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cortical Spreading Depression (CSD) is a wave of profound cellular depolarization in the cerebral cortex, implicated as a key pathophysiological event in migraine with aura. Tonabersat (SB-220453), a benzopyran derivative, has emerged as a significant modulator of CSD. Preclinical evidence robustly demonstrates its inhibitory effects on CSD, primarily through the modulation of gap junctions and connexin hemichannels. This technical guide provides an in-depth analysis of the mechanism of action of this compound in the context of CSD, presenting key quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. While clinical trials have shown mixed results for migraine prophylaxis in a general population, a notable efficacy in reducing aura attacks underscores the relevance of its CSD-inhibiting properties.
Mechanism of Action: Modulation of Gap Junctions and Connexin Hemichannels
The primary mechanism by which this compound is understood to modulate cortical spreading depression is through its interaction with gap junctions and connexin hemichannels, which are crucial for intercellular communication and the propagation of the depolarization wave that characterizes CSD.
Inhibition of Connexin43 (Cx43) Hemichannels
This compound has been shown to directly inhibit the opening of Connexin43 (Cx43) hemichannels.[1][2] These "pathological pores" are believed to play a role in the release of signaling molecules like ATP into the extracellular space, which can contribute to the initiation and propagation of CSD.[1] Electrophysiological studies have confirmed a direct and rapid channel block by this compound.[1]
Reduction of Gap Junction Coupling
At higher concentrations, this compound also reduces gap junctional intercellular communication (GJIC).[1] This is achieved by promoting the internalization and lysosomal degradation of gap junction plaques. By uncoupling this direct cell-to-cell communication pathway, this compound can impede the spread of ions and small molecules that sustain the CSD wave. Preclinical studies have specifically implicated the inhibition of neuronal-glial gap junctions in the trigeminal ganglion as a key action of this compound.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on both CSD parameters and its underlying molecular targets.
Table 1: In Vivo Effects of this compound on Cortical Spreading Depression
| Species | Model | This compound Dose | CSD Parameter | Control Value (mean ± SEM) | This compound Value (mean ± SEM) | Percentage Change | Citation |
| Cat | KCl-induced CSD (DWI-MRI) | 10 mg/kg i.p. | Number of CSD Events | 4-8 (range) | 0-3 (range) | - | |
| Cat | KCl-induced CSD (DWI-MRI) | 10 mg/kg i.p. | Duration of CSD Activity (min) | 39.8 ± 4.4 | 13.2 ± 5.0 | -66.8% | |
| Cat | KCl-induced CSD (DWI-MRI) | 10 mg/kg i.p. | Primary CSD Event Velocity (mm/min) | Not specified | 5.4 ± 0.7 | Increased | |
| Rat | KCl-induced CSD (Electrophysiology) | 10 mg/kg i.p. | Number of Depolarisations | 8 (median) | 2 (median) | -75% |
Table 2: In Vitro Effects of this compound on Connexin-Mediated Communication
| Assay | Cell Type | This compound Concentration | Measured Effect | Result (% of Control/Ischemia) | Citation |
| ATP Release (Ischemia) | hCMVEC | 0.1 µM | Inhibition of ATP release | 85.9 ± 2.4% | |
| ATP Release (Ischemia) | hCMVEC | 1 µM | Inhibition of ATP release | 75.9 ± 2.3% | |
| ATP Release (Ischemia) | hCMVEC | 10 µM | Inhibition of ATP release | 58.5 ± 1.9% | |
| ATP Release (Ischemia) | hCMVEC | 100 µM | Inhibition of ATP release | 70.5 ± 3.9% | |
| Gap Junction Coupling (Scrape-Load Dye Transfer) | Not specified | 50 µM (2h preincubation) | Reduction in LY-positive cells | 72.5 ± 7.5% | |
| Gap Junction Coupling (Scrape-Load Dye Transfer) | Not specified | 50 µM (6h preincubation) | Reduction in LY-positive cells | 62.8 ± 8.0% | |
| Gap Junction Coupling (Scrape-Load Dye Transfer) | Not specified | 50 µM (24h preincubation) | Reduction in LY-positive cells | 50.5 ± 7.5% | |
| Gap Junction Coupling (Scrape-Load Dye Transfer) | Not specified | 200 µM (24h preincubation) | Reduction in LY-positive cells | 46.7 ± 3.2% |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in CSD Modulation
Caption: this compound's modulation of CSD via gap junction and hemichannel inhibition.
Experimental Workflow for In Vivo CSD Induction and Recordingdot
References
Tonabersat: A Technical Guide to its Function as a Selective Inhibitor of Connexin 43 Hemichannels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tonabersat (SB-220453) is a benzopyran derivative initially investigated for the prophylaxis of migraine with aura due to its ability to inhibit cortical spreading depression (CSD).[1][2][3] Subsequent research has redefined its primary mechanism of action, establishing it as a direct and selective inhibitor of Connexin 43 (Cx43) hemichannels.[4][5] These channels, often termed "pathological pores," are implicated in the propagation of secondary injury and inflammation in numerous diseases affecting the central nervous system (CNS) and other tissues. Under pathological conditions, open Cx43 hemichannels release signaling molecules like ATP, which trigger downstream inflammatory cascades, notably the activation of the NLRP3 inflammasome. This compound's ability to block this ATP release without significantly affecting physiological gap junction communication at therapeutic doses positions it as a promising therapeutic agent for a range of inflammatory and degenerative diseases, including diabetic retinopathy, age-related macular degeneration (AMD), and multiple sclerosis. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and processes.
Core Mechanism of Action
The Role of Connexin 43 Channels
Connexin 43 is a transmembrane protein that is the most widely expressed connexin subtype. Six Cx43 monomers oligomerize to form a hexameric structure called a "connexon" or "hemichannel" in the cell membrane. These hemichannels have two primary functions:
-
Gap Junctions: A hemichannel on one cell can dock with a corresponding hemichannel on an adjacent cell to form a gap junction channel. These channels mediate direct intercellular communication, allowing the passage of ions and small molecules (<1.2 kDa), which is crucial for maintaining tissue homeostasis and coordinated cellular activity.
-
Hemichannels: Un-docked hemichannels can also open under specific pathological stimuli (e.g., ischemia, inflammation, high glucose), providing a conduit between the cytoplasm and the extracellular space. This opening allows the release of signaling molecules like ATP and glutamate, which can act in an autocrine or paracrine fashion to propagate inflammatory signals to neighboring cells.
This compound's Selective Inhibition
This compound directly inhibits the opening of Cx43 hemichannels. This action is rapid, with electrophysiology studies confirming direct channel block in under three minutes. A key feature of this compound is its selectivity for hemichannels over gap junctions at lower concentrations. While low micromolar concentrations (e.g., 10 μM) effectively block hemichannel-mediated ATP release, significantly higher concentrations and longer incubation times are required to reduce gap junction coupling. This selectivity is critical, as it allows this compound to target pathological signaling while preserving essential physiological intercellular communication. At higher concentrations, this compound has been shown to cause the internalization and lysosomal degradation of gap junction plaques.
Downstream Signaling: NLRP3 Inflammasome
A primary consequence of pathological Cx43 hemichannel opening is the release of ATP into the extracellular environment. This extracellular ATP acts as a danger signal, binding to purinergic receptors (e.g., P2X7) on nearby cells. This binding triggers the assembly and activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a multi-protein complex responsible for activating caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are secreted and perpetuate the inflammatory response.
This compound breaks this cycle by blocking the initial ATP release, thereby preventing NLRP3 inflammasome assembly and subsequent cytokine release. This upstream intervention is a key aspect of its therapeutic potential in a wide range of inflammatory diseases.
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Type | Condition | This compound Concentration | Result | Reference |
| ATP Release | Mixed Glial Cells | Ischemia Injury | 10 µM | Maximal inhibition of Cx43-mediated ATP release | |
| Ischemia Injury | 0.1 µM - 100 µM | Concentration-dependent reduction in ATP release | |||
| ARPE-19 | High Glucose + Cytokines | Not specified | Blocked ATP release to levels below untreated cells | ||
| Gap Junction Coupling | C6 Glioma Cells | Scrape-loading (Lucifer Yellow) | 50 µM (2 h) | Coupling reduced to 72.5 ± 7.5% of control | |
| Scrape-loading (Lucifer Yellow) | 50 µM (24 h) | Coupling reduced to 50.5 ± 7.5% of control | |||
| Dye Uptake | hPTECs | High Glucose + Cytokines | 50 µM | Blunted carboxyfluorescein dye uptake by 45 ± 4.2% | |
| Anti-Seizure | Hippocampal Brain Slice | K+ Model | 0.5 µM (IC₅₀) | Concentration-dependent inhibition of electrographic bursting | |
| Inflammasome | hPTECs | High Glucose + Cytokines | 50 µM | Reduced Caspase-1 activity by 27% | |
| High Glucose + Cytokines | 50 µM | Decreased IL-1β mRNA expression by 57 ± 5.3% | |||
| High Glucose + Cytokines | 50 µM | Decreased NLRP3 mRNA expression by 51 ± 8.4% | |||
| ARPE-19 | High Glucose + Cytokines | Not specified | Inhibited NLRP3 & cleaved caspase-1 complex formation |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Model | Animal | Disease | Dosing | Key Outcomes | Reference |
| Bright-Light Damage | Sprague Dawley Rat | Dry AMD | 0.26, 0.8, 2.4 mg/kg (oral) | Significantly improved functional outcomes (ERG); prevented thinning of retina and choroid. | |
| Diabetic Retinopathy | Spontaneous Rat Model | Diabetic Retinopathy | Daily oral treatment (2 weeks) | Reduced clinical signs, including microaneurysms. | |
| Diabetic Retinopathy | NOD Mouse | Inflammatory DR | Oral | Reduced macrovascular abnormalities, vascular leak, inflammation, and inflammasome activation. | |
| Experimental MS | C57BL/6 Mouse | EAE | 0.2, 0.4, 0.8 mg/kg (oral) | Significantly reduced disease progression and clinical behavioral scores. | |
| Audiogenic Seizures | Frings AGS-susceptible Mouse | Epilepsy | >250 mg/kg (TD₅₀) | Effective against audiogenic seizures with a high therapeutic index (TI >2000). |
Table 3: Human Clinical Trial Data (Migraine with Aura)
| Trial Design | Participants | Dosing | Primary Endpoints & Results | Reference |
| Randomized, double-blind, placebo-controlled crossover | 39 patients with migraine with aura | 40 mg once daily | Aura Attacks: Reduced from median 3.2 (placebo) to 1.0 (this compound) per 12 weeks (p=0.01).Migraine Headache Days: No significant difference (3.0 days for both groups). | |
| Dose-ranging, placebo-controlled | N/A | 40 mg/day and 80 mg/day | To investigate efficacy and tolerability for migraine prophylaxis. |
Key Experimental Protocols
In Vitro: Dye Uptake/Exclusion Assay for Hemichannel Activity
This assay measures the passage of membrane-impermeant fluorescent dyes (e.g., carboxyfluorescein, Lucifer Yellow, ethidium bromide) through open hemichannels.
-
Objective: To quantify Cx43 hemichannel activity in cultured cells under various conditions and assess the inhibitory effect of this compound.
-
Methodology:
-
Cell Culture: Plate cells (e.g., human primary renal proximal tubule epithelial cells - hPTECs) and culture until confluent.
-
Pre-treatment: Incubate cells with this compound (e.g., 50 µM) or vehicle control for a specified period (e.g., 1 hour).
-
Stimulation: Expose cells to pathological stimuli (e.g., 25 mM high glucose and a cytokine cocktail of IL-1β and TNF-α) for 48 hours to induce hemichannel opening.
-
Dye Loading: Wash cells with a low-calcium solution to maximize hemichannel opening. Add a fluorescent dye such as carboxyfluorescein (5 µM) to the media and incubate for a short period (e.g., 5-15 minutes).
-
Wash & Image: Thoroughly wash cells with a calcium-containing solution to remove extracellular dye and close hemichannels.
-
Quantification: Capture fluorescence images using microscopy. Quantify the intracellular fluorescence intensity using image analysis software (e.g., Fiji/ImageJ). An increase in intracellular fluorescence corresponds to increased hemichannel activity.
-
References
- 1. This compound, a novel gap-junction modulator for the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on migraine with aura: a randomised, double-blind, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Tonabersat's Effect on NLRP3 Inflammasome Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the preliminary research on the inhibitory effects of Tonabersat on the NOD-like receptor protein 3 (NLRP3) inflammasome. This compound, a connexin 43 (Cx43) hemichannel blocker, has emerged as a potential therapeutic agent for inflammatory diseases by modulating the innate immune response. This document summarizes the current understanding of this compound's mechanism of action, presents quantitative data from key preclinical studies, and offers detailed experimental protocols for investigating its effects. The included signaling pathway and experimental workflow diagrams, created using the DOT language, provide a clear visual representation of the underlying biological processes and research methodologies.
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system. Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune disorders.
This compound is a small molecule that functions as a selective inhibitor of Cx43 hemichannels.[3] These channels are involved in the release of signaling molecules, such as adenosine triphosphate (ATP), from the cell.[3] Extracellular ATP acts as a potent DAMP, triggering the activation of the NLRP3 inflammasome.[4] Preliminary studies suggest that by blocking Cx43 hemichannels, this compound can inhibit ATP release, thereby preventing the subsequent activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines. This guide will delve into the scientific evidence supporting this hypothesis.
Mechanism of Action: this compound and NLRP3 Inflammasome Inhibition
The proposed mechanism by which this compound inhibits NLRP3 inflammasome activation is centered on its ability to block Cx43 hemichannels. This action disrupts a key signaling cascade that leads to inflammasome assembly and activation.
The Role of Connexin 43 Hemichannels and ATP Release
Under pathological conditions, Cx43 hemichannels open and release ATP into the extracellular space. This extracellular ATP then binds to purinergic receptors, such as P2X7, on the surface of immune cells. This binding event is a critical "Signal 2" for NLRP3 inflammasome activation, following a "Signal 1" priming step that upregulates the expression of NLRP3 and pro-IL-1β, often initiated by stimuli like lipopolysaccharide (LPS).
This compound's Intervention
This compound directly inhibits the opening of Cx43 hemichannels, thereby preventing the release of ATP into the extracellular milieu. By blocking this crucial step, this compound effectively removes the DAMP signal required for NLRP3 inflammasome activation. This leads to a downstream reduction in caspase-1 activation and, consequently, a decrease in the maturation and secretion of IL-1β and IL-18.
Quantitative Data Summary
The following tables summarize the quantitative findings from preliminary studies on this compound's effects on NLRP3 inflammasome activation.
Table 1: In Vitro Studies
| Cell Type | Model/Stimulus | This compound Concentration | Measured Parameter | Result | Reference |
| ARPE-19 | Hyperglycemia + Pro-inflammatory Cytokines | 50 µM | NLRP3 Complex Formation | Inhibited | |
| ARPE-19 | Hyperglycemia + Pro-inflammatory Cytokines | 50 µM | Cleaved Caspase-1 | Inhibited | |
| ARPE-19 | Hyperglycemia + Pro-inflammatory Cytokines | 50 µM | IL-1β Release | Significantly Reduced | |
| ARPE-19 | Hyperglycemia + Pro-inflammatory Cytokines | 50 µM | VEGF Release | Significantly Reduced | |
| ARPE-19 | Hyperglycemia + Pro-inflammatory Cytokines | 50 µM | IL-6 Release | Significantly Reduced | |
| Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs) | High Glucose + Cytokines | 50 µM | IL-1β mRNA Expression | 57% Decrease | |
| Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs) | High Glucose + Cytokines | 50 µM | NLRP3 mRNA Expression | 51% Decrease | |
| Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs) | High Glucose + Cytokines | 50 µM | Caspase-1 Activity | 27% Decrease | |
| Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs) | High Glucose + Cytokines | 50 µM | IL-1β Secretion | 18% Decrease |
Table 2: In Vivo Studies
| Animal Model | Disease Model | This compound Dosage | Measured Parameter | Result | Reference |
| Mouse | Inflammatory Non-obese Diabetic (NOD) DR | 0.8 mg/kg (oral gavage) | NLRP3 Inflammasome Activation | Reduced | |
| Mouse | Inflammatory Non-obese Diabetic (NOD) DR | 0.8 mg/kg (oral gavage) | Retinal Inflammation | Reduced | |
| Rat | Spontaneous Diabetic Retinopathy | 2.4 mg/kg (oral) | Retinal Inflammation | Reduced |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on NLRP3 inflammasome activation.
Immunohistochemistry for NLRP3 and Cleaved Caspase-1 in Retinal Cryosections
This protocol is adapted from studies investigating inflammasome activation in retinal tissue.
4.1.1. Tissue Preparation
-
Euthanize the animal via an approved method and enucleate the eyes.
-
Create a small puncture at the limbus with a 25-gauge needle.
-
Fix the eyecup in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 2 hours at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose in PBS at 4°C until the tissue sinks.
-
Embed the eyecup in Optimal Cutting Temperature (OCT) compound in a cryomold and freeze on dry ice.
-
Store the embedded tissue at -80°C until sectioning.
-
Cut 10-12 µm thick sections using a cryostat and mount them on charged microscope slides.
4.1.2. Staining Procedure
-
Air dry the sections for 30 minutes at room temperature.
-
Wash the sections three times for 5 minutes each in PBS.
-
Permeabilize the sections with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times for 5 minutes each in PBS.
-
Block non-specific binding with 5% normal donkey serum in PBS containing 0.1% Triton X-100 for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-NLRP3, 1:200; mouse anti-cleaved caspase-1, 1:250) diluted in blocking buffer overnight at 4°C.
-
Wash three times for 10 minutes each in PBS.
-
Incubate with corresponding fluorescently labeled secondary antibodies (e.g., donkey anti-rabbit Alexa Fluor 488, 1:500; donkey anti-mouse Alexa Fluor 594, 1:500) for 2 hours at room temperature in the dark.
-
Wash three times for 10 minutes each in PBS in the dark.
-
Counterstain with DAPI (1 µg/mL) for 5 minutes to visualize nuclei.
-
Wash twice for 5 minutes each in PBS.
-
Mount the coverslip with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
Luminex Multiplex Cytokine Assay for IL-1β and IL-18
This protocol is a general guideline for measuring cytokine levels in cell culture supernatants or vitreous humor, based on commercially available kits.
4.2.1. Sample Preparation
-
For cell culture, collect the supernatant and centrifuge at 1000 x g for 10 minutes to remove cellular debris.
-
For vitreous humor, collect the sample and store it at -80°C. Thaw on ice before use.
-
Dilute samples as necessary with the assay buffer provided in the kit.
4.2.2. Assay Procedure
-
Prepare the antibody-conjugated magnetic beads by vortexing and sonicating.
-
Add the bead mixture to each well of a 96-well plate.
-
Wash the beads twice with the provided wash buffer using a magnetic plate washer.
-
Add standards, controls, and samples to the appropriate wells.
-
Incubate the plate on a shaker at room temperature for 2 hours.
-
Wash the beads three times with wash buffer.
-
Add the biotinylated detection antibody cocktail to each well.
-
Incubate on a shaker at room temperature for 1 hour.
-
Wash the beads three times with wash buffer.
-
Add streptavidin-phycoerythrin (PE) to each well.
-
Incubate on a shaker at room temperature for 30 minutes.
-
Wash the beads three times with wash buffer.
-
Resuspend the beads in sheath fluid.
-
Acquire the data on a Luminex instrument.
-
Analyze the data using the appropriate software to determine cytokine concentrations.
ATP Release Assay
This protocol utilizes the luciferin-luciferase reaction to measure extracellular ATP.
4.3.1. Reagent Preparation
-
Prepare a standard ATP solution and perform serial dilutions to create a standard curve.
-
Prepare the luciferin-luciferase reagent according to the manufacturer's instructions.
4.3.2. Assay Procedure
-
Plate cells in a white-walled 96-well plate and culture until they reach the desired confluency.
-
Replace the culture medium with a buffer solution (e.g., HBSS).
-
Add this compound or vehicle control to the wells and incubate for the desired time.
-
Stimulate the cells to induce ATP release (e.g., with a hypotonic solution or a specific agonist).
-
Collect a sample of the extracellular medium.
-
Add the luciferin-luciferase reagent to the collected medium.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the ATP concentration based on the standard curve.
Western Blotting for NLRP3 and Cleaved Caspase-1
This protocol outlines the general steps for detecting NLRP3 and cleaved caspase-1 in cell lysates.
4.4.1. Protein Extraction
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
4.4.2. Electrophoresis and Transfer
-
Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
4.4.3. Immunodetection
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-NLRP3, 1:1000; mouse anti-cleaved caspase-1, 1:1000) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on NLRP3 inflammasome activation in an in vitro cell culture model.
References
- 1. Connexin Hemichannel Block Using Orally Delivered this compound Improves Outcomes in Animal Models of Retinal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Connexin Hemichannel Block Using Orally Delivered this compound Improves Outcomes in Animal Models of Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. sm.unife.it [sm.unife.it]
Unraveling the Interaction: A Technical Guide to the Functional Binding Effects of Tonabersat on Connexin 43
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tonabersat (SB-220453), a cis-benzopyran derivative, has emerged as a significant modulator of Connexin 43 (Cx43) function. While its therapeutic potential in various central nervous system and inflammatory conditions is increasingly recognized, the precise molecular details of its binding site on Cx43 remain an area of active investigation. This technical guide synthesizes the current understanding of this compound's interaction with Cx43, focusing on its well-documented role as a hemichannel blocker and the downstream consequences of this action. We present available quantitative data, detail relevant experimental methodologies, and visualize the implicated signaling pathways to provide a comprehensive resource for researchers in the field.
It is important to note that current literature indicates this compound binds with high affinity to a stereoselective, yet unspecified site in the central nervous system.[1] The direct binding site on the Connexin 43 protein has not been fully elucidated. Therefore, this guide will focus on the functional outcomes of this interaction, which strongly suggest a direct inhibition of Cx43 hemichannel activity.
Quantitative Analysis of this compound's Functional Effects on Connexin 43
The following tables summarize the key quantitative findings from in vitro and in vivo studies, demonstrating the inhibitory effects of this compound on Cx43 hemichannel function and downstream inflammatory responses.
Table 1: Inhibition of Cx43 Hemichannel Activity by this compound
| Cell Type/Model | Experimental Condition | This compound Concentration | Measured Parameter | % Inhibition/Reduction | Reference |
| Human Kidney (HK2) Cells | High Glucose (25 mM) + TGFβ1 | 100 µM | Hemichannel-mediated dye uptake | 49.8 ± 4.6% | [2][3] |
| Human Kidney (HK2) Cells | High Glucose (25 mM) + TGFβ1 | 100 µM | ATP release | 43 ± 5.9% | [2][3] |
| Human Retinal Pigment Epithelial (ARPE-19) Cells | High Glucose + Cytokines | Not Specified | ATP release | Significant decrease to below basal levels |
Table 2: Downstream Effects of this compound-Mediated Cx43 Hemichannel Blockade
| Cell Type/Model | Experimental Condition | This compound Concentration | Measured Parameter | % Reduction | Reference |
| Human Kidney (HK2) Cells | High Glucose + TGFβ1 | 100 µM | Cx43 protein expression | 46 ± 10.3% | |
| Human Kidney (HK2) Cells | High Glucose + TGFβ1 | 100 µM | Fibronectin expression | 35.7 ± 4.8% | |
| Human Kidney (HK2) Cells | High Glucose + TGFβ1 | 100 µM | Collagen I expression | 40.6 ± 5.4% | |
| Human Retinal Pigment Epithelial (ARPE-19) Cells | High Glucose + Cytokines | Not Specified | IL-1β release | Significant | |
| Human Retinal Pigment Epithelial (ARPE-19) Cells | High Glucose + Cytokines | Not Specified | VEGF release | Significant | |
| Human Retinal Pigment Epithelial (ARPE-19) Cells | High Glucose + Cytokines | Not Specified | IL-6 release | Significant | |
| Human Primary Renal Proximal Tubule Epithelial Cells (RPTECs) | High Glucose + Cytokines | 50 µM | IL-1β expression | 61 ± 5.5% | |
| Human Primary Renal Proximal Tubule Epithelial Cells (RPTECs) | High Glucose + Cytokines | 50 µM | G-CSF expression | 52 ± 7.9% | |
| Inflammatory NOD Mouse Model of Diabetic Retinopathy | Cytokine Injection | 0.8 mg/kg (oral) | NLRP3 spots in retina | 20.33% | |
| Inflammatory NOD Mouse Model of Diabetic Retinopathy | Cytokine Injection | 0.8 mg/kg (oral) | Cleaved caspase-1 spots in retina | 60.36% |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to investigate the effects of this compound on Cx43.
Hemichannel-Mediated Dye Uptake Assay
This assay assesses the permeability of the cell membrane through hemichannels.
-
Cell Culture: Human kidney (HK2) proximal tubule epithelial cells are cultured in either low (5 mM) or high (25 mM) glucose conditions, with or without TGFβ1 (10 ng/mL) and this compound (100 µM) for 48 hours.
-
Dye Loading: Cells are incubated with a balanced salt solution (BSS) containing a fluorescent dye such as carboxyfluorescein.
-
Measurement: The uptake of the dye, which enters the cells through open hemichannels, is quantified using fluorescence microscopy or a plate reader.
-
Principle: A reduction in dye uptake in the presence of this compound indicates the blockade of hemichannels.
ATP Release Assay
This protocol measures the release of ATP from cells, a key signaling molecule that passes through Cx43 hemichannels.
-
Cell Treatment: Cells are treated under various conditions (e.g., high glucose, inflammatory cytokines) with and without this compound.
-
Sample Collection: The extracellular medium is collected at specific time points.
-
ATP Quantification: ATP levels in the medium are measured using a luminescence-based assay, such as the ATPlite kit. The assay relies on the luciferin-luciferase reaction, where the amount of light produced is proportional to the ATP concentration.
-
Principle: A decrease in extracellular ATP in this compound-treated cells suggests inhibition of hemichannel-mediated ATP release.
Western Blotting for Protein Expression
This technique is used to quantify changes in the expression levels of specific proteins.
-
Cell Lysis: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Cx43, fibronectin, collagen I), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify the protein bands.
-
Principle: Changes in band intensity reflect changes in protein expression levels in response to treatment.
Luminex Cytokine Release Assay
This multiplex immunoassay allows for the simultaneous quantification of multiple cytokines in a single sample.
-
Sample Preparation: Cell culture supernatants are collected after treatment.
-
Assay Procedure: The samples are incubated with a mixture of fluorescently-coded magnetic beads, each coated with an antibody specific for a different cytokine (e.g., IL-1β, VEGF, IL-6).
-
Detection: After washing, a biotinylated detection antibody and then a streptavidin-phycoerythrin (PE) conjugate are added. The beads are then analyzed using a Luminex instrument, which identifies each bead by its unique fluorescent signature and quantifies the amount of bound cytokine by the intensity of the PE signal.
-
Principle: This method provides a quantitative profile of the inflammatory cytokines released by cells under different conditions.
Immunohistochemistry for Inflammasome Activation
This technique is used to visualize and quantify the formation of inflammasome complexes within tissues.
-
Tissue Preparation: Retinal tissues are fixed, sectioned, and mounted on slides.
-
Immunostaining: The sections are incubated with primary antibodies against components of the inflammasome, such as NLRP3 and cleaved caspase-1. This is followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging and Quantification: The stained sections are imaged using a fluorescence microscope. The number and intensity of fluorescent spots, indicative of inflammasome complex assembly, are quantified using image analysis software like ImageJ.
-
Principle: A reduction in the number of NLRP3 or cleaved caspase-1 spots in the retinas of this compound-treated animals indicates inhibition of inflammasome activation.
Signaling Pathways and Logical Relationships
The interaction of this compound with Cx43 initiates a cascade of downstream events. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.
Caption: this compound's mechanism of action on the Cx43-NLRP3 inflammasome pathway.
Caption: Experimental workflow for assessing Cx43 hemichannel activity via dye uptake.
Caption: Logical flow of this compound's effects from Cx43 interaction to therapeutic potential.
Conclusion and Future Directions
This compound effectively inhibits Connexin 43 hemichannel function, leading to a significant reduction in ATP release and the subsequent attenuation of the NLRP3 inflammasome pathway. This mechanism underlies its therapeutic potential in a range of inflammatory conditions. While the functional consequences of the this compound-Cx43 interaction are well-documented, the precise binding site remains a critical knowledge gap.
Future research should prioritize the elucidation of the specific amino acid residues or domains within Cx43 that constitute the this compound binding pocket. Techniques such as site-directed mutagenesis, photoaffinity labeling, and cryogenic electron microscopy (cryo-EM) of the Cx43-Tonabersat complex will be instrumental in this endeavor. A detailed understanding of the binding site will not only provide a more complete picture of this compound's mechanism of action but also pave the way for the rational design of next-generation Cx43 modulators with enhanced specificity and efficacy.
References
- 1. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking connexin 43 hemichannel‐mediated ATP release reduces communication within and between tubular epithelial cells and medullary fibroblasts in a model of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Tonabersat's Impact on Neurogenic Inflammation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurogenic inflammation plays a pivotal role in the pathophysiology of numerous neurological and retinal disorders. A key mediator in this process is the release of pro-inflammatory signals from glial cells and neurons. Tonabersat (SB-220453), a cis-benzopyran derivative, has emerged as a potent modulator of neurogenic inflammation. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its impact on connexin43 (Cx43) hemichannels and the downstream neuroinflammatory cascades. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate further research and drug development in this area.
Introduction
Neurogenic inflammation is a complex process involving the release of inflammatory mediators from sensitized C-fibers, leading to plasma extravasation, vasodilation, and the recruitment of immune cells. This process is implicated in a range of conditions, including migraine, chronic pain, and various neurodegenerative and retinal diseases.[1][2] A critical upstream event in neurogenic inflammation is the opening of connexin hemichannels in glial cells and neurons, leading to the release of signaling molecules such as adenosine triphosphate (ATP) into the extracellular space.[3] This extracellular ATP acts as a danger-associated molecular pattern (DAMP), activating purinergic receptors and triggering pro-inflammatory pathways, most notably the assembly of the NLRP3 inflammasome.[4][5]
This compound has been identified as a blocker of connexin hemichannels, particularly those composed of connexin43 (Cx43). By inhibiting the opening of these channels, this compound effectively attenuates the release of ATP and consequently dampens the downstream inflammatory cascade. This guide will explore the experimental evidence supporting this mechanism of action.
Mechanism of Action: Inhibition of Connexin43 Hemichannels
This compound's primary mechanism of action in mitigating neurogenic inflammation is the direct blockade of Cx43 hemichannels. Under pathological conditions such as ischemia or exposure to pro-inflammatory cytokines, these hemichannels open, allowing the unregulated release of cytoplasmic contents, including ATP, into the extracellular milieu. This compound has been shown to dose-dependently inhibit this ATP release from various cell types in in vitro models of injury.
Signaling Pathway
The signaling pathway modulated by this compound in the context of neurogenic inflammation can be summarized as follows:
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from various preclinical studies demonstrating the efficacy of this compound in modulating neurogenic inflammation pathways.
Table 1: In Vitro Inhibition of ATP Release by this compound
| Cell Type | Injury Model | This compound Concentration (µM) | ATP Release Inhibition (%) | Reference |
| hCMVEC | Ischemia | 0.1 | 14.1 ± 2.4 | |
| hCMVEC | Ischemia | 1 | 24.1 ± 2.3 | |
| hCMVEC | Ischemia | 10 | 41.5 ± 1.9 | |
| hCMVEC | Ischemia | 100 | 29.5 ± 3.9 | |
| RPTECs | High Glucose + Cytokines | Not Specified | 44.0 ± 5.0 |
hCMVEC: human cerebral microvascular endothelial cells; RPTECs: renal proximal tubule epithelial cells.
Table 2: In Vitro and In Vivo Effects of this compound on Inflammatory Markers
| Model | Marker | Treatment | Reduction (%) | Reference |
| In Vitro (ARPE-19 cells) | Pro-inflammatory Cytokines (IL-1β, VEGF, IL-6) | This compound | Significant Reduction | |
| In Vivo (NOD Mouse) | NLRP3 spots | 0.8 mg/kg this compound | 20.33 ± 1.36 | |
| In Vivo (NOD Mouse) | Cleaved Caspase-1 spots | 0.8 mg/kg this compound | 60.36 ± 1.20 | |
| In Vivo (NOD Mouse) | GFAP upregulation | 0.8 mg/kg this compound | 57.77 ± 6.74 | |
| In Vivo (NOD Mouse) | Iba-1+ cell migration | 0.8 mg/kg this compound | 79.59 ± 9.23 | |
| In Vivo (HI Rat) | Cleaved Caspase-1 expression | This compound | Statistically Significant | |
| In Vivo (HI Rat) | IL-1β expression | This compound | Statistically Significant |
ARPE-19: human retinal pigment epithelial cells; NOD: non-obese diabetic; HI: hypoxia-ischemia.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects on neurogenic inflammation.
In Vitro Ischemia Model (Oxygen-Glucose Deprivation)
This protocol is adapted from studies investigating the effect of this compound on ATP release from endothelial cells under ischemic conditions.
Objective: To simulate ischemic conditions in vitro to assess the role of Cx43 hemichannels in ATP release and the inhibitory effect of this compound.
Materials:
-
Cell culture (e.g., human cerebral microvascular endothelial cells - hCMVEC)
-
Standard cell culture medium
-
Deoxygenated, glucose-free ischemic solution (e.g., balanced salt solution)
-
Hypoxic chamber (e.g., with 95% N2, 5% CO2)
-
This compound stock solution
-
ATP assay kit (e.g., luciferin-luciferase based)
-
Luminometer
Procedure:
-
Culture cells to the desired confluency in standard culture medium.
-
Prepare the ischemic solution and deoxygenate by bubbling with 95% N2 / 5% CO2 for at least 30 minutes.
-
Pre-incubate cells with various concentrations of this compound or vehicle control in standard medium for a specified time (e.g., 30 minutes).
-
Remove the standard medium and wash the cells with the deoxygenated, glucose-free ischemic solution.
-
Add the ischemic solution (containing the respective concentrations of this compound or vehicle) to the cells.
-
Place the cell cultures in a hypoxic chamber for the desired duration of ischemia (e.g., 2 hours).
-
After the ischemic period, collect the supernatant for ATP measurement.
-
Quantify ATP concentration in the supernatant using a luciferin-luciferase-based ATP assay and a luminometer according to the manufacturer's instructions.
-
For reperfusion experiments, after the ischemic period, replace the ischemic solution with standard, oxygenated culture medium (containing this compound or vehicle) and incubate for a further period (e.g., 2 hours) before collecting the supernatant for ATP measurement.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol is a generalized procedure for inducing EAE in mice to study the effects of this compound on neuroinflammation in a model of multiple sclerosis.
Objective: To induce an autoimmune response against the myelin oligodendrocyte glycoprotein (MOG) to model the inflammatory demyelination seen in multiple sclerosis and to evaluate the therapeutic potential of this compound.
Materials:
-
C57BL/6 mice
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound
-
Vehicle control (e.g., saline)
-
Clinical scoring system for EAE
Procedure:
-
EAE Induction (Day 0): Emulsify MOG35-55 peptide in CFA. Anesthetize mice and administer a subcutaneous injection of the MOG/CFA emulsion, typically at two sites on the flank. On the same day, administer an intraperitoneal injection of pertussis toxin.
-
Pertussis Toxin Boost (Day 2): Administer a second intraperitoneal injection of pertussis toxin.
-
This compound Administration: Begin daily oral gavage of this compound at various doses (e.g., 0.2, 0.4, 0.8 mg/kg) or vehicle. Treatment can be initiated either early (e.g., day 3 post-immunization) or late (e.g., upon onset of clinical signs).
-
Clinical Monitoring: Monitor mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb and hind limb paralysis, 5 = moribund).
-
Endpoint and Tissue Analysis: At a predetermined endpoint (e.g., day 18 post-immunization), euthanize the mice and perfuse with saline followed by paraformaldehyde. Collect brain and spinal cord tissue for histological and immunohistochemical analysis of inflammatory markers (e.g., Iba-1 for microglia, GFAP for astrocytes, NLRP3) and demyelination (e.g., myelin basic protein - MBP).
Bright-Light Induced Retinal Damage Model
This protocol describes a method to induce photoreceptor degeneration in rats to study the protective effects of this compound in a model of dry age-related macular degeneration (AMD).
Objective: To induce retinal damage through intense light exposure and assess the neuroprotective and anti-inflammatory effects of this compound.
Materials:
-
Sprague-Dawley rats
-
Bright light exposure system (e.g., with controlled intensity and duration)
-
This compound
-
Vehicle control
-
Electroretinography (ERG) equipment
-
Optical Coherence Tomography (OCT) system
-
Reagents for immunohistochemistry (e.g., antibodies against Iba-1, GFAP, Cx43)
Procedure:
-
Dark Adaptation: Dark-adapt the rats for a specified period (e.g., 12 hours) before light exposure.
-
Pupil Dilation: Dilate the pupils of the rats with a mydriatic agent (e.g., tropicamide).
-
Light Exposure: Expose the rats to a bright, constant light of a specific intensity and duration (e.g., 1000 lux for 24 hours).
-
This compound Administration: Administer this compound or vehicle orally at a specified dose and schedule (e.g., daily for a number of weeks post-light exposure).
-
Functional Assessment (ERG): At various time points after light damage, perform electroretinography to assess retinal function. This involves recording the electrical responses of the retina to light stimuli.
-
Structural Assessment (OCT): Use optical coherence tomography to obtain cross-sectional images of the retina to assess structural changes, such as retinal thinning.
-
Histological and Immunohistochemical Analysis: At the end of the experiment, euthanize the rats, and enucleate the eyes. Process the retinal tissue for histology and immunohistochemistry to evaluate photoreceptor cell loss and the expression of inflammatory markers (Iba-1, GFAP) and Cx43.
Conclusion
The compiled evidence strongly supports the role of this compound as a significant inhibitor of neurogenic inflammation. Its targeted action on Cx43 hemichannels presents a promising therapeutic strategy for a variety of neurological and retinal diseases where this pathway is implicated. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further investigate and harness the therapeutic potential of this compound and other connexin hemichannel modulators. Future research should focus on elucidating the precise binding site of this compound on Cx43 and exploring its efficacy in a broader range of disease models.
References
- 1. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Connexin Hemichannel Block Using Orally Delivered this compound Improves Outcomes in Animal Models of Retinal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses priming/activation of the NOD-like receptor protein-3 (NLRP3) inflammasome and decreases renal tubular epithelial-to-macrophage crosstalk in a model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Significantly Reduces Disease Progression in an Experimental Mouse Model of Multiple Sclerosis [mdpi.com]
Foundational Research on Tonabersat for Diabetic Macular Edema: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diabetic Macular Edema (DME) remains a leading cause of vision loss in working-age adults, primarily driven by hyperglycemia-induced inflammation and breakdown of the blood-retinal barrier. Current anti-VEGF therapies, while effective for many, are invasive and do not address the full spectrum of inflammatory pathways. Tonabersat, an orally bioavailable small molecule, presents a novel therapeutic approach by targeting an upstream inflammatory signaling cascade. This technical guide synthesizes the foundational preclinical and early clinical research on this compound for the treatment of DME, focusing on its mechanism of action, experimental validation, and quantitative outcomes.
Mechanism of Action: Targeting the Connexin43-NLRP3 Inflammasome Axis
This compound's therapeutic potential in diabetic retinopathy and DME stems from its function as a specific inhibitor of Connexin43 (Cx43) hemichannels.[1][2] In the pathogenesis of diabetic retinopathy, chronic hyperglycemia and pro-inflammatory cytokines trigger the opening of Cx43 hemichannels on retinal cells, particularly retinal pigment epithelial (RPE) cells.[3][4] This aberrant opening leads to the release of adenosine triphosphate (ATP) into the extracellular space. Extracellular ATP then acts as a danger signal, activating the NOD-like receptor protein 3 (NLRP3) inflammasome.[1]
Activation of the NLRP3 inflammasome is a critical step in the inflammatory cascade. It leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms. These cytokines, along with others like VEGF and IL-6, perpetuate the inflammatory response, leading to a breakdown of the blood-retinal barrier, vascular leakage, and subsequent macular edema.
This compound intervenes at a critical upstream point in this pathway. By blocking the Cx43 hemichannels, it prevents the pathological release of ATP, thereby inhibiting the activation of the NLRP3 inflammasome and suppressing the downstream inflammatory cascade. This mechanism offers a more targeted approach than broad anti-inflammatory agents and addresses a key pathway implicated in the progression of diabetic retinopathy.
Preclinical Evidence
In Vitro Studies in Human Retinal Pigment Epithelial (ARPE-19) Cells
-
Objective: To investigate the effect of this compound on inflammasome activation in a human retinal cell model of diabetic retinopathy.
-
Methods: Human ARPE-19 cells were cultured and stimulated with a combination of high glucose (hyperglycemia) and pro-inflammatory cytokines (IL-1β and TNFα) to mimic the conditions of diabetic retinopathy. The effect of this compound treatment on NLRP3 inflammasome activation and pro-inflammatory cytokine release was assessed using immunohistochemistry and Luminex cytokine release assays.
-
Key Findings:
-
This compound significantly inhibited the formation of the NLRP3 and cleaved caspase-1 complex induced by hyperglycemia and cytokine challenge.
-
Treatment with this compound prevented the release of the pro-inflammatory cytokines IL-1β, VEGF, and IL-6.
-
| Parameter | Condition | Effect of this compound | Reference |
| NLRP3 & Cleaved Caspase-1 Complex Formation | Hyperglycemia + Pro-inflammatory Cytokines | Inhibited | |
| Pro-inflammatory Cytokine Release | Hyperglycemia + Pro-inflammatory Cytokines | Reduced IL-1β, VEGF, and IL-6 |
In Vivo Studies in a Mouse Model of Diabetic Retinopathy
-
Objective: To evaluate the safety and efficacy of orally administered this compound in an inflammatory non-obese diabetic (NOD) mouse model of diabetic retinopathy.
-
Methods: An inflammatory diabetic retinopathy phenotype was induced in NOD mice by intravitreal injection of pro-inflammatory cytokines (IL-1β and TNF-α). This compound or a vehicle was administered orally two hours prior to the cytokine injection. Retinal changes were assessed at baseline, 2 days, and 7 days using fundus imaging and optical coherence tomography (OCT). Retinal inflammation and inflammasome activation were evaluated via immunohistochemistry.
-
Key Findings:
-
This compound treatment significantly reduced macrovascular abnormalities, including vessel tortuosity and dilation.
-
A significant decrease in the incidence of hyperreflective foci and sub-retinal fluid accumulation was observed in the this compound-treated group.
-
This compound prevented cytokine-induced retinal thickening.
-
The treatment inhibited the upregulation of glial fibrillary acidic protein (GFAP), a marker of retinal stress, and the infiltration of Iba-1+ cells (microglia/macrophages).
-
This compound significantly reduced the number of NLRP3 spots, indicative of inflammasome complex assembly.
-
| Parameter | Vehicle Group | This compound Group | p-value | Reference |
| Incidence of Hyperreflective Foci (Day 2) | Increased | Significantly Decreased | < 0.0001 | |
| Incidence of Subretinal Fluid (Day 7) | Increased | Decreased | < 0.0001 | |
| NFL-GCL-IPL Thickness (% of Baseline, Day 2) | 113.38 ± 12.30% | 101.23 ± 5.57% | 0.0027 | |
| ONL Thickness (% of Baseline, Day 2) | 114.91 ± 12.60% | 102.12 ± 7.36% | 0.0119 | |
| Total Retinal Thickness (% of Baseline, Day 2) | 112.22 ± 12.06% | 98.33 ± 3.66% | < 0.0001 | |
| GFAP Upregulation | 3.41 ± 0.77% | 1.44 ± 0.23% | 0.0356 | |
| Number of NLRP3 Spots | 100.00 ± 4.26% | 79.67 ± 1.36% | 0.0359 |
Experimental Protocols
In Vitro ARPE-19 Cell Model
-
Cell Culture: Human ARPE-19 cells are cultured in a suitable medium, such as a 1:1 mixture of Dulbecco's Modified Eagle Medium and Ham's F-12 Nutrient Mixture, supplemented with fetal bovine serum and antibiotics.
-
Diabetic Retinopathy Induction: To mimic diabetic conditions, cells are exposed to high glucose (e.g., 30 mM) and a cocktail of pro-inflammatory cytokines, typically IL-1β and TNF-α (e.g., 10 ng/mL each), for a specified duration (e.g., 24 hours).
-
This compound Treatment: this compound is added to the cell culture medium at various concentrations, either as a pre-treatment or co-treatment with the high glucose and cytokine challenge.
-
Analysis:
-
Immunohistochemistry: Cells are fixed, permeabilized, and incubated with primary antibodies against NLRP3 and cleaved caspase-1, followed by fluorescently labeled secondary antibodies for visualization of inflammasome complex formation.
-
Luminex Cytokine Release Assay: The cell culture supernatant is collected, and the concentrations of secreted cytokines (e.g., IL-1β, VEGF, IL-6) are quantified using a multiplex bead-based immunoassay.
-
In Vivo Inflammatory NOD Mouse Model
-
Animal Model: Non-obese diabetic (NOD) mice are used.
-
Diabetic Retinopathy Induction: An inflammatory phenotype is induced by a single intravitreal injection of a solution containing pro-inflammatory cytokines IL-1β and TNF-α.
-
This compound Administration: this compound is administered orally (e.g., via gavage) at a specified dose two hours prior to the intravitreal cytokine injection. A vehicle control group receives the vehicle solution.
-
In-life Imaging and Analysis:
-
Fundus Imaging and OCT: Retinal imaging is performed at baseline and at specified time points (e.g., 2 and 7 days) post-injection to assess vascular changes and retinal thickness.
-
-
Terminal Analysis:
-
Immunohistochemistry: At the end of the study, eyes are enucleated, sectioned, and stained with antibodies against markers of inflammation and inflammasome activation (e.g., GFAP, Iba-1, NLRP3).
-
Clinical Development: Phase 2 Trial (NCT05727891)
A Phase 2, randomized, placebo-controlled clinical trial is currently underway to evaluate the efficacy and safety of this compound in patients with center-involved diabetic macular edema (CI-DME) and good visual acuity.
-
Primary Objective: To assess the effect of this compound compared to placebo on the mean change in central subfield thickness (CST) at 6 months.
-
Study Population: Adults with type 1 or 2 diabetes with center-involved DME and good visual acuity (E-ETDRS letter score ≥ 74, i.e., 20/32 or better).
-
Treatment:
-
Active Arm: Two pills of this compound (80 mg total) taken orally once daily at bedtime.
-
Control Arm: Two placebo pills taken orally once daily at bedtime.
-
-
Key Inclusion Criteria:
-
Adults with type 1 or 2 diabetes.
-
Best corrected visual acuity of 20/32 or better.
-
Ophthalmoscopic evidence of center-involved DME confirmed by spectral-domain OCT.
-
-
Key Exclusion Criteria:
-
Macular edema due to causes other than DME.
-
Major ocular surgery within the prior 4 months.
-
History of focal/grid laser or other surgical, intravitreal, or peribulbar treatment for DR or DME within the prior year.
-
Anticipated need to treat DME or DR during the first 6 months of the study.
-
History of vitrectomy.
-
-
Exploratory Objectives: Evaluation of biomarkers of kidney function for potential benefit.
References
Early Investigation of Tonabersat for Geographic Atrophy: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geographic Atrophy (GA), an advanced form of dry age-related macular degeneration (AMD), leads to irreversible vision loss due to the progressive death of retinal pigment epithelium (RPE) cells, photoreceptors, and choriocapillaris.[1] Current research is exploring novel therapeutic avenues that target the underlying inflammatory and neurodegenerative pathways. Tonabersat, a small molecule benzopyran compound, has emerged as a candidate of interest due to its mechanism as a Connexin43 (Cx43) hemichannel blocker.[2] Increased Cx43 hemichannel opening is linked to inflammasome activation, a key driver of inflammation in ocular diseases like AMD.[3][4] This technical guide summarizes the core preclinical evidence for this compound, detailing its mechanism of action, quantitative outcomes from animal studies, and the experimental protocols employed in its early investigation for retinal disease models relevant to GA.
Core Mechanism of Action: Inhibition of the NLRP3 Inflammasome Pathway
This compound's therapeutic potential in retinal diseases stems from its function as a direct inhibitor of Connexin43 (Cx43) hemichannel opening.[2] In pathological conditions, such as those mimicked in models of dry AMD, stressed retinal cells exhibit increased opening of Cx43 hemichannels. This aberrant opening allows for the unregulated release of adenosine triphosphate (ATP) into the extracellular space. Extracellular ATP acts as a danger signal, activating the NLRP3 (NOD-like receptor protein 3) inflammasome in nearby cells like microglia and RPE cells.
Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines like Interleukin-1β (IL-1β) into their mature, active forms. These cytokines perpetuate a cycle of inflammation, contributing to cellular damage and the progressive nature of GA. This compound, by blocking the initial Cx43 hemichannel opening, prevents ATP release and thereby inhibits the entire downstream cascade of NLRP3 inflammasome activation and subsequent inflammation.
Caption: this compound's mechanism of action in inhibiting neuroinflammation.
Preclinical Efficacy in a Dry AMD Model
The primary preclinical evaluation of this compound for conditions relevant to dry AMD was conducted using a bright-light-damaged rat model. This model induces retinal degeneration and inflammation that shares features with human GA. Orally administered this compound demonstrated significant neuroprotective and anti-inflammatory effects.
Data Presentation: Quantitative Outcomes
The following tables summarize the key quantitative findings from the light-damaged rat model study.
Table 1: Retinal Structural Outcomes (3 Months Post-Injury)
| Measurement | Vehicle Control | This compound (2.4 mg/kg) | p-value | Citation |
|---|---|---|---|---|
| Retinal Thickness | Significantly Reduced | Preserved | < 0.001 | |
| Choroidal Thickness | Significantly Reduced | Preserved | < 0.001 | |
| Outer Nuclear Layer (ONL) Thickness | Significantly Reduced | No significant difference from pre-injury baseline | < 0.001 |
| Inner Nuclear Layer (INL) Thickness | Significantly Reduced | Preserved | < 0.001 | |
Table 2: Retinal Functional Outcomes
| Measurement | Observation | Citation |
|---|---|---|
| Electroretinography (ERG) a-wave | Significantly preserved photoreceptor function with this compound | |
| Electroretinography (ERG) b-wave | Significantly preserved bipolar cell function with this compound |
| Oscillatory Potentials | Increased with this compound, indicating inner retinal cell protection | |
Table 3: Inflammatory Marker Expression
| Marker | Observation in Vehicle Control | Effect of this compound | Citation |
|---|---|---|---|
| Glial Fibrillary Acidic Protein (GFAP) | Significantly Increased | Reduced to normal levels | |
| Ionized calcium-binding adapter molecule 1 (Iba-1) | Significantly Increased (Microglial activation) | Reduced to normal levels | |
| Connexin43 (Cx43) | Significantly Increased | Reduced to normal levels | |
| NLRP3 | Significantly Increased | Significantly Reduced |
| Cleaved Caspase-1 | Significantly Increased | Significantly Reduced | |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The protocols below are based on the published studies of this compound in retinal disease models.
Bright-Light Damage Model of Retinal Degeneration
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure: Following a period of dark adaptation, animals are exposed to a bright, cool, white fluorescent light (e.g., 1000 lux) for 24 hours. Control animals are kept in dim, cyclic light.
-
This compound Administration: this compound is administered orally, typically mixed with a palatable vehicle like peanut butter. Doses used in key studies include 0.26, 0.8, and 2.4 mg/kg. A single oral dose is administered prior to light exposure.
-
Follow-up: Animals are monitored for up to 3 months post-injury, with assessments at various time points.
In Vivo Retinal Imaging and Function
-
Optical Coherence Tomography (OCT): Retinal and choroidal thickness are measured in anesthetized rats using an OCT system adapted for small animals. Scans are performed before and at multiple time points after light damage to assess structural changes.
-
Electroretinography (ERG): To assess retinal function, dark-adapted rats are anesthetized, and pupils are dilated. A recording electrode is placed on the cornea. Full-field flash ERGs are recorded in response to a range of light intensities to measure the a-wave (photoreceptor response) and b-wave (bipolar cell response).
Immunohistochemistry
-
Tissue Preparation: At the study endpoint, animals are euthanized, and the eyes are enucleated and fixed (e.g., in 4% paraformaldehyde). The retinas are then dissected, cryoprotected, and sectioned.
-
Staining: Retinal sections are incubated with primary antibodies against key inflammatory markers (e.g., anti-GFAP for astrocyte activation, anti-Iba-1 for microglia, anti-Cx43, anti-NLRP3, anti-cleaved caspase-1).
-
Visualization: Fluorescently labeled secondary antibodies are used for visualization, and sections are imaged using a confocal microscope. The intensity or number of labeled cells/markers is quantified using image analysis software.
Caption: Experimental workflow for preclinical testing of this compound.
Clinical Status and Future Directions
As of early 2024, the clinical development of this compound specifically for geographic atrophy is in its nascent stages. The U.S. Food and Drug Administration (FDA) has approved an Investigational New Drug (IND) application for a trial in early-stage dry AMD. However, details of a specific clinical trial for GA have not yet been posted on public registries. The strong preclinical data showing both neuroprotective and anti-inflammatory effects provide a solid rationale for its investigation in human subjects with GA. Future clinical trials will be essential to determine the safety, tolerability, and efficacy of this compound in slowing the progression of geographic atrophy and preserving vision in patients.
References
- 1. d-nb.info [d-nb.info]
- 2. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Connexin Hemichannel Block Using Orally Delivered this compound Improves Outcomes in Animal Models of Retinal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Connexin Hemichannel Block Using Orally Delivered this compound Improves Outcomes in Animal Models of Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
Tonabersat's potential as a neuroprotective agent in preclinical models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tonabersat (SB-220453) is a novel benzopyran derivative that has garnered significant interest for its potential neuroprotective properties.[1][2] Originally investigated for the prevention of migraine, its mechanism of action as a modulator of gap junctions and hemichannels has opened avenues for its exploration in a range of neurological and neuroinflammatory conditions.[1][3] This technical guide provides a comprehensive overview of the preclinical evidence supporting this compound's neuroprotective effects, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action: Connexin43 Hemichannel Blockade
This compound's primary mechanism of action is the inhibition of connexin43 (Cx43) hemichannels.[4] Under pathological conditions, these hemichannels can open and release signaling molecules like ATP and glutamate into the extracellular space, contributing to neuroinflammation, secondary injury spread, and neuronal death. This compound has been shown to directly block the opening of these Cx43 hemichannels. At higher concentrations, it can also reduce Cx43 gap junction coupling. This modulation of Cx43 function is central to its observed neuroprotective effects across various preclinical models.
Figure 1: this compound's Mechanism of Action.
Preclinical Efficacy in a Mouse Model of Multiple Sclerosis
In the experimental autoimmune encephalomyelitis (EAE) mouse model, a well-established model for multiple sclerosis, this compound has demonstrated significant neuroprotective and anti-inflammatory effects.
Quantitative Data
| Parameter | Model | Treatment | Outcome | Reference |
| Clinical Score | MOG35-55 EAE Mice | 0.8 mg/kg this compound | Significant reduction in clinical behavioral scores by day 18. | |
| Myelin Basic Protein (MBP) | MOG35-55 EAE Mice | 0.8 mg/kg this compound | Significant preservation of MBP in the corpus callosum. | |
| Microglial Activation (Iba-1) | MOG35-55 EAE Mice | 0.8 mg/kg this compound | Significant reduction in Iba-1 positive cells in the motor cortex. | |
| Astrogliosis (GFAP) | MOG35-55 EAE Mice | 0.8 mg/kg this compound | Significant reduction in GFAP expression. | |
| Inflammasome Assembly (NLRP3) | MOG35-55 EAE Mice | 0.8 mg/kg this compound | Major reduction in NLRP3 inflammasome activation. | |
| Caspase-1 Activation | MOG35-55 EAE Mice | 0.8 mg/kg this compound | Reduced Caspase-1 immunolabeling. |
Experimental Protocol: MOG35-55 EAE Mouse Model
-
Animals: C57BL/6 mice.
-
Induction of EAE: Mice were immunized with myelin oligodendrocyte glycoprotein 35-55 (MOG35-55) peptide emulsified in complete Freund's adjuvant. Pertussis toxin was administered on the day of immunization and 48 hours later.
-
Treatment: this compound was administered daily via oral gavage at doses of 0.2, 0.4, or 0.8 mg/kg. Treatment was initiated either early (at the time of EAE induction) or late (at the onset of clinical signs).
-
Clinical Scoring: Animals were scored daily for clinical signs of EAE on a scale of 0 to 5, where 0 is no clinical signs and 5 is moribund.
-
Immunohistochemistry: At the end of the study, brain and spinal cord tissues were collected for immunohistochemical analysis of MBP, Iba-1, GFAP, NLRP3, and Caspase-1.
Figure 2: EAE Model Experimental Workflow.
Neuroprotection in Models of Retinal Damage
This compound has shown protective effects in animal models of both dry age-related macular degeneration (AMD) and diabetic retinopathy (DR).
Quantitative Data
| Parameter | Model | Treatment | Outcome | Reference |
| Retinal Function (Electroretinography) | Rat Bright-Light Retinal Damage Model | Systemic delivery of this compound | Significantly improved functional outcomes. | |
| Retinal Structure (OCT) | Rat Bright-Light Retinal Damage Model | Systemic delivery of this compound | Prevention of thinning of the outer nuclear layer and choroid. | |
| Inflammatory Markers (GFAP, Iba-1, Cx43) | Spontaneous Rat Model of DR | Daily this compound for 14 days | Significant reduction in GFAP, Iba-1, and Cx43 labeling. | |
| Vascular Pathology | Mouse Model of DR | This compound pre-treatment | Significant reduction in vessel dilation and tortuosity. |
Experimental Protocol: Rat Bright-Light Retinal Damage Model
-
Animals: Adult albino rats.
-
Induction of Damage: Animals were exposed to a bright, continuous light source for a specified duration to induce photoreceptor damage.
-
Treatment: this compound was administered systemically (e.g., via oral gavage or intraperitoneal injection) before and/or after light exposure. Doses ranging from 0.26 to 2.4 mg/kg have been used.
-
Outcome Measures:
-
Electroretinography (ERG): To assess retinal function by measuring the electrical responses of the various cell types in the retina.
-
Optical Coherence Tomography (OCT): To visualize and measure the thickness of retinal layers in vivo.
-
Immunohistochemistry: To assess inflammatory markers in retinal tissue sections.
-
Effects on Cortical Spreading Depression
Cortical spreading depression (CSD) is a wave of neuronal and glial depolarization implicated in migraine aura and secondary injury in stroke and brain trauma. This compound has been shown to inhibit CSD.
Quantitative Data
| Parameter | Model | Treatment | Outcome | Reference |
| Number of Depolarizations | Rat KCl-Induced CSD | 10 mg/kg this compound i.p. | Significant reduction in the number of CSD events (median of 2 vs. 8 in vehicle). | |
| cGMP Levels | Rat KCl-Induced CSD | 10 mg/kg this compound i.p. | Abolished the CSD-induced increase in brainstem cGMP levels. |
Experimental Protocol: KCl-Induced Cortical Spreading Depression
-
Animals: Anesthetized rats.
-
Induction of CSD: A burr hole was drilled over the parietal cortex, and a solution of potassium chloride (KCl) was applied to the cortical surface for a defined period (e.g., 6 minutes) to elicit CSD waves.
-
Recording: Electrocorticographic (ECoG) recordings were used to monitor the occurrence and propagation of CSD events.
-
Treatment: this compound (e.g., 10 mg/kg) was administered intraperitoneally (i.p.) prior to the induction of CSD.
-
Biochemical Analysis: Brain tissue was collected for the measurement of cyclic guanosine monophosphate (cGMP) levels.
Potential in Glioblastoma and Other CNS Injuries
The ability of this compound to modulate gap junction communication and penetrate the blood-brain barrier has led to its investigation in other CNS pathologies.
-
Glioblastoma: In the F98 Fischer rat model of glioblastoma, this compound administered as an adjuvant to standard therapy (radiotherapy and temozolomide) resulted in extended survival. It is thought to work by disrupting the intercellular communication network that contributes to glioma progression and therapy resistance.
-
Ischemia: In an in vitro ischemia model, this compound inhibited Cx43 hemichannel-mediated ATP release during both the ischemic and reperfusion phases. This suggests a potential role in mitigating the secondary damage that occurs following a stroke.
-
Amyotrophic Lateral Sclerosis (ALS): In vitro studies have shown that this compound can protect motor neurons from astrocyte-induced toxicity in a dose-dependent manner by inhibiting astrocytic Cx43.
Conclusion
Preclinical studies provide compelling evidence for the neuroprotective potential of this compound across a spectrum of CNS disorders. Its well-defined mechanism of action, centered on the inhibition of Cx43 hemichannels, effectively targets key pathological processes such as neuroinflammation and excitotoxicity. The quantitative data from models of multiple sclerosis, retinal damage, and cortical spreading depression, among others, highlight its therapeutic promise. Having been through Phase II clinical trials for migraine, this compound possesses a favorable safety profile, which may facilitate its translation into clinical trials for these neurodegenerative and neuroinflammatory conditions. Further preclinical research to optimize dosing and treatment paradigms, along with clinical investigations, are warranted to fully elucidate the therapeutic utility of this compound as a neuroprotective agent.
References
- 1. This compound, a novel gap-junction modulator for the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Gap-Junction Modulator for the Prevention of Migraine | Semantic Scholar [semanticscholar.org]
- 3. Neurological mechanisms of migraine: potential of the gap-junction modulator this compound in prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tonabersat: Application Notes and Protocols for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tonabersat (SB-220453) is a benzopyran derivative that has demonstrated significant potential in preclinical and clinical studies for various neurological and inflammatory conditions.[1][2][3] Initially investigated for the treatment of migraine and epilepsy, its mechanism of action is now understood to primarily involve the inhibition of connexin 43 (Cx43) hemichannels.[1][2] This document provides detailed application notes and protocols for the in vitro investigation of this compound in cell culture models, focusing on its effects on inflammatory signaling pathways.
Mechanism of Action
This compound acts as a direct blocker of Cx43 hemichannels. Under pathological conditions, these hemichannels can open, leading to the release of signaling molecules such as adenosine triphosphate (ATP) into the extracellular space. This extracellular ATP can then act as a damage-associated molecular pattern (DAMP), activating purinergic receptors and triggering downstream inflammatory cascades, most notably the activation of the NLRP3 inflammasome. By blocking Cx43 hemichannels, this compound inhibits this ATP release, thereby preventing inflammasome activation and the subsequent maturation and release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). At higher concentrations, this compound has also been shown to reduce Cx43 gap junction coupling.
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action in inhibiting neuroinflammation.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of this compound.
| Parameter | Value | Cell/Tissue Model | Reference |
| IC50 | |||
| Inhibition of electrographic bursting | 0.5 µM | K+ hippocampal brain slice | |
| Concentration-Dependent Effects | |||
| Inhibition of Cx43 hemichannel-mediated ATP release | Effective at low concentrations | In vitro ischemia model | |
| Reduction of Cx43 gap junction coupling | Only at higher concentrations | In vitro studies | |
| Cytokine Release Inhibition | |||
| IL-1β, VEGF, and IL-6 | Significant reduction | ARPE-19 cells (hyperglycemia/cytokine challenge) | |
| TNF-α | No significant reduction | ARPE-19 cells (hyperglycemia/cytokine challenge) |
Experimental Protocols
ATP Release Assay
This protocol is designed to measure the effect of this compound on ATP release from cultured cells under stress conditions.
Materials:
-
Cell line of interest (e.g., ARPE-19, hCMVEC)
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
Stress-inducing agent (e.g., high glucose, pro-inflammatory cytokines, or hypoxic conditions)
-
ATP bioluminescence assay kit
-
Luminometer
-
96-well white-walled plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Pre-treatment: On the day of the experiment, replace the culture medium with fresh, serum-free medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.
-
Induction of Stress: Following pre-treatment, add the stress-inducing agent to the wells. For example, to mimic diabetic retinopathy in ARPE-19 cells, a combination of high glucose (e.g., 30 mM) and pro-inflammatory cytokines (e.g., IL-1β and TNFα) can be used.
-
Sample Collection: At desired time points (e.g., 1, 4, 24 hours) after stress induction, collect the cell culture supernatant.
-
ATP Measurement: Measure the ATP concentration in the collected supernatant using an ATP bioluminescence assay kit according to the manufacturer's instructions.
-
Data Analysis: Quantify the luminescence using a luminometer. Normalize the ATP release to the total protein content or cell number in each well.
Scrape Loading / Dye Spread Assay (for Gap Junction Coupling)
This assay assesses the effect of this compound on intercellular communication via gap junctions.
Materials:
-
Cell line of interest grown to confluency on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Lucifer Yellow dye solution (e.g., 1% w/v in PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells to confluency on glass coverslips.
-
Treatment: Treat the cells with different concentrations of this compound or vehicle control for various durations (e.g., 1, 2, 24 hours). Note that higher concentrations and longer incubation times may be required to observe effects on gap junctions.
-
Scrape Loading: After treatment, wash the cells with PBS. Make a single scratch across the cell monolayer using a fine needle or pipette tip in the presence of Lucifer Yellow dye solution.
-
Incubation: Allow the dye to spread to adjacent cells through gap junctions for a few minutes (e.g., 2-5 minutes).
-
Fixation and Imaging: Wash the cells thoroughly with PBS to remove extracellular dye. Fix the cells and mount the coverslips on microscope slides.
-
Data Analysis: Visualize the dye spread using a fluorescence microscope. The extent of dye transfer from the scraped edge to neighboring cells is an indicator of gap junctional intercellular communication. Quantify the area or distance of dye spread.
Luminex Cytokine Release Assay
This protocol allows for the multiplexed measurement of various cytokines released into the cell culture medium following treatment with this compound and a pro-inflammatory challenge.
Materials:
-
Cell line of interest
-
This compound
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS), a combination of high glucose and cytokines)
-
Cell culture supernatant
-
Luminex multiplex cytokine assay kit (e.g., for human IL-1β, VEGF, IL-6, TNFα)
-
Luminex instrument
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound or vehicle, followed by a pro-inflammatory stimulus as described in the ATP Release Assay protocol.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant. Centrifuge to remove any cellular debris.
-
Luminex Assay: Perform the Luminex assay on the collected supernatants according to the manufacturer's protocol. This typically involves incubating the supernatant with antibody-coupled magnetic beads specific for the cytokines of interest, followed by detection with a biotinylated antibody and a streptavidin-phycoerythrin conjugate.
-
Data Acquisition and Analysis: Acquire the data using a Luminex instrument. The concentration of each cytokine is determined by comparing the median fluorescence intensity of the samples to a standard curve.
Experimental Workflow
Caption: General experimental workflow for in vitro studies with this compound.
Conclusion
This compound presents a promising therapeutic strategy by targeting Cx43 hemichannels to mitigate inflammatory responses. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various in vitro cell culture models of disease. Careful experimental design and adherence to these methodologies will facilitate a deeper understanding of this compound's therapeutic potential.
References
- 1. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Tonabersat in Mouse Models of Diabetic Retinopathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Tonabersat, a connexin 43 (Cx43) hemichannel blocker, in mouse models of diabetic retinopathy (DR). This document outlines the mechanism of action, experimental design, and key methodologies for evaluating the therapeutic potential of this compound in preclinical DR studies.
Introduction
Diabetic retinopathy is a leading cause of vision loss characterized by progressive microvascular damage and inflammation in the retina.[1] A key pathological feature is the overactivation of the NLRP3 inflammasome, which contributes to retinal inflammation and vascular breakdown.[1][2] this compound, a small-molecule benzopyran derivative, has emerged as a promising therapeutic agent.[3] It functions by blocking connexin 43 hemichannels, which in turn inhibits the release of ATP, a critical signal for NLRP3 inflammasome assembly.[3] This mechanism ultimately reduces the production of pro-inflammatory cytokines, such as IL-1β and VEGF, thereby mitigating the signs of diabetic retinopathy. Preclinical studies in animal models have demonstrated that orally delivered this compound can reduce vascular leakage, inflammation, and restore retinal function.
Mechanism of Action: this compound in Diabetic Retinopathy
In the diabetic retina, hyperglycemia and pro-inflammatory cytokines trigger the opening of connexin 43 (Cx43) hemichannels. This leads to the release of ATP into the extracellular space, which acts as a danger signal to activate the NLRP3 inflammasome. The assembled inflammasome then activates caspase-1, which processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms. This compound selectively blocks these overactive Cx43 hemichannels, thereby preventing ATP release and subsequent inflammasome activation.
Caption: this compound blocks the Cx43 hemichannel, inhibiting ATP release and subsequent NLRP3 inflammasome activation.
Experimental Protocols
Induction of Diabetic Retinopathy in a Mouse Model
A common and well-established method for inducing type 1 diabetes in mice is through the administration of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ) (Sigma-Aldrich)
-
0.1 M Citrate buffer (pH 4.5), cold and sterile
-
Glucometer and test strips
-
Insulin (optional, for animal welfare)
Procedure:
-
Fast mice overnight (12-16 hours) prior to STZ injection.
-
Prepare a fresh solution of STZ in cold, sterile 0.1 M citrate buffer immediately before use. A common dosing regimen involves multiple low doses (e.g., 50 mg/kg) on five consecutive days or a single high dose (e.g., 150 mg/kg).
-
Administer STZ via intraperitoneal (IP) injection.
-
Monitor blood glucose levels from tail vein blood 72 hours post-injection and then weekly. Mice with non-fasting blood glucose levels consistently above 250-300 mg/dL are considered diabetic.
-
Provide supportive care as needed. Depending on the severity of hyperglycemia, low-dose insulin may be administered to prevent severe weight loss and mortality, ensuring the animal model is sustainable for long-term studies.
An alternative model is the non-obese diabetic (NOD) mouse, which spontaneously develops autoimmune diabetes and exhibits inflammatory signs of DR. For acute inflammatory studies, pro-inflammatory cytokines (e.g., IL-1β and TNF-α) can be injected intravitreally into NOD mice to accelerate the development of DR signs.
Administration of this compound
This compound is orally bioavailable and can be administered through daily oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., water, or as specified by the manufacturer)
-
Oral gavage needles
Procedure:
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration.
-
For prophylactic studies, begin daily oral administration of this compound (e.g., 0.8 mg/kg) before or at the onset of DR signs. In acute inflammatory models, administer this compound approximately 2 hours before the intravitreal injection of cytokines.
-
Administer the solution via oral gavage. The control group should receive the vehicle alone.
-
Continue daily administration for the duration of the study (e.g., 2 weeks to several months).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a mouse model of DR.
Caption: A typical experimental workflow for testing this compound in a diabetic mouse model.
Data Presentation: Quantitative Outcomes
The efficacy of this compound can be assessed through various quantitative measures. The following tables summarize key findings from preclinical studies.
Table 1: Effects of this compound on Retinal Vascular Abnormalities
| Parameter | Vehicle Control Group | This compound-Treated Group | p-value | Reference |
|---|---|---|---|---|
| Incidence of Macrovascular Abnormalities | ||||
| Eyes with Dilated Vessels | High incidence | Significantly reduced | < 0.0001 | |
| Eyes with Beaded Vessels | High incidence | Reduced (not statistically significant) | p = 0.1423 | |
| Eyes with Tortuous Vessels | High incidence | Significantly reduced | < 0.0001 | |
| Average Number of Abnormal Vessels per Eye | ||||
| Dilated Vessels | 3.25 ± 0.67 | 0.58 ± 1.51 | p = 0.0183 |
| Tortuous Vessels | 6.50 ± 1.39 | 0.58 ± 1.00 | < 0.0001 | |
Table 2: Effects of this compound on Retinal Inflammation and Edema
| Parameter | Vehicle Control Group | This compound-Treated Group | p-value | Reference |
|---|---|---|---|---|
| Retinal Thickness (vs. Baseline) | ||||
| NFL-GCL-IPL | 113.38 ± 12.30% | 101.23 ± 5.57% | p = 0.0027 | |
| Total Retina | 112.22 ± 12.06% | 98.33 ± 3.66% | < 0.0001 | |
| Inflammatory Markers | ||||
| GFAP Upregulation Area | 3.41 ± 0.77% | 1.44 ± 0.23% | p = 0.0356 | |
| Cleaved Caspase-1 Spots (retina) | 100.00 ± 2.31% | 39.64 ± 1.20% | p = 0.0028 | |
| Vascular Leakage |
| Incidence of Subretinal Fluid | High incidence | Significantly reduced | < 0.0001 | |
Key Experimental Methodologies for Assessment
-
Fundus Imaging and Optical Coherence Tomography (OCT): These non-invasive techniques are used to longitudinally monitor retinal health in live animals. Fundus imaging allows for the assessment of macrovascular abnormalities like vessel dilation and tortuosity, while OCT is used to detect and quantify retinal edema, hyperreflective foci, and sub-retinal fluid accumulation.
-
Electroretinography (ERG): ERG measures the electrical response of retinal cells to a light stimulus, providing a functional assessment of the retina. Restoration of retinal electrical function is a key indicator of therapeutic efficacy.
-
Immunohistochemistry (IHC): After euthanasia, retinal cross-sections can be stained to visualize and quantify markers of inflammation and cell stress. Key markers include:
-
Iba-1: To identify activated microglia.
-
Glial Fibrillary Acidic Protein (GFAP): To assess Müller cell and astrocyte gliosis, a hallmark of retinal stress.
-
NLRP3 and Cleaved Caspase-1: To directly measure inflammasome activation.
-
Connexin 43 (Cx43): To observe changes in its expression and localization.
-
-
Retinal Vascular Flat Mounts and Evans Blue Dye Perfusion: To assess vascular leakage, Evans blue dye can be perfused systemically. The dye binds to albumin and its extravasation into the retinal tissue can be quantified. Retinal flat mounts stained with isolectin B4 can be used to visualize the retinal vasculature and identify acellular capillaries and pericyte ghosts.
Conclusion
This compound presents a targeted therapeutic strategy for diabetic retinopathy by inhibiting the Cx43-NLRP3 inflammasome pathway. The protocols and methodologies outlined in these application notes provide a robust framework for researchers to effectively evaluate the preclinical efficacy of this compound in mouse models of DR. Careful experimental design and the use of multimodal assessment techniques are crucial for elucidating its full therapeutic potential.
References
- 1. Orally Delivered Connexin43 Hemichannel Blocker, this compound, Inhibits Vascular Breakdown and Inflammasome Activation in a Mouse Model of Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally Delivered Connexin43 Hemichannel Blocker, this compound, Inhibits Vascular Breakdown and Inflammasome Activation in a Mouse Model of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Preclinical Glioblastoma Research Using Tonabersat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of tonabersat in preclinical glioblastoma (GBM) research. The information is collated from published studies utilizing the F98 glioblastoma rat model, a well-established model that mimics key characteristics of human GBM.
Introduction to this compound in Glioblastoma Research
This compound is a benzopyran derivative that can penetrate the blood-brain barrier.[1] Its mechanism of action in the context of glioblastoma involves the inhibition of connexin 43 (Cx43)-based gap junctions.[2] These gap junctions facilitate intercellular communication within the tumor network, contributing to tumor growth, invasion, and resistance to therapy.[3][4] By disrupting this communication, this compound has shown potential as an adjuvant therapy to enhance the efficacy of standard treatments like temozolomide (TMZ) and radiotherapy.[5] Preclinical studies have demonstrated that this compound can sensitize glioblastoma cells to temozolomide-induced cell death.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from preclinical studies of this compound in the F98 glioblastoma rat model.
Table 1: this compound Dosage and Administration
| Parameter | Value | Source |
| Drug | This compound | |
| Dosage | 10 mg/kg | |
| Administration Route | Intraperitoneal (IP) Injection | |
| Formulation | Dissolved in 10% DMSO and diluted with phosphate-buffered saline (PBS) to a maximum of 1 ml. | |
| Frequency | Daily injections |
Table 2: Animal Model and Tumor Inoculation
| Parameter | Details | Source |
| Animal Model | Female Fischer rats (F344/IsoCrl) | |
| Age | 10 ± 0.13 weeks | |
| Body Weight | 149 ± 6g | |
| Cell Line | F98 Glioblastoma Cells | |
| Inoculation Site | Right frontal lobe / Right entorhinal cortex | |
| Number of Cells | ~25,000 F98 cells |
Table 3: Combination Therapy Dosages
| Therapeutic Agent | Dosage | Source |
| Temozolomide (TMZ) | 29 mg/kg | |
| Radiotherapy (RT) | Fractionated: 3 fractions of 9 Gy |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh the required amount of this compound powder based on the number and weight of the animals to be treated (for a 10 mg/kg dose).
-
Dissolve the this compound powder in 10% DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Dilute the solution with sterile PBS to the final desired concentration, ensuring the final injection volume does not exceed 1 ml per rat.
-
The solution should be prepared fresh daily before administration.
F98 Glioblastoma Rat Model: Intracerebral Implantation
Materials:
-
F98 glioblastoma cells
-
Female Fischer rats
-
Stereotaxic frame
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Surgical drill
-
Hamilton syringe
-
Suturing material
Protocol:
-
Culture F98 cells under standard conditions.
-
Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance) mixed with oxygen.
-
Secure the animal in a stereotaxic frame.
-
Maintain the rat's body temperature at 37.0 ± 0.5°C using a heating pad.
-
Create a midline scalp incision to expose the skull.
-
Using a surgical drill, create a small burr hole in the skull over the right frontal lobe at predetermined stereotaxic coordinates.
-
Slowly inject approximately 25,000 F98 cells suspended in a small volume of PBS using a Hamilton syringe.
-
Withdraw the needle slowly to prevent reflux of the cell suspension.
-
Suture the scalp incision.
-
Monitor the animal during recovery from anesthesia.
Treatment Administration
Protocol:
-
Confirm tumor growth approximately 8 days post-inoculation using contrast-enhanced T1-weighted Magnetic Resonance Imaging (MRI).
-
Randomize rats into treatment groups (e.g., Control, this compound alone, TMZ + RT, this compound + TMZ + RT).
-
This compound Administration: Administer this compound (10 mg/kg) daily via intraperitoneal (IP) injection. When co-administered with TMZ, ensure a minimum of an 8-hour interval between the two injections.
-
Temozolomide (TMZ) Administration: Administer TMZ (29 mg/kg) via IP injection for 5 consecutive days, starting on the day of radiotherapy.
-
Radiotherapy (RT) Administration: Deliver fractionated radiotherapy in three fractions of 9 Gy on consecutive days, guided by MRI.
Monitoring and Efficacy Assessment
Protocol:
-
Monitor the animals daily for clinical signs of distress, including weight loss (>20%), balance problems, or reduced activity.
-
Perform regular MRI scans (e.g., every 3-5 days) to monitor tumor volume.
-
Euthanize animals when humane endpoints are reached, such as significant tumor burden (e.g., tumor volume > 40% of total brain volume) or severe clinical symptoms.
-
Analyze tumor volumes from MRI images to assess treatment efficacy.
-
Conduct histological analysis of brain tissue post-mortem to evaluate tumor characteristics and treatment effects.
Visualizations
Signaling Pathway
Caption: this compound inhibits Connexin 43 gap junctions, disrupting intercellular communication and enhancing TMZ-induced apoptosis.
Experimental Workflow
Caption: Experimental workflow for preclinical evaluation of this compound in a glioblastoma rat model.
Logical Relationships in Combination Therapy
Caption: Logical relationship of this compound, TMZ, and radiotherapy in producing a synergistic anti-glioblastoma effect.
References
- 1. This compound enhances temozolomide‐mediated cytotoxicity in glioblastoma by disrupting intercellular connectivity through connexin 43 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Connexin 43 C‐terminus directly inhibits the hyperphosphorylation of Akt/ERK through protein–protein interactions in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Connexin 43 and Sonic Hedgehog Pathway Interplay in Glioblastoma Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Integrating and optimizing this compound in standard glioblastoma therapy: A preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tonabersat's Effect on Gap Junction Intercellular Communication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tonabersat (SB-220453) is a benzopyran compound that has been identified as a modulator of gap junction intercellular communication (GJIC). Initially investigated for the prevention of migraine aura, its mechanism of action is primarily attributed to the inhibition of connexin hemichannels, particularly those composed of Connexin43 (Cx43).[1][2][3] Under pathological conditions, the opening of these hemichannels is implicated in the release of signaling molecules like ATP, contributing to inflammation and secondary tissue damage.[1][4] At higher concentrations, this compound has also been shown to reduce gap junction coupling by promoting the internalization and degradation of gap junction plaques.
These application notes provide detailed protocols for assessing the effects of this compound on GJIC, enabling researchers to quantify its inhibitory potential and elucidate its mechanism of action in various cell systems.
Signaling Pathway of this compound's Action
This compound's primary molecular target is the Connexin43 hemichannel. By blocking these channels, it prevents the release of molecules like ATP into the extracellular space, thereby mitigating downstream inflammatory signaling. At higher concentrations, it can also impact the stability of gap junction plaques, leading to reduced direct cell-to-cell communication.
Caption: this compound's dual mechanism of action on connexin channels.
Experimental Protocols
Several methods can be employed to assess GJIC. The choice of method depends on the specific research question, the cell type, and the available equipment.
Scrape-Loading Dye Transfer (SLDT) Assay
The SLDT assay is a simple and rapid method to qualitatively and semi-quantitatively assess GJIC in a population of cells.
Principle: A physical scrape is made on a confluent cell monolayer in the presence of a low molecular weight, gap junction-permeable fluorescent dye (e.g., Lucifer Yellow). The dye enters the damaged cells along the scrape line and then passes into adjacent, intact cells through functional gap junctions. A higher molecular weight, gap junction-impermeable dye (e.g., Rhodamine Dextran) can be co-loaded to distinguish the initially loaded cells from those that received the dye via GJIC.
Experimental Workflow:
Caption: Workflow for the Scrape-Loading Dye Transfer (SLDT) assay.
Protocol:
-
Cell Seeding: Plate cells on glass coverslips or in culture dishes and grow until they form a confluent monolayer.
-
Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for the desired duration.
-
Dye Solution Preparation: Prepare a solution of 0.5% Lucifer Yellow CH and 0.5% Rhodamine B isothiocyanate-Dextran (10,000 MW) in a buffered salt solution (e.g., HBSS).
-
Scrape-Loading:
-
Wash the cell monolayer three times with HBSS.
-
Remove the wash buffer and add the dye solution to the cells.
-
Immediately make several parallel scrapes across the monolayer with a sharp instrument (e.g., a 26G needle or scalpel blade).
-
-
Incubation: Incubate the cells with the dye solution for 5-10 minutes at room temperature to allow for dye uptake and transfer.
-
Washing and Fixation:
-
Wash the monolayer three times with HBSS to remove extracellular dye.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope with appropriate filters for Lucifer Yellow and Rhodamine Dextran.
-
Quantify the extent of dye transfer by measuring the distance the Lucifer Yellow has traveled from the scrape line (demarcated by the Rhodamine Dextran-positive cells) or by measuring the total fluorescent area.
-
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Dye Transfer Distance (µm) ± SEM | Fluorescent Area (pixels²) ± SEM |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 |
Fluorescence Recovery After Photobleaching (FRAP) Assay
Gap-FRAP is a non-invasive technique that provides a quantitative measure of GJIC in living cells.
Principle: All cells in a confluent monolayer are loaded with a gap junction-permeable fluorescent dye (e.g., Calcein-AM). A single cell is then photobleached using a high-intensity laser, and the recovery of fluorescence in that cell is monitored over time. Fluorescence recovery occurs as dye molecules from neighboring, unbleached cells diffuse through gap junctions into the bleached cell. The rate and extent of recovery are proportional to the functionality of the gap junctions.
Experimental Workflow:
Caption: Workflow for the Fluorescence Recovery After Photobleaching (FRAP) assay.
Protocol:
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for high-resolution microscopy and grow to confluence.
-
Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control.
-
Dye Loading: Load the cells with 1-2 µM Calcein-AM in serum-free medium for 15-30 minutes at 37°C.
-
Microscopy Setup: Use a laser-scanning confocal microscope equipped for FRAP experiments.
-
FRAP Procedure:
-
Identify a region of interest (ROI) encompassing a single, well-connected cell.
-
Acquire several pre-bleach images at low laser power.
-
Photobleach the ROI using a high-intensity laser pulse.
-
Immediately begin acquiring a time-lapse series of images at low laser power to monitor fluorescence recovery.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the bleached ROI, a non-bleached control region, and a background region over time.
-
Normalize the fluorescence intensity of the bleached ROI.
-
Calculate the mobile fraction and the half-time of recovery (t½) by fitting the recovery curve to an exponential function.
-
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Mobile Fraction (%) ± SEM | Recovery Half-Time (s) ± SEM |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 |
Dual Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct and highly quantitative measurement of the electrical conductance of gap junctions between a pair of coupled cells.
Principle: Two adjacent cells are simultaneously patch-clamped in the whole-cell configuration. A voltage step is applied to one cell (the "driver" cell), and the resulting current is measured in the second cell (the "reporter" cell). This junctional current is directly proportional to the gap junctional conductance (Gj).
Experimental Workflow:
Caption: Workflow for Dual Whole-Cell Patch-Clamp measurement of Gj.
Protocol:
-
Cell Preparation: Plate cells at a density that allows for the formation of isolated cell pairs.
-
Recording Setup: Use a patch-clamp setup with two manipulators and amplifiers. The extracellular solution should be physiological saline, and the intracellular solution in the patch pipettes should mimic the intracellular ionic environment.
-
Patching:
-
Identify a suitable cell pair.
-
Independently establish a giga-ohm seal and then the whole-cell configuration on both cells.
-
-
Measurement of Gj:
-
Clamp both cells at the same holding potential (e.g., -40 mV).
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to the driver cell while recording the current in both cells.
-
The current deflection in the reporter cell represents the junctional current (Ij).
-
-
This compound Application: Perfuse the bath with a solution containing the desired concentration of this compound and repeat the voltage-step protocol.
-
Data Analysis:
-
Calculate the gap junctional conductance (Gj) using Ohm's law: Gj = Ij / (Vdriver - Vreporter), where V is the membrane potential of the respective cells.
-
Correct for series resistance errors.
-
Data Presentation:
| Treatment | This compound Conc. (µM) | Gap Junctional Conductance (nS) ± SEM | % Inhibition of Gj |
| Baseline | 0 | 0 | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 |
Summary
The protocols described provide a comprehensive toolkit for investigating the effects of this compound on gap junction intercellular communication. The SLDT assay offers a simple screening method, the FRAP assay provides quantitative data on dye transfer kinetics in living cells, and dual whole-cell patch-clamping delivers precise measurements of electrical coupling. By employing these methods, researchers can effectively characterize the dose-dependent effects of this compound and contribute to a deeper understanding of its therapeutic potential.
References
- 1. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurological mechanisms of migraine: potential of the gap-junction modulator this compound in prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Significantly Reduces Disease Progression in an Experimental Mouse Model of Multiple Sclerosis [mdpi.com]
Application of Tonabersat in Electrophysiology Studies of Cortical Spreading Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortical spreading depression (CSD) is a wave of profound, transient depolarization of neurons and glial cells that propagates across the cerebral cortex at a rate of 2-5 mm/min.[1][2] It is the neurophysiological correlate of migraine aura and is also implicated in the pathophysiology of stroke, traumatic brain injury, and epilepsy.[2][3][4] Tonabersat (SB-220453) is a novel benzopyran compound that has been investigated for its potential to prevent migraine attacks by inhibiting CSD. This document provides detailed application notes and protocols for the use of this compound in electrophysiology studies of CSD, intended for researchers, scientists, and drug development professionals.
This compound's primary mechanism of action in the context of CSD is the modulation of gap junctions and the blockade of connexin43 (Cx43) hemichannels. Gap junctions are intercellular channels that allow for the direct passage of ions and small molecules between adjacent cells, and they are crucial for the propagation of CSD. By blocking Cx43 hemichannels, this compound is thought to reduce the release of pro-inflammatory molecules and ATP, thereby attenuating the initiation and propagation of CSD.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on the effects of this compound on CSD and related clinical endpoints.
Table 1: Preclinical Efficacy of this compound on Cortical Spreading Depression
| Animal Model | This compound Dose | CSD Induction Method | Key Findings | Reference |
| Rat | 10 mg/kg, i.p. | 6-min KCl application | Significantly reduced the number of CSD depolarizations (median = 2 with this compound vs. 8 in vehicle group). | |
| Cat | 10 mg/kg, i.p. | KCl application | Significantly reduced the spatial extent of the first KCl-evoked SD event by >50%. Reduced the duration of SD activity (13.2 +/- 5.0 min vs. 39.8 +/- 4.4 min in controls). |
Table 2: Clinical Efficacy of this compound in Migraine with Aura
| Study Design | This compound Dose | Patient Population | Key Findings | Reference |
| Randomized, double-blind, placebo-controlled, crossover trial | 40 mg once daily | 31 patients with migraine with aura | Median attacks of aura were reduced from 3.2 per 12 weeks on placebo to 1.0 on this compound (p=0.01). No significant effect on non-aura attacks. | |
| Randomized, double-blind, placebo-controlled, multicentre, parallel group study | 20 mg daily for 2 weeks, then 40 mg daily for 10 weeks | Patients with migraine with and without aura | In month 3 of treatment, the responder rate (≥50% reduction in migraine attacks) was 62% for this compound vs. 45% for placebo (p < 0.05). |
Experimental Protocols
Protocol 1: In Vivo Electrophysiological Recording of Cortical Spreading Depression in Rats
This protocol describes the induction and recording of CSD in anesthetized rats and the administration of this compound to assess its effects.
1. Animal Preparation:
-
Adult male Wistar rats (250-300g) are anesthetized with isoflurane (1.5-2% in oxygen) or a combination of ketamine/xylazine.
-
The animal is placed in a stereotaxic frame, and body temperature is maintained at 37°C using a heating pad.
-
A midline scalp incision is made, and the skull is exposed.
2. Surgical Procedure:
-
Two burr holes (2 mm in diameter) are drilled over the parietal cortex of one hemisphere. One hole is for CSD induction, and the other is for recording. A third burr hole is drilled over the contralateral hemisphere for a reference electrode.
-
The dura mater should be kept intact.
3. CSD Induction:
-
CSD can be induced by various methods:
-
KCl Application: A small cotton ball soaked in 1-2 M KCl solution is applied to the cortical surface of the induction burr hole for a defined period (e.g., 5-10 minutes).
-
Needle Prick: A brief, controlled needle stab into the cortex can also elicit CSD.
-
4. Electrophysiological Recording:
-
A glass micropipette (tip diameter 5-15 µm) filled with 2 M NaCl or artificial cerebrospinal fluid (aCSF) is inserted into the cortex (approximately 1 mm deep) through the recording burr hole.
-
An Ag/AgCl reference electrode is placed in contact with the dura of the contralateral hemisphere or subcutaneously in the neck.
-
The recording electrode is connected to a high-impedance DC-coupled amplifier to record the characteristic slow potential shift of CSD.
-
The signal is amplified, filtered (e.g., low-pass filter at 100 Hz), digitized, and stored for offline analysis.
5. This compound Administration:
-
This compound is dissolved in a vehicle such as 20% (2-hydroxypropyl)-β-cyclodextrin in saline.
-
A common dose used in rat studies is 10 mg/kg, administered via intraperitoneal (i.p.) injection 30-60 minutes before CSD induction.
6. Data Analysis:
-
The primary outcome measures are the number of CSD events, the amplitude and duration of the negative DC potential shift, and the propagation velocity of the CSD wave between two recording electrodes.
-
Statistical analysis is performed to compare these parameters between vehicle-treated and this compound-treated groups.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal injection in animal studies.
Materials:
-
This compound (SB-220453) powder
-
(2-hydroxypropyl)-β-cyclodextrin
-
Sterile saline (0.9% NaCl)
-
Sonicator
Procedure:
-
Prepare a 20% solution of (2-hydroxypropyl)-β-cyclodextrin in sterile saline. For example, dissolve 2 g of cyclodextrin in 10 mL of saline.
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 300g rat, assuming a 3 mL injection volume).
-
Add the this compound powder to the cyclodextrin solution.
-
Sonicate the mixture until the this compound is completely dissolved. Gentle warming may aid in dissolution.
-
The solution should be prepared fresh on the day of the experiment.
Mandatory Visualizations
Caption: Signaling pathway of this compound's action on CSD.
Caption: Experimental workflow for in vivo CSD studies.
References
- 1. Direct, live imaging of cortical spreading depression and anoxic depolarisation using a fluorescent, voltage-sensitive dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of initiation of cortical spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.3. Cortical spreading depression recording [bio-protocol.org]
- 4. Direct Current Coupled Recordings of Cortical Spreading Depression Using Silicone Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting Connexin 43 Changes with Tonabersat using Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connexin 43 (Cx43), a ubiquitous gap junction protein, plays a critical role in intercellular communication and cellular homeostasis.[1][2] Aberrant Cx43 hemichannel activity is implicated in the pathogenesis of various inflammatory and neurodegenerative diseases.[3][4][5] Tonabersat (SB-220453) is a novel therapeutic agent that has been shown to directly inhibit the opening of Connexin 43 hemichannels. This action prevents the pathological release of molecules like ATP, thereby mitigating downstream inflammatory cascades, such as the activation of the NLRP3 inflammasome. Consequently, this compound is being investigated for its therapeutic potential in conditions like diabetic retinopathy and central nervous system injuries.
These application notes provide a detailed immunohistochemistry (IHC) protocol to investigate the effects of this compound on Connexin 43 expression and localization in tissue samples. Furthermore, this document outlines a framework for the quantitative analysis of these changes and presents the putative signaling pathway of this compound's action on Cx43.
Signaling Pathway of this compound's Action on Connexin 43
Caption: Signaling pathway of this compound's inhibitory action on Connexin 43 hemichannels.
Experimental Protocols
This section details the immunohistochemistry protocol for detecting Connexin 43 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
FFPE tissue sections (5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% normal goat serum in PBST
-
Primary Antibody: Rabbit anti-Connexin 43 polyclonal antibody (e.g., Abcam ab11370 or Cell Signaling Technology #3512), diluted in blocking buffer.
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Experimental Workflow
Caption: Immunohistochemistry workflow for Connexin 43 detection.
Step-by-Step Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Rehydrate sections by sequential immersion in 100% ethanol (2 x 3 minutes), 95% ethanol (1 x 3 minutes), 70% ethanol (1 x 3 minutes), and finally in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat the antigen retrieval buffer (10 mM Sodium Citrate, pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse the slides in the preheated buffer and incubate for 20 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse the slides with deionized water and then with PBST.
-
-
Blocking:
-
Carefully wipe around the tissue sections and place the slides in a humidified chamber.
-
Apply blocking buffer to cover the sections and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Connexin 43 antibody to its optimal concentration in the blocking buffer.
-
Drain the blocking buffer from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in the humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides with PBST for 3 x 5 minutes.
-
Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, to each section.
-
Incubate for 1 hour at room temperature in the humidified chamber.
-
-
Detection:
-
Wash the slides with PBST for 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's protocol.
-
Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.
-
Apply a coverslip with a permanent mounting medium.
-
-
Microscopy and Analysis:
-
Examine the slides under a light microscope. Connexin 43 staining will appear as brown puncta, often localized to cell membranes.
-
Capture images for quantitative analysis.
-
Data Presentation and Quantitative Analysis
The effect of this compound on Connexin 43 expression can be quantified by analyzing the IHC images. This allows for an objective comparison between control and treated groups.
Quantitative Data Summary
| Parameter | Control Group | This compound-Treated Group | p-value |
| Cx43 Staining Intensity (Arbitrary Units) | Mean ± SEM | Mean ± SEM | p < 0.05 |
| Percentage of Cx43 Positive Area (%) | Mean ± SEM | Mean ± SEM | p < 0.05 |
| Number of Cx43 Plaques per Unit Area | Mean ± SEM | Mean ± SEM | p < 0.05 |
Data should be presented as mean ± standard error of the mean (SEM). Statistical significance is typically determined using a t-test or ANOVA, with p < 0.05 considered significant.
Quantitative Analysis Protocol
-
Image Acquisition:
-
Capture at least 5-10 high-power field images per slide from randomly selected areas of interest.
-
Ensure consistent microscope settings (e.g., magnification, light intensity, exposure time) for all images.
-
-
Image Analysis Software:
-
Utilize image analysis software such as ImageJ/Fiji or other specialized platforms for IHC quantification.
-
-
Quantification Methods:
-
Staining Intensity: Measure the mean optical density of the DAB signal within a defined region of interest.
-
Positive Area Percentage: Use color deconvolution to separate the DAB and hematoxylin stains. Threshold the DAB channel to create a binary image and calculate the percentage of the area with positive staining.
-
Plaque Counting: After thresholding, use particle analysis functions to count the number of distinct Cx43-positive plaques. Normalize this count to the area of the analyzed region.
-
Logical Relationship Diagram
Caption: Logical flow from experimental design to data interpretation.
Troubleshooting
For common IHC issues such as high background, weak or no staining, refer to comprehensive troubleshooting guides. Key considerations include antibody validation, optimization of antigen retrieval, and proper blocking procedures.
By following these detailed protocols and application notes, researchers can effectively utilize immunohistochemistry to investigate and quantify the impact of this compound on Connexin 43, contributing to a deeper understanding of its therapeutic potential.
References
- 1. Immunohistochemical Analysis of Connexin43 Expression in Infertile Human Testes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Connexin 43 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Connexin Hemichannel Block Using Orally Delivered this compound Improves Outcomes in Animal Models of Retinal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tonabersat in a Rat Model of Bright-Light Retinal Damage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Tonabersat in a rat model of bright-light-induced retinal damage. This model is a well-established method for studying retinal degeneration and evaluating the efficacy of potential neuroprotective agents. This compound, a Connexin43 (Cx43) hemichannel blocker, has demonstrated significant protective effects in this model, offering a promising therapeutic avenue for retinal diseases.
Introduction
Bright light-induced retinal damage is a widely used animal model that mimics certain aspects of retinal degenerative diseases, such as age-related macular degeneration (AMD).[1][2] The pathogenic process involves photoreceptor apoptosis triggered by excessive light exposure.[1] this compound has emerged as a neuroprotective agent that mitigates this damage.[3][4] Its primary mechanism of action is the blockade of Cx43 hemichannels, which are upregulated in response to retinal stress. This blockade prevents the release of ATP and the subsequent activation of the NLRP3 inflammasome, a key pathway in inflammatory cell death.
Mechanism of Action of this compound
This compound is a benzopyran compound that functions as a specific blocker of Connexin43 hemichannels. In the context of bright-light retinal injury, the proposed mechanism involves the following steps:
-
Bright Light Stress: Intense light exposure leads to oxidative stress and initiates an inflammatory cascade in the retina.
-
Connexin43 Hemichannel Opening: Retinal cells, particularly in the retinal pigment epithelium (RPE) and choroid, exhibit increased opening of Cx43 hemichannels.
-
ATP Release and Inflammasome Activation: The open hemichannels release ATP into the extracellular space. This extracellular ATP acts as a danger signal, triggering the assembly and activation of the NLRP3 inflammasome complex.
-
Inflammation and Cell Death: The activated inflammasome leads to the maturation and release of pro-inflammatory cytokines, such as IL-1β, promoting neuroinflammation and ultimately leading to photoreceptor apoptosis.
-
This compound Intervention: By blocking the Cx43 hemichannels, this compound inhibits the excessive release of ATP, thereby preventing NLRP3 inflammasome activation and downstream inflammatory signaling, which preserves retinal structure and function.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in rat models of retinal damage.
Table 1: Effect of this compound on Retinal Inflammatory Markers
| Marker | Animal Model | Treatment Group | Dosage | Result | Significance | Reference |
| GFAP | Bright-Light Damage (Rat) | This compound | 0.26, 0.8, 2.4 mg/kg (oral) | Significantly less GFAP immunoreactivity compared to vehicle. | p < 0.001 | |
| Iba-1 | Bright-Light Damage (Rat) | This compound | 0.8, 2.4 mg/kg (oral) | Significantly less Iba-1 reactivity compared to vehicle. | p < 0.001 | |
| Connexin43 | Bright-Light Damage (Rat) | This compound | 0.26, 0.8, 2.4 mg/kg (oral) | Significantly less Connexin43 expression compared to vehicle. | p < 0.001 | |
| Cleaved Caspase-1 | Hypoxia-Ischemia (Rat) | This compound | Subcutaneous | Significantly reduced expression in the ipsilateral eye compared to vehicle. | p = 0.0064 | |
| IL-1β | Hypoxia-Ischemia (Rat) | This compound | Subcutaneous | Significantly lower expression compared to vehicle. | p = 0.0052 |
Table 2: Effect of this compound on Retinal Function and Structure
| Parameter | Assessment Method | Animal Model | Treatment Group | Dosage | Result | Reference |
| Photoreceptor Function | Electroretinography (ERG) | Bright-Light Damage (Rat) | This compound | Not specified | Significantly preserved retinal function, particularly photoreceptor and bipolar cell function. | |
| Retinal Layer Structure | Optical Coherence Tomography (OCT) | Bright-Light Damage (Rat) | This compound | Not specified | Preserved retinal layer structure and prevented thinning of the retina, especially the outer nuclear layer and choroid. | |
| Retinal Thickness (NFL-GCL-IPL) | Optical Coherence Tomography (OCT) | Diabetic Retinopathy (Mouse) | This compound (oral) | Not specified | Reduced cytokine-induced thickening relative to the vehicle group. | |
| Retinal Thickness (ONL) | Optical Coherence Tomography (OCT) | Diabetic Retinopathy (Mouse) | This compound (oral) | Not specified | Reduced cytokine-induced thickening relative to the vehicle group. |
Experimental Protocols
Bright-Light Induced Retinal Damage Model
This protocol describes the induction of retinal degeneration in rats through exposure to bright light.
Materials:
-
Sprague Dawley rats (albino)
-
Light exposure chamber with white fluorescent lights
-
Light meter
Procedure:
-
Animal Acclimation: House male Sprague Dawley rats (2-3 months old) in a controlled environment with a 12:12 hour light/dark cycle at a low illuminance (<10 candelas) for at least 7 days prior to the experiment.
-
Dark Adaptation: Prior to light exposure, dark-adapt the animals for a minimum of 12 hours.
-
Pupil Dilation (Optional but Recommended): To ensure consistent light exposure to the retina, pupil dilation can be performed. Administer a mydriatic agent (e.g., 1% tropicamide) to both eyes approximately 30 minutes before light exposure.
-
Light Exposure: Place the rats in a well-ventilated, temperature-controlled light exposure chamber. Expose the animals to bright white fluorescent light (e.g., 2000-6000 lux) for a specified duration (e.g., 1-24 hours). The duration and intensity of light exposure can be adjusted to control the severity of retinal damage.
-
Post-Exposure Care: After light exposure, return the animals to a normal or dim light/dark cycle for recovery.
This compound Administration
This protocol outlines the administration of this compound to the rat model.
Materials:
-
This compound (SB-220453)
-
Vehicle (e.g., saline, or as specified by the manufacturer)
-
Oral gavage needles or subcutaneous injection supplies
Procedure:
-
Drug Preparation: Prepare a solution or suspension of this compound in the appropriate vehicle at the desired concentrations (e.g., 0.26, 0.8, and 2.4 mg/kg).
-
Administration:
-
Oral Gavage: Administer the prepared this compound solution orally to the rats using a gavage needle. A single dose can be administered prior to or immediately after light exposure.
-
Subcutaneous Injection: Alternatively, this compound can be administered via subcutaneous injection. In some models, injections are given at multiple time points (e.g., 1, 24, and 48 hours post-injury).
-
-
Control Group: Administer the vehicle alone to a control group of rats that have also undergone the bright-light exposure protocol.
-
Sham Group: A sham group that does not undergo light exposure or treatment should also be included for baseline comparisons.
Assessment of Retinal Damage and Protection
This protocol details the methods for evaluating the extent of retinal damage and the protective effects of this compound.
Materials:
-
Electroretinography (ERG) system
-
Optical Coherence Tomography (OCT) system
-
Microtome and histology supplies
-
Primary and secondary antibodies for immunohistochemistry (e.g., anti-GFAP, anti-Iba-1, anti-Connexin43)
-
Fluorescence microscope
Procedures:
-
Functional Assessment (Electroretinography - ERG):
-
At selected time points post-injury (e.g., 1-3 months), perform ERG recordings to assess retinal function.
-
Analyze the a-wave (photoreceptor response) and b-wave (bipolar cell response) amplitudes to quantify retinal function.
-
-
Structural Assessment (Optical Coherence Tomography - OCT):
-
Perform in-vivo OCT imaging to visualize the retinal layers.
-
Measure the thickness of the total retina and individual layers, particularly the outer nuclear layer (ONL), to assess structural preservation.
-
-
Histological and Immunohistochemical Analysis:
-
At the end of the study period, euthanize the animals and enucleate the eyes.
-
Fix, embed, and section the eyes for histological staining (e.g., H&E) to observe the retinal morphology.
-
Perform immunohistochemistry on retinal sections to detect and quantify markers of gliosis (GFAP), microglial activation (Iba-1), and Connexin43 expression.
-
Quantify the fluorescence intensity or the number of positive cells to compare between treatment and control groups.
-
Visualizations
Caption: Experimental workflow for testing this compound in a rat model of bright-light retinal damage.
Caption: this compound blocks Cx43 hemichannels, inhibiting the downstream inflammatory cascade.
References
- 1. Light damage as a model of retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinal Light Damage: Mechanisms and Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Connexin Hemichannel Block Using Orally Delivered this compound Improves Outcomes in Animal Models of Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Cancer Cells Following Tonabersat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tonabersat (SB-220453) is a benzopyran derivative that has been investigated for its role as a gap junction inhibitor, primarily targeting connexin 43 (Cx43).[1][2][3] Emerging research has highlighted its potential in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents like temozolomide in glioblastoma.[1][2] this compound disrupts intercellular communication within the tumor microenvironment, which can sensitize cancer cells to apoptosis-inducing treatments. This document provides detailed application notes and protocols for analyzing apoptosis in cancer cells treated with this compound using flow cytometry.
Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of single cells. It is an ideal platform to dissect the apoptotic process, allowing for the simultaneous measurement of various apoptotic markers, including changes in membrane asymmetry (Annexin V staining), mitochondrial membrane potential, and caspase activation.
Mechanism of Action: this compound and Apoptosis
This compound's primary mechanism involves the inhibition of Cx43-based gap junctions and hemichannels. In the context of cancer, this disruption of intercellular communication can lead to increased sensitivity to cytotoxic therapies and an enhancement of apoptosis. While this compound itself may not be a potent direct inducer of apoptosis, its ability to modulate the tumor microenvironment and cellular connectivity makes it a valuable agent in combination therapies. The downstream effects of this compound treatment, in conjunction with other anti-cancer agents, often converge on the intrinsic and extrinsic apoptotic signaling pathways.
Experimental Protocols
The following protocols are designed for the analysis of apoptosis in cancer cells treated with this compound, alone or in combination with other therapeutic agents.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This is a widely used assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cancer cells
Protocol:
-
Induce apoptosis in cancer cells by treating with this compound and/or another chemotherapeutic agent for the desired time. Include untreated and positive controls.
-
Harvest cells, including any floating cells from the supernatant, by trypsinization or gentle scraping.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µL of PI staining solution.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assay
Executioner caspases, such as caspase-3 and caspase-7, are key mediators of apoptosis. Their activation is a hallmark of the apoptotic process.
Principle: This assay utilizes a cell-permeant reagent containing a four-amino acid peptide (DEVD) conjugated to a nucleic acid-binding dye. In apoptotic cells, activated caspase-3/7 cleaves the DEVD peptide, allowing the dye to bind to DNA and emit a fluorescent signal.
Materials:
-
CellEvent™ Caspase-3/7 Green Detection Reagent (or similar)
-
Treated and untreated cancer cells
-
PBS
Protocol:
-
Culture and treat cancer cells with this compound as described previously.
-
Add the Caspase-3/7 detection reagent directly to the cell culture medium at the recommended concentration.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Harvest the cells.
-
Wash the cells once with PBS.
-
Resuspend the cells in PBS for flow cytometric analysis. A viability dye can be included to exclude necrotic cells.
Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.
Principle: Cationic fluorescent dyes, such as JC-1 or TMRE, accumulate in the mitochondria of healthy cells, driven by the high mitochondrial membrane potential. In apoptotic cells, the collapse of ΔΨm prevents the accumulation of these dyes, leading to a decrease in fluorescence intensity. JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria and exists as green fluorescent monomers in the cytoplasm of apoptotic cells.
Materials:
-
JC-1 dye or other potentiometric dyes (e.g., TMRE, MitoTracker™ Red CMXRos)
-
Treated and untreated cancer cells
-
PBS
Protocol:
-
Culture and treat cancer cells with this compound.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in pre-warmed culture medium containing the mitochondrial dye at the recommended concentration.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in PBS for immediate analysis by flow cytometry.
Data Presentation
Quantitative data from the flow cytometry analysis should be summarized in tables for clear comparison between different treatment groups.
Table 1: Percentage of Apoptotic and Necrotic Cells (Annexin V/PI Staining)
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Untreated Control | ||||
| Vehicle Control | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Chemotherapeutic Agent | ||||
| This compound + Chemo |
Table 2: Caspase-3/7 Activity
| Treatment Group | % Caspase-3/7 Positive Cells |
| Untreated Control | |
| Vehicle Control | |
| This compound (Dose 1) | |
| This compound (Dose 2) | |
| Chemotherapeutic Agent | |
| This compound + Chemo |
Table 3: Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | % Cells with High ΔΨm | % Cells with Low ΔΨm |
| Untreated Control | ||
| Vehicle Control | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| Chemotherapeutic Agent | ||
| This compound + Chemo |
Visualization of Experimental Workflow
Conclusion
The protocols and application notes provided here offer a comprehensive framework for investigating the pro-apoptotic effects of this compound in cancer cells using flow cytometry. By employing a multi-parametric approach that assesses membrane integrity, caspase activation, and mitochondrial health, researchers can gain valuable insights into the mechanisms by which this compound enhances the efficacy of cancer therapies. The structured presentation of data and clear visualization of workflows will aid in the robust and reproducible analysis of this compound's role in inducing apoptosis.
References
- 1. This compound enhances temozolomide‐mediated cytotoxicity in glioblastoma by disrupting intercellular connectivity through connexin 43 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances temozolomide-mediated cytotoxicity in glioblastoma by disrupting intercellular connectivity through connexin 43 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Tonabersat Solubility for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with Tonabersat solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] this compound is also soluble in ethanol and dimethylformamide (DMF).[1]
Q2: I'm observing precipitation when diluting my DMSO stock solution into aqueous media for my cell-based assay. What should I do?
A2: This is a common issue with poorly soluble compounds. To mitigate precipitation, it is recommended to first dissolve this compound in DMSO and then dilute this stock solution with the aqueous buffer of choice. For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation persists, consider using a stepwise dilution, adding the DMSO stock to a small volume of media first and then bringing it to the final volume. Sonication can also aid in dissolution, but care should be taken to avoid heating the sample.
Q3: What is the maximum aqueous solubility of this compound?
A3: this compound is sparingly soluble in aqueous buffers. When prepared by diluting a DMSO stock, its solubility is approximately 0.1 mg/mL in a 1:9 solution of DMSO:PBS (pH 7.2). It is not recommended to store the aqueous solution for more than one day.
Q4: Can I use other solvents or formulations to improve this compound's solubility in my in vitro system?
A4: For specific in vitro systems that are sensitive to DMSO, other strategies can be considered, though they may require more extensive validation. Formulations using co-solvents like polyethylene glycol (PEG300) and surfactants like Tween-80 have been used for in vivo studies and could potentially be adapted for in vitro use, provided they do not interfere with the assay. However, the compatibility of these excipients with your specific cell type and assay endpoint must be carefully evaluated.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution (DMSO) | - The concentration exceeds the solubility limit.- The DMSO is not of high purity or contains water. | - Prepare a fresh stock solution at a concentration known to be soluble (e.g., 30 mg/mL or lower).- Use fresh, anhydrous, high-purity DMSO. |
| Cloudiness or precipitation in final assay medium | - "Salting out" effect upon dilution into aqueous buffer.- Final concentration of this compound is too high for the aqueous medium. | - Perform a serial dilution of the DMSO stock into the assay medium.- Increase the final percentage of DMSO slightly, if your experimental system allows, but remain within non-toxic limits.- Consider using a carrier protein like albumin in your assay medium, if compatible with your experiment. |
| Inconsistent or unexpected assay results | - Incomplete dissolution of this compound.- Degradation of this compound in aqueous solution. | - Visually inspect the final assay solution for any signs of precipitation before adding to cells or proteins.- Prepare fresh dilutions of this compound immediately before each experiment.- Include appropriate solvent controls (e.g., vehicle-treated) in your experimental design. |
| Cell toxicity observed at effective concentrations | - Cytotoxicity from the solvent (DMSO).- Intrinsic toxicity of this compound at high concentrations. | - Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cell line.- Ensure the final DMSO concentration is kept constant across all treatments and controls.- If this compound itself is toxic, consider reducing the incubation time or using a lower, but still effective, concentration. |
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility in Organic Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ≥ 100 mg/mL (255.22 mM) | |
| DMSO | ~30 mg/mL | |
| Ethanol | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL |
Table 2: Solubility in Aqueous Systems
| System | Approximate Solubility | Reference |
| 1:9 DMSO:PBS (pH 7.2) | ~0.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid, FW: 391.8 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 3.92 mg of this compound and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex or sonicate briefly at room temperature until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
To prepare a 10 µM working solution, dilute the stock solution 1:1000 in your cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Vortex the working solution gently immediately after dilution.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your in vitro assay.
-
Prepare fresh working solutions for each experiment. Do not store aqueous dilutions.
-
Visualizations
Signaling Pathway of this compound Action
This compound's primary mechanism of action involves the inhibition of connexin43 (Cx43) hemichannels. Under pathological conditions, these hemichannels open and release ATP into the extracellular space. This extracellular ATP then acts as a danger signal, activating the NLRP3 inflammasome. Inflammasome activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-inflammatory cytokines like IL-1β and IL-18 into their active forms, promoting inflammation. This compound blocks the initial step of this cascade by inhibiting the Cx43 hemichannel-mediated ATP release.
Caption: this compound inhibits the Cx43 hemichannel, blocking ATP release and subsequent NLRP3 inflammasome activation.
Experimental Workflow for Troubleshooting this compound Solubility
The following workflow provides a logical approach to troubleshooting solubility issues with this compound in your in vitro assays.
Caption: A stepwise workflow to diagnose and resolve this compound solubility issues in in vitro experiments.
References
Technical Support Center: Optimizing Tonabersat Delivery for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the successful in vivo delivery of Tonabersat. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to address common challenges encountered during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound (also known as SB-220453) is a small molecule, orally bioavailable benzopyran derivative.[1][2] Its primary mechanism of action is the inhibition of Connexin43 (Cx43) hemichannels.[3][4][5] Under pathological conditions, these hemichannels open and release signaling molecules like adenosine triphosphate (ATP) into the extracellular space. This ATP release can trigger the activation of the NLRP3 inflammasome, a key driver of inflammation. By blocking Cx43 hemichannels, this compound prevents this ATP release, thereby reducing inflammasome activation and subsequent inflammation.
Q2: What are the main challenges associated with the in vivo delivery of this compound? A2: The principal challenge in delivering this compound for in vivo studies stems from its physicochemical properties. It is a crystalline solid that is sparingly soluble in aqueous buffers. This poor solubility can lead to issues with formulation stability, precipitation upon dilution, inaccurate dosing, and variable absorption, which can in turn cause inconsistent results and low bioavailability if not properly addressed.
Q3: Is this compound orally bioavailable and can it cross the blood-brain barrier? A3: Yes, studies have shown that this compound is orally bioavailable and can cross both the blood-brain and blood-retinal barriers. Human pharmacokinetic data show it is absorbed with a median t-max between 0.5 and 3 hours and has a long plasma half-life of 30-40 hours, which supports once-daily dosing.
Q4: What is the established signaling pathway for this compound's anti-inflammatory effects? A4: this compound exerts its anti-inflammatory effects by interrupting a specific signaling cascade. Pathological stress causes Cx43 hemichannels to open, releasing ATP. This extracellular ATP binds to purinergic receptors (like P2X7) on nearby cells, which serves as an activation signal for the NLRP3 inflammasome. The activated inflammasome complex promotes the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, IL-1β and IL-18, which drive the inflammatory response. This compound blocks the initial step of this pathway.
Troubleshooting Guides
Issue 1: My this compound formulation is cloudy or precipitates after preparation.
-
Question: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous vehicle (saline/PBS). What causes this and how can I fix it?
-
Answer: This is a common problem caused by the low aqueous solubility of this compound. When the high-concentration DMSO stock is diluted into an aqueous buffer, the solvent properties change drastically, causing the compound to fall out of solution.
| Potential Cause | Recommended Solution | Citation |
| Poor Aqueous Solubility | Avoid making large dilutions directly into simple aqueous buffers like saline or PBS. The final concentration of DMSO should be kept as low as possible to avoid toxicity, but a higher percentage may be needed to maintain solubility. | |
| Inadequate Vehicle | Use a more robust formulation vehicle designed for poorly soluble compounds. A common and effective vehicle for IP injection in rat studies is a mixture of 60% (2-hydroxypropyl)-β-cyclodextrin and 40% polyethylene glycol (PEG) . | |
| Final Concentration Too High | For simple DMSO/PBS mixtures, the final solubility is limited. A 1:9 solution of DMSO:PBS achieves a this compound solubility of approximately 0.1 mg/mL. Ensure your target concentration does not exceed this limit. | |
| Instability | Aqueous solutions of this compound are not recommended for long-term storage. Prepare formulations fresh on the day of dosing. |
Issue 2: I am observing high inter-animal variability in plasma concentrations after oral dosing.
-
Question: My pharmacokinetic data shows significant variability between animals after oral gavage. How can I improve consistency?
-
Answer: High variability following oral administration is often linked to inconsistent dissolution and absorption in the gastrointestinal (GI) tract. Physiological factors can significantly influence this process.
| Potential Cause | Recommended Solution | Citation |
| Food Effects | The presence or absence of food can alter gastric pH, emptying time, and GI fluid composition, impacting drug dissolution. Standardize feeding conditions. Fast animals overnight (e.g., 12-16 hours) before dosing, ensuring free access to water. | |
| Inconsistent Formulation | If the drug is not uniformly suspended in the vehicle, each animal may receive a different effective dose. Ensure the formulation is homogeneous. For suspensions, vortex thoroughly immediately before dosing each animal. | |
| GI Motility Differences | Natural variations in GI transit time between animals can affect the time available for absorption. While difficult to control, fasting can help normalize this to some extent. |
Issue 3: I am not observing the expected therapeutic effect in my disease model.
-
Question: I've administered this compound but I'm not seeing a significant reduction in inflammatory markers or disease signs. What should I check?
-
Answer: A lack of efficacy can stem from issues with the drug's delivery, the dose, or the experimental model itself. A systematic approach is needed to identify the problem.
| Potential Cause | Recommended Solution | Citation |
| Insufficient Target Engagement | The administered dose may be too low to achieve a therapeutic concentration in the target tissue. Conduct a dose-response study to determine the optimal dose. Doses in rodent studies have ranged from 0.26 mg/kg to 2.4 mg/kg orally. | |
| Poor Bioavailability | The formulation may not be delivering the drug effectively into systemic circulation. Consider optimizing the formulation (see Issue 1) or changing the route of administration (e.g., from oral to IP). A pilot pharmacokinetic (PK) study is highly recommended to confirm systemic exposure. | |
| Rapid Metabolism/Clearance | The drug may be cleared too quickly in the specific species or strain being used. A PK study will reveal the drug's half-life and help determine if a different dosing frequency is needed. | |
| Vehicle Interference | The formulation vehicle itself could have biological effects. Always include a vehicle-only control group in your experiments to ensure the observed effects are specific to this compound. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value / Description | Citation |
|---|---|---|
| Synonym | SB-220453 | |
| Molecular Weight | 391.8 g/mol | |
| Appearance | Crystalline solid | |
| Aqueous Solubility | Sparingly soluble | |
| Organic Solvent Solubility | Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), and Ethanol (~20 mg/mL) | |
| Human t_max (Oral) | 0.5 - 3 hours | |
| Human Half-Life (Oral) | 30 - 40 hours |
| Key Characteristics | Orally bioavailable; Crosses blood-brain and blood-retinal barriers | |
Table 2: Example In Vivo Dosing & Formulation Parameters from Preclinical Studies
| Species | Route of Administration | Dose(s) | Vehicle / Formulation | Study Context | Citation |
|---|---|---|---|---|---|
| Rat | Intraperitoneal (IP) | Calculated to achieve 10 µM circulating concentration | 60% (2-hydroxypropyl)-β-cyclodextrin, 40% polyethylene glycol (PEG) in water | Retinal light-damage model | |
| Rat | Oral | 0.26, 0.8, 2.4 mg/kg | Mixed with peanut butter | Retinal light-damage model (dry AMD) | |
| Rat | Oral (daily) | Not specified | Not specified | Diabetic Retinopathy model |
| Mouse | Oral | 0.8 mg/kg equivalent | Not specified | Diabetic Retinopathy model | |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection This protocol is adapted from a published study demonstrating efficacy in a rat model of retinal injury.
-
Prepare the Vehicle:
-
Create a 60% (w/v) solution of (2-hydroxypropyl)-β-cyclodextrin in Milli-Q® water. For example, add 3.6 g of cyclodextrin to a final volume of 6 mL. Mix on a rocker until fully dissolved.
-
Add 4 mL of polyethylene glycol (PEG, e.g., PEG 400) to the 6 mL of cyclodextrin solution to create a 60% cyclodextrin / 40% PEG vehicle. Mix thoroughly.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the powder to the prepared vehicle to achieve the desired final concentration (e.g., 1 mg/mL).
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. The solution should be clear.
-
-
Dosing:
-
Calculate the injection volume based on the animal's body weight and the desired final circulating concentration. For example, a study aimed for a 10 µM circulating concentration by injecting 80 µL of a 1 mg/mL solution into a rat.
-
Administer the solution via intraperitoneal injection.
-
Always include a vehicle-only control group.
-
Protocol 2: General Protocol for a Pilot Pharmacokinetic (PK) Study This protocol provides a general workflow to assess the systemic exposure of this compound after administration.
-
Animal Preparation:
-
Use the target species and strain for your efficacy studies (e.g., male Sprague-Dawley rats, 250-300g).
-
Acclimatize animals for at least 3 days.
-
For oral dosing studies, fast animals overnight (~12 hours) with free access to water.
-
-
Formulation and Dosing:
-
Prepare the this compound formulation (e.g., for IP or oral administration) on the day of dosing.
-
Weigh each animal immediately before dosing to calculate the precise dose volume.
-
Administer the dose via the chosen route. Record the exact time of dosing.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Keep samples on ice.
-
-
Plasma Preparation and Storage:
-
Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Transfer the plasma supernatant to new, labeled tubes.
-
Store plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Use the concentration-time data to calculate key PK parameters (C_max, t_max, AUC, half-life).
-
References
- 1. mdpi.com [mdpi.com]
- 2. Connexin Hemichannel Block Using Orally Delivered this compound Improves Outcomes in Animal Models of Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Connexin therapeutics: blocking connexin hemichannel pores is distinct from blocking pannexin channels or gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
Addressing potential off-target effects of Tonabersat in research
This guide is intended for researchers, scientists, and drug development professionals utilizing Tonabersat (SB-220453) in experimental settings. It provides troubleshooting advice and detailed protocols to help identify and address potential off-target effects, ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the established primary mechanism of action for this compound?
A1: this compound is primarily recognized as a direct inhibitor of Connexin43 (Cx43) hemichannels.[1] Its mechanism involves blocking these "pathological pores," which prevents the release of molecules like ATP into the extracellular space, particularly under conditions of cellular stress or injury.[1][2] This action has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing inflammation.[3][4] While initially developed as a gap-junction modulator for migraine, its primary potency is now understood to be as a connexin-specific hemichannel blocker.
Q2: I'm observing effects only at very high concentrations of this compound. Is this consistent with its primary mechanism?
A2: Not entirely. The inhibition of Cx43 hemichannels typically occurs at lower concentrations. Research has shown that at higher concentrations, this compound can also reduce Cx43 gap junction coupling. This effect is associated with the internalization and lysosomal degradation of gap junction plaques. If your experiments require high concentrations to elicit a response, you may be observing effects on gap junctions rather than, or in addition to, hemichannels. It is crucial to perform a full dose-response curve to distinguish between these two activities.
Q3: My results are inconsistent, or I suspect an off-target effect. What are the known or potential off-targets for this compound?
A3: While this compound is considered relatively specific for connexins, some potential off-target or secondary effects have been reported, particularly at varying concentrations. Researchers should be aware of the following:
-
Pannexin Channels: One in vitro study suggested that a high concentration of this compound (100 µM) was less effective at inhibiting ATP release than a lower concentration (10 µM). The authors hypothesized that this could be due to a dual effect where this compound inhibits connexin hemichannels but may trigger the opening of pannexin channels as an off-target effect.
-
Connexin26 (Cx26): An earlier report indicated that this compound could inhibit the expression of Connexin26 by attenuating the p38-mitogen-activated protein kinase (p38-MAPK) pathway. This is distinct from the direct channel block observed with Cx43 and represents a potential indirect, off-target signaling effect.
-
Unspecified CNS Binding Site: this compound is known to bind with high affinity to a specific, yet uncharacterized, site in the central nervous system.
Q4: How can I experimentally distinguish between on-target Cx43 hemichannel inhibition and other effects?
A4: A multi-faceted approach with proper controls is essential.
-
Use a Panel of Cell Lines: Test this compound in parallel on your experimental cell line, a cell line known to express Cx43, and a cell line that does not express Cx43. An effect in the Cx43-negative cell line would strongly suggest an off-target mechanism.
-
Employ Specific Assays: Use assays that specifically measure hemichannel opening (e.g., Ethidium Bromide Uptake) and assays that measure gap junctional intercellular communication (e.g., Scrape-Loading Dye Transfer). This will allow you to determine the concentration at which each process is affected.
-
Use a Positive Control: Employ a well-characterized, structurally distinct connexin channel blocker, such as Peptide5, to confirm that the observed biological effect is due to connexin inhibition.
-
Consider a Pannexin Channel Blocker: To investigate the potential off-target activation of pannexin channels, co-treat cells with this compound and a pannexin blocker like probenecid.
Data Summary Tables
Table 1: Concentration-Dependent Effects of this compound
| Target/Pathway | Concentration Range | Observed Effect | Species/Model | Reference |
| Cx43 Hemichannels | Low µM (e.g., 10 µM) | Direct channel block, inhibition of ATP release. | In vitro cell models | |
| Cx43 Gap Junctions | Higher µM | Reduced coupling, internalization of plaques. | In vitro cell models | |
| Pannexin Channels | High µM (e.g., 100 µM) | Potential for channel opening (hypothesized). | In vitro cell models | |
| p38-MAPK Pathway | Not specified | Attenuation of the pathway, leading to reduced Cx26 expression. | Trigeminal neurons |
Table 2: Troubleshooting Guide for Unexpected Experimental Results
| Observed Issue | Potential Cause | Recommended Experimental Action |
| Effect observed in Cx43-negative cells. | Off-target effect. | Perform selectivity profiling (e.g., screen against a kinase panel); investigate alternative targets like pannexin channels. |
| Potency is much lower than expected (high µM range). | The observed effect may be due to gap junction inhibition, not hemichannel blockade. | Perform both a hemichannel activity assay (e.g., EtBr uptake) and a GJIC assay (e.g., SLDT) to determine IC50 for each. |
| Inconsistent results between experiments. | Compound degradation, solubility issues, or cellular health. | Confirm compound integrity via HPLC/MS. Ensure complete solubilization in vehicle (e.g., DMSO) and that final vehicle concentration is low (<0.5%). Monitor cell viability with a cytotoxicity assay. |
| Unexpected pro-inflammatory response. | Potential off-target activation of other pathways (e.g., pannexins). | Co-administer this compound with a pannexin channel inhibitor (e.g., probenecid) and measure inflammatory markers. |
Visualized Workflows and Pathways
Caption: this compound's primary (on-target) and potential off-target mechanisms.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logical relationships between this compound and its molecular targets.
Key Experimental Protocols
Protocol 1: Scrape-Loading Dye Transfer (SLDT) Assay for GJIC
This protocol is adapted from established methods to assess gap junctional intercellular communication (GJIC).
Objective: To determine the effect of this compound on the transfer of a fluorescent dye between adjacent, coupled cells.
Materials:
-
Cell line of interest grown to confluence on coverslips or in culture dishes.
-
Lucifer Yellow or Calcein-AM (gap junction-permeable dye).
-
Rhodamine Dextran or DiI (gap junction-impermeable dye, for control of membrane integrity).
-
Phosphate-Buffered Saline (PBS).
-
Surgical scalpel blade or needle.
-
Fluorescence microscope.
Methodology:
-
Cell Culture: Seed cells and grow them to 100% confluence to ensure the formation of gap junctions.
-
Treatment: Pre-incubate the confluent cell monolayers with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control for the desired duration.
-
Dye Solution Preparation: Prepare a solution in PBS containing the gap junction-permeable dye (e.g., 1% Lucifer Yellow) and the impermeable dye (e.g., 0.5% Rhodamine Dextran).
-
Scrape-Loading: Wash the cells once with PBS. Remove the PBS and add a minimal volume of the dye solution to cover the monolayer. Immediately make several parallel scrapes across the monolayer with a sharp scalpel blade.
-
Incubation: Allow the cells to incubate with the dye solution for 3-5 minutes at 37°C. This allows the dyes to enter the cells along the scrape line.
-
Washing: Gently wash the cells three to five times with PBS to remove extracellular dye.
-
Dye Transfer: Add fresh, pre-warmed culture medium (containing this compound or vehicle) and incubate for an additional 5-15 minutes to allow for dye transfer through gap junctions.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. The impermeable dye (red) should only be visible in the cells directly bordering the scrape. The permeable dye (green/yellow) will have transferred to adjacent cells in rows away from the scrape line in coupled cells.
-
Quantification: Quantify GJIC by measuring the distance of dye migration from the scrape line or by counting the number of rows of fluorescent cells perpendicular to the scrape. A reduction in the number of fluorescent rows in this compound-treated cells compared to the vehicle control indicates inhibition of GJIC.
Protocol 2: Ethidium Bromide (EtBr) Uptake Assay for Hemichannel Activity
This protocol assesses the opening of large pores in the cell membrane, such as connexin hemichannels, by measuring the uptake of EtBr.
Objective: To determine the effect of this compound on hemichannel opening, either at baseline or following stimulation.
Materials:
-
Cell line of interest grown on glass-bottom dishes or coverslips.
-
HEPES-buffered saline solution (HBSS).
-
Low-Ca²⁺/Mg²⁺ HBSS (to stimulate hemichannel opening, if required).
-
Ethidium Bromide (EtBr) stock solution.
-
This compound and other controls (e.g., a known hemichannel opener or blocker).
-
Fluorescence microscope with time-lapse imaging capability.
Methodology:
-
Cell Culture: Seed cells on glass-bottom dishes suitable for live-cell imaging and grow to 70-80% confluence.
-
Baseline Measurement: Replace the culture medium with normal HBSS containing EtBr (typically 5 µM). Acquire images every 1-2 minutes for 5-10 minutes to establish a baseline rate of EtBr uptake. EtBr fluorescence increases significantly upon binding to intracellular nucleic acids.
-
Treatment: Add this compound (at desired concentrations) or vehicle control to the dish and continue time-lapse imaging. A potent hemichannel inhibitor should not increase, and may even decrease, the baseline rate of uptake.
-
Stimulation (Optional): To measure the inhibition of activated hemichannels, a stimulus can be applied. After establishing a baseline, replace the normal HBSS with a stimulating solution (e.g., low-divalent cation HBSS) containing EtBr and either this compound or vehicle.
-
Imaging: Continue acquiring images every 1-2 minutes for 20-30 minutes following treatment/stimulation.
-
Quantification: Select multiple cells (regions of interest, ROIs) and measure the mean fluorescence intensity within each ROI over time. The rate of increase in fluorescence intensity (slope of the curve) is proportional to the rate of EtBr uptake and thus hemichannel activity. Compare the slopes of vehicle-treated versus this compound-treated cells to determine the degree of inhibition.
References
- 1. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Connexin43 Hemichannel Opening and Inflammasome Activation in an In Vitro Retinal Epithelial Cell Model of Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Limitations of Tonabersat in Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of Tonabersat in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a benzopyran derivative that primarily functions as a selective inhibitor of connexin 43 (Cx43) hemichannels.[1][2] These hemichannels can act as "pathological pores," and their opening is associated with the release of signaling molecules like ATP, contributing to inflammation and secondary injury in various disease models.[1][2] By blocking these hemichannels, this compound can inhibit downstream inflammatory pathways, such as the NLRP3 inflammasome.[3]
Q2: Does this compound also affect gap junctions?
Yes, but at higher concentrations. While this compound is selective for Cx43 hemichannels at lower concentrations, it can reduce gap junction coupling at higher concentrations and with prolonged exposure. This is a critical consideration for designing long-term experiments to avoid potential off-target effects related to the disruption of intercellular communication.
Q3: Is this compound stable in long-term cell culture?
The stability of this compound in aqueous solutions is limited. According to product information, it is recommended not to store aqueous solutions for more than one day. In the complex environment of cell culture medium at 37°C, its stability may be further reduced. Therefore, for long-term experiments, it is crucial to consider the chemical stability of this compound and replenish it regularly.
Q4: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). For cell culture applications, DMSO is a commonly used solvent. It is advisable to prepare a high-concentration stock solution in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Problem 1: Diminished or Inconsistent Effect of this compound Over Time
| Potential Cause | Troubleshooting Steps |
| Chemical Instability of this compound | 1. Increase Media Refreshment Frequency: For multi-day experiments, replace the culture medium with fresh medium containing this compound every 24-48 hours. 2. Empirically Determine Stability: Perform a stability study to quantify the degradation of this compound in your specific cell culture conditions (see Experimental Protocol 1). |
| Development of Cellular Resistance | 1. Verify Target Engagement: Periodically assess the activity of Cx43 hemichannels to confirm that this compound is still exerting its inhibitory effect. 2. Investigate Resistance Mechanisms: If resistance is suspected, consider investigating potential mechanisms such as alterations in Cx43 expression or the activation of compensatory signaling pathways. |
| Suboptimal Initial Concentration | 1. Perform a Dose-Response Curve: Determine the optimal concentration of this compound for your specific cell line and experimental endpoint in a short-term assay before initiating long-term studies. |
Problem 2: Excessive Cytotoxicity or Cell Death in Long-Term Cultures
| Potential Cause | Troubleshooting Steps |
| High this compound Concentration | 1. Lower the Concentration: The optimal concentration for short-term effects may be cytotoxic in long-term culture. Reduce the concentration to a level that maintains the desired biological effect while preserving cell viability. 2. Perform a Long-Term Cytotoxicity Assay: Determine the cytotoxic profile of this compound over the intended duration of your experiment (see Experimental Protocol 2). |
| Off-Target Effects | 1. Use the Lowest Effective Concentration: To minimize the risk of off-target effects, such as the inhibition of gap junctions, use the lowest concentration of this compound that effectively inhibits Cx43 hemichannels. 2. Include Appropriate Controls: Use control compounds and, if possible, cell lines with altered Cx43 expression to confirm that the observed effects are specific to this compound's action on its intended target. |
| Solvent Toxicity | 1. Maintain Low Vehicle Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically below 0.5%). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To empirically determine the stability of this compound in a specific cell culture medium over time at 37°C.
Methodology:
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.
-
Incubation: Place the medium in a sterile, sealed container in a 37°C, 5% CO₂ incubator.
-
Time Points: At various time points (e.g., 0, 8, 24, 48, and 72 hours), collect an aliquot of the medium.
-
Storage: Immediately store the collected aliquots at -80°C to prevent further degradation.
-
Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in your specific experimental conditions.
Protocol 2: Long-Term Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of long-term exposure to this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment.
-
Drug Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Long-Term Incubation: Incubate the plate for the desired long-term duration (e.g., 3, 5, or 7 days). Refresh the medium with the corresponding this compound concentrations every 48 hours.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the long-term IC₅₀ value.
Visualizations
References
Technical Support Center: Tonabersat Dosage Refinement for Preclinical Research
This technical support center provides essential guidance for researchers utilizing Tonabersat in animal models. The information herein is designed to help refine dosage strategies to maximize therapeutic efficacy while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel benzopyran compound that functions as a gap-junction modulator.[1] Its primary mechanism involves the inhibition of Connexin43 (Cx43) hemichannels.[2][3] Under pathological conditions, these hemichannels can open and release signaling molecules like ATP into the extracellular space. This release can activate the NLRP3 inflammasome pathway, leading to inflammation and cellular damage.[4][5] By blocking Cx43 hemichannels, this compound inhibits this ATP release, thereby downregulating the NLRP3 inflammasome and reducing inflammation.
Q2: What are the reported side effects of this compound in human clinical trials?
A2: In clinical trials for migraine prophylaxis, this compound has been generally well-tolerated. The most commonly reported side effects at therapeutic doses (ranging from 20 to 80 mg daily) were dizziness and nausea. No significant cardiovascular effects were observed.
Q3: Has a Maximum Tolerated Dose (MTD) for this compound been established in animal models?
A3: Publicly available literature does not specify a definitive MTD from formal dose-escalation studies in animals. However, studies in mouse and rat models for various diseases have used oral doses up to 2.4 mg/kg without reporting significant adverse effects. One report mentions that this compound has passed high-dose level toxicity and two-year carcinogenicity testing without any adverse effects, though the specific study data is not detailed. Researchers should perform their own dose-range finding studies in their specific animal model and strain to determine the optimal therapeutic window and identify any potential dose-limiting toxicities.
Q4: I am observing unexpected mortality in my animal cohort at a dose previously reported as safe. What could be the cause?
A4: Several factors could contribute to unexpected toxicity, even at doses reported to be safe in the literature:
-
Vehicle Formulation: The vehicle used to dissolve and administer this compound can have its own toxicity. Ensure the vehicle is well-tolerated at the volume and concentration you are using. See the Troubleshooting Guide for more details on vehicle selection.
-
Animal Strain and Health Status: Different strains of mice or rats can have varying sensitivities to a compound. The overall health of the animals, including underlying subclinical infections, can also impact their tolerance.
-
Route and Speed of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) and the speed of injection can significantly affect the compound's pharmacokinetics and potential for acute toxicity.
-
Compound Stability and Purity: Ensure the purity of your this compound supply and that it has been stored correctly to prevent degradation into potentially more toxic substances.
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Formulation
Problem: this compound is a lipophilic compound with low aqueous solubility, which can make preparing a stable and homogenous formulation for in vivo administration challenging.
Solutions:
-
Co-Solvent Systems: For oral administration, a common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it in a vehicle such as corn oil or a solution containing polyethylene glycol (PEG) and saline.
-
Suspensions: If a solution is not feasible, a micronized suspension can be prepared. Ensure the suspension is homogenous by vigorous vortexing or sonication immediately before each administration to guarantee consistent dosing.
-
Vehicle Toxicity: Always run a vehicle-only control group to ensure that the chosen formulation is not contributing to any observed adverse effects.
Issue 2: Interpreting and Managing Clinical Signs of Toxicity
Problem: During a dose-finding study, animals may exhibit signs of distress or toxicity. It is crucial to interpret these signs correctly and take appropriate action.
Troubleshooting Steps:
-
Systematic Observation: Implement a standardized scoring sheet to record clinical observations at regular intervals. Key parameters to monitor include:
-
General Appearance: Hunched posture, piloerection (bristling of fur), and unkempt grooming.
-
Behavioral Changes: Lethargy, hyperactivity, stereotypical behaviors (e.g., circling).
-
Physiological Signs: Changes in respiration, body temperature, and body weight.
-
-
Humane Endpoints: Establish clear humane endpoints before starting the study. A significant loss of body weight (typically >15-20%), severe lethargy, or respiratory distress are common indicators for humane euthanasia.
-
Dose Adjustment: If signs of toxicity are observed, consider reducing the dose or the frequency of administration in subsequent cohorts.
Data Presentation
Table 1: Summary of this compound Doses Used in Efficacy Studies in Animal Models
| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Side Effects | Reference |
| Diabetic Retinopathy | Mouse (NOD) | Oral Gavage | 0.8 mg/kg | None Reported | |
| Multiple Sclerosis (EAE) | Mouse | Oral Gavage | 0.2 - 0.8 mg/kg | None Reported | |
| Retinal Disease (Light-Induced) | Rat | Oral | 0.26 - 2.4 mg/kg | None Reported |
Table 2: Hypothetical Dose-Range Finding Study for this compound in Rats (Example Data)
This table presents illustrative data based on a hypothetical single-dose toxicity study to guide researchers in their own experimental design and data interpretation.
| Dose Group (mg/kg, oral) | N | Key Clinical Observations (within 24h) | Mean Body Weight Change (%) | Mortality |
| Vehicle Control | 5 | Normal | +1.5% | 0/5 |
| 10 | 5 | Normal | +1.2% | 0/5 |
| 50 | 5 | Mild lethargy in 2/5 animals, resolved by 8h | -0.5% | 0/5 |
| 100 | 5 | Moderate lethargy, slight ataxia in 4/5 animals | -2.8% | 0/5 |
| 200 | 5 | Severe lethargy, ataxia, piloerection in 5/5 animals | -5.1% | 1/5 |
Experimental Protocols
Protocol 1: Single-Dose Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is designed to estimate the LD50 and identify the Maximum Tolerated Dose (MTD) using a minimal number of animals, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement).
-
Animal Model: Sprague-Dawley rats (8-10 weeks old), equal numbers of males and females.
-
Acclimatization: Acclimatize animals to the housing conditions for at least 5 days prior to dosing.
-
Dosing:
-
Administer this compound via oral gavage. Prepare the formulation as a solution or a homogenous suspension.
-
Start with a dose estimated from efficacy studies (e.g., 10 mg/kg).
-
Dose one animal. If the animal survives for 48 hours without signs of severe toxicity, the next animal is given a higher dose (e.g., a 3.2-fold increase).
-
If the animal shows signs of toxicity, the next animal is given a lower dose.
-
-
Observations:
-
Continuously observe animals for the first 30 minutes post-dosing, then at 1, 2, 4, and 24 hours.
-
Record clinical signs, including changes in behavior, posture, respiration, and any signs of convulsions or lethargy.
-
Measure body weight just before dosing and at 24 and 48 hours post-dosing.
-
-
Endpoint: The study is concluded when sufficient data points are collected to calculate the LD50 using appropriate statistical software. The MTD is typically defined as the highest dose that does not cause mortality or serious toxicity.
Protocol 2: 28-Day Repeated-Dose Oral Toxicity Study
This protocol is based on OECD Guideline 407 and is designed to evaluate the sub-chronic toxicity of this compound.
-
Animal Model: Wistar rats (6-8 weeks old), 10 animals per sex per group.
-
Dose Groups:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 5 mg/kg/day)
-
Group 3: Mid Dose (e.g., 25 mg/kg/day)
-
Group 4: High Dose (e.g., 100 mg/kg/day)
-
-
Administration: Administer this compound or vehicle daily via oral gavage for 28 consecutive days.
-
In-Life Monitoring:
-
Clinical Observations: Conduct detailed clinical observations daily.
-
Body Weight and Food Consumption: Record weekly.
-
Ophthalmology and Functional Observations: Perform at baseline and near the end of the study.
-
-
Terminal Procedures:
-
At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.
-
Conduct a full necropsy on all animals.
-
Weigh key organs (liver, kidneys, brain, spleen, etc.).
-
Preserve organs and tissues for histopathological examination.
-
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Repeated-dose toxicity study workflow.
Caption: Troubleshooting unexpected toxicity.
References
- 1. This compound, a novel gap-junction modulator for the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Connexin Hemichannel Block Using Orally Delivered this compound Improves Outcomes in Animal Models of Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Significantly Reduces Disease Progression in an Experimental Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Tonabersat for Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of Tonabersat. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the chemical name and structure of this compound?
A1: The full chemical name for this compound is (-)-cis-6-acetyl-4S-(3-chloro-4-fluorobenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran-3S-ol.[1] Its chemical structure consists of a benzopyran core with specific stereochemistry.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a gap-junction modulator that has been shown to prevent inflammatory damage in the central nervous system.[2][3] It specifically blocks Connexin 43 (Cx43) hemichannels, inhibiting the release of ATP and subsequent inflammasome activation.[4][5]
Q3: What are the key challenges in the synthesis of this compound?
A3: The synthesis of this compound involves the construction of a specific stereoisomer of a substituted benzopyran. Key challenges include achieving the desired cis stereochemistry at the 3 and 4 positions of the dihydropyran ring and managing potential side reactions during the multi-step synthesis.
Q4: Which analytical techniques are suitable for purity assessment of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of this compound and other small molecules. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and assess purity.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the final product | Incomplete reaction at one or more steps. | - Ensure all reagents are pure and dry. - Optimize reaction time and temperature. - Use a slight excess of the limiting reagent. |
| Side reactions consuming starting materials or intermediates. | - Adjust reaction conditions (e.g., temperature, solvent) to disfavor side reactions. - Use appropriate protecting groups for sensitive functional groups. | |
| Incorrect stereoisomer formed | Non-stereoselective reaction conditions. | - Employ a stereoselective synthesis strategy, such as Sharpless asymmetric dihydroxylation. - Use chiral catalysts or auxiliaries to control stereochemistry. |
| Formation of significant byproducts | Impurities in starting materials. | - Purify starting materials before use. |
| Undesired side reactions (e.g., oxidation, rearrangement). | - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). - Control the reaction temperature carefully. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation during column chromatography | Inappropriate stationary or mobile phase. | - Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation. - Select a stationary phase with appropriate polarity (e.g., silica gel, alumina). |
| Column overloading. | - Reduce the amount of crude product loaded onto the column. | |
| Co-elution of impurities | Impurities with similar polarity to the product. | - Use a different chromatographic technique, such as reverse-phase chromatography or preparative HPLC. - Consider derivatization of the impurity to alter its polarity. |
| Product fails to crystallize during recrystallization | Incorrect solvent or solvent mixture. | - Screen a variety of solvents and solvent mixtures to find one in which the product is soluble at high temperatures and insoluble at low temperatures. |
| Presence of impurities inhibiting crystallization. | - Perform an initial purification step (e.g., column chromatography) to remove impurities before recrystallization. | |
| Oily product obtained after recrystallization | Product has a low melting point or is an oil at room temperature. | - Attempt co-crystallization with a suitable agent. - If the product is an oil, rely on chromatographic purification. |
Experimental Protocols
Representative Synthesis of a Benzopyran Intermediate
This protocol describes a general method for the synthesis of a benzopyran derivative, which is a core structure of this compound.
Reaction: Synthesis of a substituted benzopyran via a multi-step process.
Materials:
-
Substituted phenol
-
α,β-Unsaturated aldehyde
-
Catalyst (e.g., a Lewis acid)
-
Organic solvents (e.g., toluene, dichloromethane)
-
Reagents for subsequent functional group manipulations
Procedure:
-
Cyclization: React the substituted phenol with the α,β-unsaturated aldehyde in the presence of a catalyst in a suitable solvent. The reaction is typically heated to drive it to completion.
-
Work-up: After the reaction is complete, cool the mixture and quench with an appropriate aqueous solution. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Further Modifications: Carry out subsequent reactions, such as hydroxylation and amidation, on the purified intermediate to introduce the necessary functional groups to arrive at the final this compound structure.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks Connexin 43 hemichannels, preventing ATP release and subsequent inflammation.
Experimental Workflow for this compound Synthesis and Purification
Caption: A general workflow for the synthesis and purification of this compound for research purposes.
References
- 1. Identification of (-)-cis-6-acetyl-4S-(3-chloro-4-fluoro-benzoylamino)- 3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran-3S-ol as a potential antimigraine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Connexin43 Hemichannel Opening and Inflammasome Activation in an In Vitro Retinal Epithelial Cell Model of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Quantifying Tonabersat Concentration in Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for quantifying Tonabersat concentration in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound in tissue samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in complex biological matrices like tissue.[1] This technique offers high sensitivity and selectivity, which are crucial for accurately measuring low drug concentrations in the presence of endogenous interferences.
Q2: Which internal standard (IS) is suitable for the LC-MS/MS analysis of this compound?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). SIL-IS is considered the gold standard as it has nearly identical chemical and physical properties to the analyte, ensuring consistent extraction recovery and compensation for matrix effects. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used. For this compound, a potential structural analog could be another benzopyran derivative.
Q3: How can I minimize the degradation of this compound in tissue samples during collection and storage?
A3: To ensure the stability of this compound, tissue samples should be collected and immediately frozen in liquid nitrogen and stored at -80°C until analysis.[2] The stability of this compound in brain homogenates should be evaluated under various conditions, including freeze-thaw cycles and storage at room temperature, refrigerated, and frozen conditions to establish handling and storage protocols.[3][4]
Q4: What are the critical parameters to consider during the validation of a bioanalytical method for this compound in tissue?
A4: A full validation of the bioanalytical method should be performed, including an assessment of selectivity, specificity, matrix effect, calibration curve range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.
Troubleshooting Guide
Issue 1: Low Recovery of this compound from Tissue Homogenate
Q: My recovery of this compound from brain tissue is consistently below the acceptable range (<70%). What could be the cause and how can I improve it?
A: Low recovery can stem from several factors during the sample preparation process. Here are some potential causes and solutions:
-
Inefficient Tissue Homogenization: The homogenization technique may not be adequately disrupting the tissue matrix to release the analyte.
-
Solution: Ensure the tissue is thoroughly homogenized. Consider using a bead beater with ceramic beads, which is effective for tough tissues. Also, verify that the tissue-to-homogenization solvent ratio is optimal; a 1:4 (w/v) ratio is a good starting point.
-
-
Suboptimal Extraction Solvent: The solvent used for protein precipitation or liquid-liquid extraction may not be optimal for this compound.
-
Solution: Test different organic solvents. For protein precipitation, acetonitrile is a common choice. For liquid-liquid extraction (LLE), try solvents with varying polarities like ethyl acetate or methyl tert-butyl ether. Adjusting the pH of the sample before extraction can also improve partitioning.
-
-
Analyte Adsorption: this compound may be adsorbing to labware (e.g., plastic tubes, pipette tips).
-
Solution: Use low-adsorption polypropylene tubes and pipette tips. Silanized glassware can also be considered. Adding a small percentage of a non-ionic surfactant to the reconstitution solvent might also help.
-
-
Incomplete Elution in Solid-Phase Extraction (SPE): If using SPE, the elution solvent may not be strong enough to desorb this compound from the sorbent.
-
Solution: Optimize the elution solvent. This may involve increasing the percentage of organic solvent, adding a modifier like ammonia or formic acid, or using a different solvent altogether.
-
Issue 2: Significant Matrix Effects Observed
Q: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis of this compound in brain tissue. How can I mitigate these matrix effects?
A: Matrix effects are a common challenge in tissue analysis due to the complexity of the biological matrix.[5] Here are strategies to address this issue:
-
Improve Sample Cleanup: The co-eluting endogenous components are likely causing the interference.
-
Solution: Transition from a simple protein precipitation method to a more rigorous cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). SPE can be particularly effective at removing phospholipids, which are a major source of matrix effects in brain tissue.
-
-
Optimize Chromatographic Separation: If interfering components co-elute with this compound, improving the chromatographic resolution can solve the problem.
-
Solution: Modify the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to achieve better separation between this compound and the interfering matrix components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing effective compensation.
-
Solution: If not already in use, synthesize or purchase a deuterated or 13C-labeled this compound.
-
-
Dilute the Sample: Diluting the final extract can reduce the concentration of interfering components.
-
Solution: Assess the impact of diluting the final extract with the initial mobile phase. However, ensure that the final concentration of this compound remains above the lower limit of quantification (LLOQ).
-
Issue 3: Poor Peak Shape and/or Carryover
Q: I am observing tailing peaks for this compound and significant carryover in blank injections after a high concentration sample. What are the likely causes and solutions?
A: Poor peak shape and carryover can compromise the accuracy and precision of the assay.
-
Column Overload or Secondary Interactions: Tailing peaks can result from injecting too much analyte or from secondary interactions between the basic analyte and acidic silanols on the column packing.
-
Solution: Reduce the injection volume or the concentration of the sample. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. Adding a small amount of a competing base to the mobile phase can sometimes improve peak shape.
-
-
Analyte Adsorption in the LC System: this compound may be adsorbing to surfaces in the autosampler, injection port, or transfer lines.
-
Solution: Optimize the autosampler wash solution. A strong organic solvent, sometimes with an acid or base modifier, is often necessary to effectively clean the injection system between runs.
-
-
Insufficient Column Equilibration: If the column is not properly equilibrated between injections, retention time can shift and peak shape can deteriorate.
-
Solution: Ensure the column is equilibrated for a sufficient time (typically 5-10 column volumes) with the initial mobile phase conditions before each injection.
-
Experimental Protocol: Quantification of this compound in Rat Brain Tissue by LC-MS/MS
This protocol provides a general framework. Optimization and validation are required for specific applications.
1. Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Rat brain tissue (control and study samples)
-
Phosphate-buffered saline (PBS), pH 7.4
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS in the same diluent.
3. Sample Preparation
-
Tissue Homogenization:
-
Weigh the frozen brain tissue sample (~100 mg).
-
Add ice-cold PBS (pH 7.4) at a 1:4 (w/v) ratio (e.g., 400 µL for 100 mg of tissue).
-
Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process.
-
-
Protein Precipitation:
-
Pipette 50 µL of the brain homogenate into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
4. LC-MS/MS Analysis
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the IS.
5. Data Analysis
-
Quantify the concentration of this compound in the samples by constructing a calibration curve of the peak area ratio (analyte/IS) versus the nominal concentration of the calibration standards.
Quantitative Data Summary
Table 1: Calibration Curve for this compound in Rat Brain Homogenate
| Nominal Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 1.0 (LLOQ) | 0.012 | 105.0 |
| 2.5 | 0.031 | 102.3 |
| 5.0 | 0.062 | 99.8 |
| 10.0 | 0.125 | 100.5 |
| 50.0 | 0.630 | 98.7 |
| 100.0 | 1.245 | 101.2 |
| 500.0 | 6.280 | 99.5 |
| 1000.0 (ULOQ) | 12.510 | 100.1 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | % RSD (Intra-day) | % RSD (Inter-day) |
| LLOQ | 1.0 | 1.03 | 103.0 | 6.8 | 8.2 |
| Low | 3.0 | 2.95 | 98.3 | 5.2 | 6.5 |
| Medium | 75.0 | 76.8 | 102.4 | 4.1 | 5.3 |
| High | 750.0 | 742.5 | 99.0 | 3.5 | 4.8 |
Table 3: this compound Concentration in Rat Brain Regions (ng/g tissue) 2 hours Post-Oral Administration (10 mg/kg)
| Animal ID | Cortex | Hippocampus | Cerebellum |
| Rat 1 | 152.3 | 125.8 | 98.6 |
| Rat 2 | 165.7 | 132.1 | 105.2 |
| Rat 3 | 148.9 | 119.5 | 95.3 |
| Mean | 155.6 | 125.8 | 99.7 |
| SD | 8.6 | 6.3 | 5.1 |
Visualizations
Caption: Experimental workflow for this compound quantification in tissue.
Caption: Troubleshooting decision tree for this compound quantification.
References
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain homogenate stability for stimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Immunofluorescence Staining After Tonabersat Treatment
Welcome to the technical support center for researchers utilizing Tonabersat in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and achieve high-quality, artifact-free immunofluorescence (IF) staining results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule benzopyran derivative that functions as a gap junction modulator.[1] Specifically, it is known to be a connexin43 (Cx43) hemichannel blocker.[2][3][4] Under pathological conditions, these hemichannels can open, releasing molecules like ATP into the extracellular space. This ATP release can trigger downstream inflammatory pathways, such as the activation of the NLRP3 inflammasome.[5] this compound prevents this hemichannel opening, thereby reducing ATP release and subsequent inflammation.
Q2: Can this compound treatment affect the expression level of my protein of interest?
A2: Yes, depending on the target protein. This compound's primary action is to reduce inflammation. Therefore, if you are staining for an inflammation-associated marker, such as glial fibrillary acidic protein (GFAP) or ionized calcium-binding adapter molecule 1 (Iba-1), you may observe decreased signal intensity as a direct biological consequence of the treatment. This represents a true biological effect, not a staining artifact.
Q3: Does this compound directly interfere with the binding of primary or secondary antibodies?
A3: There is no evidence to suggest that this compound directly interferes with antibody-antigen binding. However, it may indirectly influence staining outcomes. At higher concentrations, this compound has been shown to cause the internalization and lysosomal degradation of connexin43 gap junction plaques. This could alter the subcellular localization and accessibility of Cx43 and its interacting partners, potentially affecting antibody binding.
Q4: What are the most common artifacts I should be aware of in immunofluorescence in general?
A4: Common artifacts in immunofluorescence include high background, weak or no signal, and non-specific staining. These can arise from various factors such as improper fixation, insufficient blocking, suboptimal antibody concentrations, and inadequate washing. Autofluorescence, where endogenous cellular components emit light, can also obscure the specific signal.
Troubleshooting Guide
This guide addresses specific issues you might encounter when performing immunofluorescence staining on samples treated with this compound.
Issue 1: Weak or No Signal for Target Protein
You are staining for your protein of interest after this compound treatment, but the fluorescence signal is significantly weaker than in control samples, or absent altogether.
| Potential Cause | Recommended Solution & Optimization Steps |
| Biological Effect of this compound | This compound may have downregulated the expression of your target protein (e.g., inflammatory markers). Solution: Perform a western blot or qPCR to quantify protein or mRNA levels to confirm a biological effect versus a technical artifact. |
| Antigen Masking/Inaccessibility | This compound-induced internalization of membrane proteins (like Cx43) may hide the epitope. Solution: Try a different fixation method (e.g., methanol fixation instead of paraformaldehyde) which can sometimes expose epitopes differently. Consider performing an antigen retrieval step, commonly used in immunohistochemistry, but adaptable for IF. |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low to detect the protein, especially if its expression is reduced. Solution: Titrate your primary antibody to determine the optimal concentration. Increase the incubation time (e.g., overnight at 4°C) to enhance signal. |
| Over-fixation | Excessive fixation can chemically modify epitopes, preventing antibody binding. Solution: Reduce the fixation time or the concentration of the fixative. For example, try 10 minutes with 4% PFA instead of 20 minutes. |
| Incorrect Secondary Antibody | The secondary antibody may not recognize the primary antibody's host species. Solution: Ensure your secondary antibody is raised against the species of your primary antibody (e.g., use a goat anti-rabbit secondary for a primary antibody raised in rabbit). |
Issue 2: High Background or Non-Specific Staining
You observe diffuse, non-specific fluorescence across the entire sample, which obscures the specific signal from your protein of interest.
| Potential Cause | Recommended Solution & Optimization Steps |
| Inadequate Blocking | Non-specific protein binding sites on the tissue or cells are not sufficiently blocked. Solution: Increase the blocking time to at least 1 hour. Use a blocking buffer containing 5-10% normal serum from the same species as the secondary antibody. |
| Antibody Concentration Too High | Excess primary or secondary antibody can bind non-specifically to other proteins or cellular structures. Solution: Reduce the concentration of your primary and/or secondary antibodies. Run a control with only the secondary antibody to check for its non-specific binding. |
| Insufficient Washing | Unbound antibodies are not adequately washed away. Solution: Increase the number and duration of wash steps. Use a buffer like PBS with a mild detergent (e.g., 0.05% Tween-20) for washes. Perform at least 3 washes of 5-10 minutes each. |
| Autofluorescence | Endogenous molecules within the cells are fluorescing. Solution: Before staining, examine an unstained sample under the microscope to assess the level of autofluorescence. If present, consider treatment with a quenching agent like sodium borohydride or Sudan Black B. |
Experimental Protocols & Visualizations
Standard Immunofluorescence Protocol (Post-Tonabersat Treatment)
This protocol provides a detailed methodology for immunofluorescence staining of cultured cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells on sterile glass coverslips in a multi-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells once with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.
-
Critical Step: Avoid over-fixation, which can mask antigens.
-
-
Permeabilization:
-
Aspirate the fixative and wash the coverslips three times with PBS for 5 minutes each.
-
If the target protein is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Aspirate the wash buffer.
-
Add blocking buffer (e.g., 5% Normal Goat Serum and 1% Bovine Serum Albumin in PBS) and incubate for 1 hour at room temperature.
-
Critical Step: This minimizes non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer from the coverslips.
-
Add the diluted primary antibody solution and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Critical Step: Protect the antibody from light from this point forward.
-
Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 10 minutes each, protected from light.
-
(Optional) Counterstain nuclei with a DNA dye like DAPI (e.g., 300 nM in PBS for 5 minutes).
-
Wash once more with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
-
Diagrams
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for immunofluorescence.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Orally Delivered Connexin43 Hemichannel Blocker, this compound, Inhibits Vascular Breakdown and Inflammasome Activation in a Mouse Model of Diabetic Retinopathy [mdpi.com]
Validation & Comparative
A Comparative Analysis of Tonabersat and Carbenoxolone on Gap Junction Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent gap junction modulators, Tonabersat and Carbenoxolone. The information presented is curated from experimental data to assist researchers in understanding their distinct mechanisms of action, effects on various connexin subtypes, and the signaling pathways they influence.
At a Glance: this compound vs. Carbenoxolone
| Feature | This compound | Carbenoxolone |
| Primary Target | Primarily targets Connexin43 (Cx43) and Connexin26 (Cx26) hemichannels and gap junctions.[1][2][3] | Broad-spectrum, non-selective inhibitor of various connexin subtypes.[4] |
| Specificity | Considered more specific, with a primary focus on Cx43 and Cx26. | Non-specific, with known off-target effects on other ion channels and receptors.[5] |
| Mechanism of Action | Directly inhibits Cx43 hemichannel opening and, at higher concentrations, reduces Cx43 gap junction coupling. Its effect on Cx26 expression is linked to attenuation of the p38-MAPK pathway. | Blocks gap junction intercellular communication, though the precise binding site on connexins is not fully elucidated. It can also upregulate Cx43 expression through a PKA-dependent pathway. |
| Signaling Pathways | p38 Mitogen-Activated Protein Kinase (MAPK) pathway, NLRP3 inflammasome activation. | Protein Kinase A (PKA) pathway, PI3K/Akt pathway, NF-κB/NLRP3 pathway. |
Quantitative Data Presentation
The following tables summarize the available quantitative data on the effects of this compound and Carbenoxolone on gap junction modulation. It is important to note that the data is compiled from various studies with differing experimental conditions, which should be taken into account when making direct comparisons.
Table 1: Effect of this compound on Connexin43 (Cx43)
| Experimental Assay | Concentration | Effect | Time of Exposure | Reference |
| ATP Release (hCMVEC) | 10 µM | Maximal inhibition of ischemia-induced ATP release | - | |
| Single-Channel Electrophysiology (hCMVEC) | 50 µM | Immediate reduction in single-channel activity | < 3 minutes | |
| Scrape-Loading Dye Transfer (hCMVEC) | 50 µM | ~27.5% reduction in dye transfer | 2 hours | |
| Scrape-Loading Dye Transfer (hCMVEC) | 50 µM | ~37.2% reduction in dye transfer | 6 hours | |
| Scrape-Loading Dye Transfer (hCMVEC) | 50 µM | ~49.5% reduction in dye transfer | 24 hours | |
| Scrape-Loading Dye Transfer (hCMVEC) | 200 µM | ~53.3% reduction in dye transfer | 24 hours | |
| NLRP3 Inflammasome Assembly (ARPE-19) | Not specified | Significant reduction in NLRP3 spot count | - | |
| Cleaved Caspase-1 (ARPE-19) | Not specified | Significant reduction in cleaved caspase-1 spot count | - | |
| Pro-inflammatory Cytokine Release (ARPE-19) | Not specified | Significant reduction of IL-1β, VEGF, and IL-6 | 24 hours |
Table 2: Effect of Carbenoxolone on Gap Junctions
| Experimental Assay | Concentration | Effect | Cell Type | Reference |
| Scrape-Load Dye Transfer (BAEC) | 100 µM | Rapid and reversible abolishment of dye transfer | Bovine Aortic Endothelial Cells | |
| Cx43 Protein Expression (BAEC) | 100 µM | ~166% increase in Cx43 protein levels | Bovine Aortic Endothelial Cells | |
| AMPA Receptor-mediated EPSCs (mouse hippocampal neurons) | 100 µM | Reduction to ~63.3% of control | Mouse Hippocampal Neurons | |
| NMDA Receptor-mediated EPSCs (mouse hippocampal neurons) | 100 µM | Reduction to ~69.1% of control | Mouse Hippocampal Neurons | |
| GABA-A Receptor-mediated IPSCs (mouse hippocampal neurons) | 100 µM | Reduction to ~49.8% of control | Mouse Hippocampal Neurons | |
| Action Potential Firing Rate (mouse hippocampal neurons) | 100 µM | Reduction in the number of action potentials | Mouse Hippocampal Neurons | |
| Arrhythmogenesis (rat ventricular muscle) | Not specified | Increased inducibility of arrhythmias | Rat Ventricular Muscle |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Scrape-Loading Dye Transfer Assay
This technique is used to assess gap junctional intercellular communication (GJIC).
Objective: To qualitatively and quantitatively measure the transfer of a fluorescent dye between adjacent cells through gap junctions.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescent dye (e.g., Lucifer Yellow or Calcein AM)
-
A sharp instrument (e.g., scalpel blade or needle)
-
Fluorescence microscope
Procedure:
-
Grow cells to a confluent monolayer in a culture dish.
-
Wash the cells with PBS to remove the culture medium.
-
Add a solution of the fluorescent dye to the cells.
-
Create a "scrape" or incision in the cell monolayer using a sterile scalpel or needle. This allows the cells along the scrape line to take up the dye.
-
Incubate for a short period (e.g., 2-5 minutes) to allow the dye to be taken up by the wounded cells.
-
Wash the cells thoroughly with PBS to remove the extracellular dye.
-
Add fresh culture medium and incubate for a period (e.g., 30 minutes to several hours) to allow the dye to transfer to adjacent, non-scraped cells via gap junctions.
-
Visualize the cells under a fluorescence microscope. The extent of dye transfer from the scrape line to neighboring cells is indicative of the level of GJIC.
-
For quantitative analysis, the area or number of fluorescent cells away from the scrape line can be measured using image analysis software.
Dual Whole-Cell Patch Clamp Electrophysiology
This method provides a direct measure of the electrical conductance between two coupled cells.
Objective: To quantify the macroscopic and single-channel conductance of gap junctions.
Materials:
-
Patch clamp setup with two amplifiers
-
Micromanipulators
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Inverted microscope
Procedure:
-
Identify a pair of adjacent, coupled cells under the microscope.
-
Using micromanipulators, carefully approach each cell with a glass micropipette filled with intracellular solution.
-
Establish a high-resistance "giga-seal" between the pipette tip and the cell membrane of each cell.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell recording configuration for both cells.
-
Apply a voltage step to one cell (the "driver" cell) while recording the current in the other cell (the "follower" cell).
-
The current recorded in the follower cell is the junctional current (Ij), which is a direct measure of the electrical coupling between the two cells.
-
The macroscopic junctional conductance (Gj) can be calculated using Ohm's law (Gj = Ij / V_j), where V_j is the transjunctional voltage.
-
To study single-channel events, conditions can be optimized to observe discrete current steps corresponding to the opening and closing of individual gap junction channels.
-
The effects of gap junction modulators can be assessed by perfusing the cells with the compound of interest and measuring the change in junctional conductance.
Signaling Pathways and Molecular Mechanisms
The modulation of gap junctions by this compound and Carbenoxolone involves distinct intracellular signaling cascades.
This compound Signaling Pathway
This compound has been shown to modulate gap junctions through at least two pathways. Its inhibitory effect on Connexin26 (Cx26) expression is linked to the attenuation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Furthermore, this compound can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.
Caption: Signaling pathways modulated by this compound.
Carbenoxolone Signaling Pathway
Carbenoxolone's effects are multifaceted. It can induce the upregulation of Connexin43 (Cx43) expression through a Protein Kinase A (PKA)-dependent pathway. Additionally, its broader cellular effects have been linked to the PI3K/Akt and NF-κB/NLRP3 inflammasome pathways, suggesting a complex interplay with various cellular processes beyond direct gap junction blockade.
Caption: Signaling pathways influenced by Carbenoxolone.
Experimental Workflow: Comparative Analysis
The logical workflow for a comparative study of this compound and Carbenoxolone on gap junction modulation is outlined below.
Caption: Workflow for comparing gap junction modulators.
References
- 1. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gap Junction Blockers: An Overview of their Effects on Induced Seizures in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Tonabersat vs. Peptide5: A Comparative Analysis of Connexin43 Hemichannel Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent inhibitors of Connexin 43 (Cx43) hemichannels: Tonabersat (a small molecule) and Peptide5 (a mimetic peptide). This analysis is supported by experimental data to assist researchers in selecting the appropriate tool for their specific scientific investigations.
Introduction to Cx43 Hemichannel Inhibition
Connexin43 (Cx43) proteins are crucial components of both gap junctions, which facilitate direct intercellular communication, and hemichannels, which provide a regulated pathway between the cytoplasm and the extracellular environment. Under physiological conditions, hemichannels have a low open probability. However, in pathological states such as ischemia, inflammation, and neurodegenerative diseases, Cx43 hemichannels exhibit aberrant opening.[1][2] This leads to the release of signaling molecules like ATP and glutamate, and an unregulated influx of ions such as Ca2+, contributing to cellular stress, inflammasome activation, and propagation of injury.[3][4]
Consequently, the targeted inhibition of Cx43 hemichannels has emerged as a promising therapeutic strategy. This compound and Peptide5 are two of the most well-characterized inhibitors, acting through distinct mechanisms to block these "pathological pores".[5]
Mechanism of Action
While both compounds effectively block Cx43 hemichannels, their chemical nature and mode of interaction with the channel are fundamentally different.
-
This compound: A cis-benzopyran derivative, this compound is a small, orally bioavailable molecule. It directly inhibits the opening of Cx43 hemichannels. While it is selective for hemichannels at lower concentrations, some studies indicate that at higher concentrations, it can also reduce Cx43 gap junction coupling. Its small molecular size allows it to cross the blood-brain barrier, making it suitable for systemic delivery in central nervous system studies.
-
Peptide5: This compound is a 12-residue mimetic peptide (VDCFLSRPTEKT) derived from the second extracellular loop (EL2) of the Cx43 protein. Its mechanism involves binding to the EL2 domain of Cx43, thereby preventing the conformational changes required for channel opening. Due to its peptidic nature, its specificity for Cx43 is high, and it shows a strong preference for inhibiting hemichannels over gap junctions, with the latter only being affected at concentrations several orders of magnitude higher.
Caption: Mechanisms of Cx43 hemichannel inhibition by this compound and Peptide5.
Quantitative Data on Inhibition
The efficacy of this compound and Peptide5 has been quantified across various experimental models, primarily by measuring the inhibition of ATP release and dye uptake following a pathological stimulus.
| Inhibitor | Assay Type | Cell/Model Type | Concentration | % Inhibition / Effect | Reference |
| This compound | ATP Release | In vitro ischemia model | 10 µM | Maximal inhibition (58.5 ± 1.9% of control) | |
| ATP Release | ARPE-19 cells (HG + Cytokines) | Not Specified | Similar inhibition to Peptide5 | ||
| Pro-inflammatory Cytokine Release (IL-1β, VEGF, IL-6) | ARPE-19 cells (HG + Cytokines) | Not Specified | Significant reduction | ||
| Dye Uptake (Carboxyfluorescein) | HK2 cells (TGFβ1 + High Glucose) | 100 µM | 49.8 ± 4.6% reduction | ||
| ATP Release | HK2 cells (TGFβ1 + High Glucose) | 100 µM | 43 ± 5.9% reduction | ||
| Cytokine mRNA (G-CSF, IL1α, IL6) | Primary RPTECs (High Glucose + Cytokines) | Not Specified | 52% (G-CSF), 61% (IL1α), 49% (IL6) reduction | ||
| Peptide5 | ATP Release | hCMVEC cells (Ischemia) | 100 µM | 73.9 ± 2.1% reduction | |
| ATP Release | hCMVEC cells (Ischemia-Reperfusion) | 100 µM | 70.3 ± 4.4% reduction | ||
| Inflammasome Activation | In vivo UUO mouse model | Not Specified | Significant reduction in NLRP3, IL-1β | ||
| Hemichannel Inhibition | In vitro models | 5 µM | Effective inhibition | ||
| Gap Junction Inhibition | In vitro models | >500 µM | Required concentration |
Downstream Signaling: Inhibition of the NLRP3 Inflammasome
A critical consequence of aberrant Cx43 hemichannel opening is the activation of the NLRP3 inflammasome. The release of ATP into the extracellular space acts as a "danger signal," binding to purinergic receptors (like P2X7R) on the cell surface. This triggers the assembly of the NLRP3 inflammasome complex, leading to the cleavage and activation of Caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secretable forms.
Both this compound and Peptide5 have been shown to effectively break this cycle. By blocking the initial ATP release, they prevent the activation of the inflammasome cascade, thereby reducing the production and release of key pro-inflammatory mediators.
Caption: Inhibition of the Cx43-NLRP3 inflammasome pathway by this compound and Peptide5.
Experimental Protocols
ATP Release Assay (Bioluminescence)
This assay quantifies the amount of ATP released from cells into the extracellular medium, serving as a direct measure of hemichannel activity.
Methodology:
-
Cell Culture: Plate cells (e.g., hCMVEC, ARPE-19) and grow to confluence.
-
Induction of Injury: Replace standard culture medium with a solution mimicking pathological conditions (e.g., a hypoxic, acidic, ion-shifted Ringer's solution for ischemia simulation).
-
Inhibitor Treatment: Concurrently with the injury induction, treat cells with the desired concentration of this compound, Peptide5, or a vehicle control.
-
Sample Collection: After the incubation period (e.g., 2 hours), collect the extracellular supernatant.
-
Quantification: Use a commercial ATP bioluminescence assay kit (e.g., containing luciferase and D-luciferin). The light produced upon the enzymatic reaction with ATP is measured using a luminometer.
-
Analysis: Standardize ATP concentrations against a known standard curve and normalize to total cellular protein or cell number.
Dye Uptake Assay
This method assesses hemichannel opening by measuring the influx of a membrane-impermeant fluorescent dye.
Methodology:
-
Cell Culture & Treatment: Culture and treat cells with inhibitors and pathological stimuli (e.g., high glucose and TGFβ1) as described above.
-
Dye Incubation: Add a fluorescent dye such as carboxyfluorescein or ethidium bromide to the culture medium for a defined period.
-
Washing: Gently wash the cells multiple times with a dye-free buffer (e.g., PBS) to remove extracellular dye.
-
Quantification: Measure the intracellular fluorescence. This can be done via:
-
Fluorescence Microscopy: Capture images and quantify the fluorescence intensity per cell.
-
Flow Cytometry: Harvest cells and measure the fluorescence of individual cells for a high-throughput analysis.
-
-
Analysis: Compare the fluorescence intensity of inhibitor-treated cells to control groups.
Caption: Standard experimental workflow for an ATP Release Assay.
Conclusion and Outlook
Both this compound and Peptide5 are potent and valuable tools for investigating the role of Cx43 hemichannels in health and disease.
-
This compound offers the significant advantage of being a small, orally bioavailable molecule, making it highly suitable for in vivo studies requiring systemic administration and for potential therapeutic development where oral delivery is preferred.
-
Peptide5 provides high specificity for Cx43 hemichannels with minimal off-target effects on gap junctions, making it an excellent choice for in vitro studies aiming to dissect the specific contribution of hemichannels versus gap junctions.
The choice between these two inhibitors will ultimately depend on the specific requirements of the experimental design. For drug development professionals, this compound's history in human clinical trials (for other indications) and its favorable delivery profile make it an intriguing candidate for repurposing. For basic researchers, the high specificity of Peptide5 allows for precise mechanistic studies of hemichannel function.
References
- 1. This compound Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Connexin therapeutics: blocking connexin hemichannel pores is distinct from blocking pannexin channels or gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Connexin Hemichannel Block Using Orally Delivered this compound Improves Outcomes in Animal Models of Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Connexin43 Hemichannel Opening and Inflammasome Activation in an In Vitro Retinal Epithelial Cell Model of Diabetic Retinopathy [mdpi.com]
Tonabersat Shows Promise in Protecting Motor Neurons in Preclinical ALS Models
New research confirms the neuroprotective effects of Tonabersat in both cellular and animal models of Amyotrophic Lateral Sclerosis (ALS), offering a potential new therapeutic avenue for this devastating neurodegenerative disease. Studies demonstrate that this compound protects motor neurons from astrocyte-induced toxicity by blocking Connexin 43 (Cx43) hemichannels, which are found to be overactive in ALS.
This compound, a small molecule originally developed for other neurological conditions, has been shown to provide significant motor neuron protection and reduce neuroinflammation in preclinical models of ALS.[1] This finding positions this compound as a noteworthy candidate for further investigation in the fight against ALS, a disease characterized by the progressive loss of motor neurons and for which effective treatments are urgently needed.
In Vitro Studies: this compound Protects Motor Neurons from Toxic Astrocytes
In laboratory settings, this compound has demonstrated a dose-dependent neuroprotective effect on motor neurons when co-cultured with astrocytes derived from ALS patients.[2] Astrocytes, a type of glial cell in the central nervous system, are known to become toxic to motor neurons in ALS. This compound appears to mitigate this toxicity by specifically targeting and inhibiting Cx43 hemichannels.[2] These channels are overly active on ALS astrocytes and are believed to release toxic factors that contribute to motor neuron death.[3][4]
The protective effect of this compound was observed in co-cultures using human induced pluripotent stem cell (iPSC)-derived astrocytes from both familial and sporadic ALS patients, suggesting its potential applicability across different forms of the disease. Pharmacological blockade of Cx43 hemichannels with this compound not only protected the motor neurons but also reduced their hyperexcitability, a known feature of ALS.
In Vivo Studies: this compound Reduces Neuroinflammation and Protects Motor Neurons in an ALS Mouse Model
The neuroprotective effects of this compound have also been confirmed in the widely used SOD1G93A mouse model of ALS. Chronic administration of this compound to these mice resulted in significant motor neuron protection. Furthermore, the treatment led to a reduction in reactive astrocytosis and microgliosis, key markers of neuroinflammation in the spinal cord of these animals. This suggests that this compound can modulate the inflammatory environment in the central nervous system, which is increasingly recognized as a critical component of ALS pathology.
Comparison with Other Neuroprotective Agents
While direct comparative studies are limited, the performance of this compound can be contextualized by examining data from other neuroprotective agents investigated for ALS. The following tables summarize available quantitative data from preclinical and clinical studies for this compound and its alternatives.
Table 1: Comparison of Neuroprotective Effects in In Vitro ALS Models
| Compound | Model System | Key Findings | Quantitative Data |
| This compound | Human iPSC-derived motor neuron and astrocyte co-culture | Protects motor neurons from astrocyte-mediated toxicity. | Dose-dependent neuroprotection. |
| Riluzole | Not specified in readily available preclinical in vitro motor neuron survival studies. | ||
| Edaravone | Not specified in readily available preclinical in vitro motor neuron survival studies. | ||
| Tofersen | Not applicable (antisense oligonucleotide targeting SOD1) |
Table 2: Comparison of Neuroprotective Effects in In Vivo ALS Models (SOD1G93A Mice)
| Compound | Key Findings | Quantitative Data |
| This compound | Provides significant motor neuron protection; Reduces reactive astrocytosis and microgliosis. | Specific motor neuron counts and gliosis reduction percentages not yet published. |
| Riluzole | Mixed results; some studies show modest survival extension, while others report no significant benefit on lifespan or motor function. | |
| Edaravone | Preserves motor neurons. | Specific motor neuron counts not detailed in some abstracts. |
| Tofersen | Extends survival and preserves motor function. |
Table 3: Clinical Efficacy of Approved ALS Treatments
| Compound | Mechanism of Action | Key Clinical Efficacy |
| Riluzole | Glutamate modulator | Extends survival by approximately 3 months. |
| Edaravone | Antioxidant | Slows the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) in a subset of patients. |
| Tofersen (for SOD1-ALS) | Antisense oligonucleotide reducing SOD1 protein | Slows the decline in ALSFRS-R and reduces neurofilament light chain levels. |
Mechanism of Action: Targeting the Astrocyte-Motor Neuron Toxic Interface
The primary mechanism of this compound's neuroprotective action in ALS models is the blockade of Connexin 43 (Cx43) hemichannels on astrocytes. In the pathological state of ALS, these channels are upregulated and become leaky, releasing toxic molecules that damage nearby motor neurons. By inhibiting these channels, this compound effectively cuts off a key pathway of astrocyte-mediated toxicity.
Caption: this compound's neuroprotective signaling pathway in ALS.
Experimental Protocols
Astrocyte-Motor Neuron Co-culture
This in vitro model is crucial for studying the interaction between astrocytes and motor neurons.
-
Cell Culture: Human iPSCs from ALS patients and healthy controls are differentiated into astrocytes and motor neurons.
-
Co-culture Setup: Astrocytes are seeded in culture plates to form a monolayer. Motor neurons are then seeded on top of the astrocyte layer.
-
Treatment: this compound or a vehicle control is added to the culture medium at various concentrations.
-
Assessment: After a set incubation period, motor neuron survival is quantified by counting the number of viable neurons, often identified by specific markers like choline acetyltransferase (ChAT). Neuronal health can also be assessed by measuring neurite length and branching. Electrophysiological recordings can be used to measure neuronal hyperexcitability.
Caption: Experimental workflow for astrocyte-motor neuron co-culture.
SOD1G93A Mouse Model
This in vivo model is a standard for studying the progression of ALS and testing potential therapies.
-
Animal Model: Transgenic mice overexpressing the human SOD1 gene with the G93A mutation, which develop an ALS-like phenotype.
-
Treatment Administration: this compound is administered to the mice, typically starting before or at the onset of symptoms. Administration can be through various routes, such as oral gavage or intraperitoneal injection, on a daily basis.
-
Monitoring: Mice are monitored regularly for disease onset and progression. This includes weekly body weight measurements and motor function tests (e.g., rotarod, grip strength).
-
Endpoint Analysis: At a predetermined endpoint, spinal cord tissue is collected for histological and immunohistochemical analysis. Motor neuron counts in the spinal cord are performed to assess neuroprotection. Markers for astrocytosis (GFAP) and microgliosis (Iba1) are used to quantify neuroinflammation.
Caption: Experimental workflow for SOD1G93A mouse model studies.
Conclusion
The confirmation of this compound's neuroprotective effects in diverse ALS models provides a strong rationale for its continued development as a potential therapy for ALS. Its specific mechanism of action, targeting the toxic interaction between astrocytes and motor neurons, represents a novel and promising approach. Further research, including more detailed dose-response studies and direct comparisons with other neuroprotective agents in standardized preclinical models, will be crucial in determining its ultimate clinical potential for patients with ALS.
References
- 1. Cx43 hemichannels contribute to astrocyte-mediated toxicity in sporadic and familial ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technology -Tonabersat as a Neuroprotective Compound for Amyotrophic Lateral Sclerosis [jhu.technologypublisher.com]
- 3. Connexin 43 in Astrocytes Contributes to Motor Neuron Toxicity in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cx43 hemichannels contribute to astrocyte-mediated toxicity in sporadic and familial ALS - PMC [pmc.ncbi.nlm.nih.gov]
Tonabersat Efficacy in Diabetic Retinopathy: A Comparative Analysis Across Preclinical Models
For Immediate Release
This comparison guide provides a detailed analysis of the efficacy of Tonabersat, a connexin43 (Cx43) hemichannel blocker, in various preclinical models of diabetic retinopathy. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against other therapeutic alternatives.
Executive Summary
Diabetic retinopathy is a leading cause of vision loss, and inflammation plays a crucial role in its pathogenesis. This compound has emerged as a promising therapeutic candidate by targeting the NLRP3 inflammasome pathway, a key driver of inflammation in the diabetic retina. This guide summarizes the quantitative data from studies investigating this compound's efficacy in the inflammatory non-obese diabetic (NOD) mouse model and provides a comparative overview with other treatment modalities.
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound's primary mechanism of action involves the blockade of Cx43 hemichannels. In the context of diabetic retinopathy, this action inhibits the release of ATP from retinal cells, which in turn prevents the activation of the NLRP3 inflammasome.[1][2] The subsequent reduction in the maturation and release of pro-inflammatory cytokines, such as IL-1β and IL-18, alleviates retinal inflammation and vascular damage.
Figure 1: this compound's mechanism of action in inhibiting the NLRP3 inflammasome pathway in diabetic retinopathy.
Comparative Efficacy of this compound in a Non-Obese Diabetic (NOD) Mouse Model
Oral administration of this compound has demonstrated significant efficacy in mitigating key pathological features of diabetic retinopathy in an inflammatory NOD mouse model. The following tables summarize the quantitative outcomes of this compound treatment compared to vehicle control.
Table 1: Effect of this compound on Retinal Vascular Abnormalities
| Parameter | Vehicle Control | This compound | Percent Reduction | p-value |
| Vessel Tortuosity (vessels/eye) | 6.50 ± 1.39 | 0.58 ± 1.00 | 91.1% | <0.0001 |
| Vessel Dilation (vessels/eye) | 3.25 ± 0.67 | 0.58 ± 1.51 | 82.2% | 0.0183 |
| Vessel Beading (vessels/eye) | 3.13 ± 0.77 | 1.25 ± 0.42 | 60.1% | 0.1423 (NS) |
| Data from a study in an inflammatory non-obese diabetic (NOD) mouse model.[3][4] |
Table 2: Effect of this compound on Retinal Layer Thickness (Day 2 post-cytokine injection)
| Retinal Layer | Vehicle Control (% of baseline) | This compound (% of baseline) | Percent Reduction in Swelling | p-value |
| NFL-GCL-IPL | 113.38 ± 12.30 | 101.23 ± 5.57 | 87.8% | 0.0027 |
| ONL | 114.91 ± 12.60 | 102.12 ± 7.36 | 85.3% | 0.0119 |
| Total Retina | 112.22 ± 12.06 | 98.33 ± 3.66 | 113.3% | <0.0001 |
| NFL-GCL-IPL: Nerve Fiber Layer-Ganglion Cell Layer-Inner Plexiform Layer; ONL: Outer Nuclear Layer.[3] |
Table 3: Effect of this compound on Markers of Retinal Inflammation and Inflammasome Activation
| Marker | Vehicle Control (% of control) | This compound (% of control) | Percent Reduction | p-value |
| GFAP Upregulation (area %) | 3.41 ± 0.77 | 1.44 ± 0.23 | 57.8% | 0.0356 |
| Iba-1+ Cell Infiltration into ONL (% of eyes) | 53.06 ± 7.08 | 10.83 ± 4.90 | 79.6% | 0.0006 |
| NLRP3 Spots (inflammasome complexes) | 100.00 ± 4.26 | 79.67 ± 1.36 | 20.3% | 0.0359 |
| Cleaved Caspase-1 Spots | 100.00 ± 2.31 | 39.64 ± 1.20 | 60.4% | 0.0028 |
| GFAP: Glial Fibrillary Acidic Protein; Iba-1: Ionized calcium-binding adapter molecule 1. |
Comparison with Alternative Therapies
Direct comparative studies with standardized methodologies and endpoints are limited. However, data from separate studies in similar models provide some context for this compound's performance.
Anti-VEGF Therapy
Intravitreal anti-VEGF agents are a standard of care for diabetic macular edema and proliferative diabetic retinopathy. In a study using NOD mice, a single injection of bevacizumab or ranibizumab led to a reduction in retinal thickness. For instance, in bevacizumab-treated mice, the mean retinal thickness was 260 ± 53 µm compared to 310 ± 53 µm in saline-treated mice. While this demonstrates an effect on retinal edema, the available data does not allow for a direct quantitative comparison with this compound on the specific parameters of vascular abnormalities and inflammasome activation.
Fenofibrate
Fenofibrate, a PPARα agonist, has shown protective effects in diabetic retinopathy. In a study on Akita mice (a model of type 1 diabetes), fenofibrate treatment (50mg/kg weekly) for 10 weeks improved retinal function and reduced slight vascular leakages. The study also reported down-regulation of inflammatory mediators such as ICAM-1, MCP-1, TNF-α, and VEGFa. However, a direct comparison of the magnitude of effect with this compound is not possible due to differences in the animal models and the specific endpoints measured.
Experimental Protocols
Inflammatory Non-Obese Diabetic (NOD) Mouse Model of Diabetic Retinopathy
Figure 2: Experimental workflow for the inflammatory NOD mouse model of diabetic retinopathy.
-
Animals: Non-obese diabetic (NOD) mice are used.
-
Treatment: this compound is administered orally via gavage two hours prior to the induction of retinal inflammation. The vehicle group receives the carrier solution.
-
Induction of Retinopathy: A combination of pro-inflammatory cytokines (e.g., IL-1β and TNF-α) is injected intravitreally to induce an acute inflammatory response characteristic of diabetic retinopathy.
-
In Vivo Imaging: Fundus photography and Optical Coherence Tomography (OCT) are performed at baseline, and at specified time points (e.g., day 2 and day 7) post-injection to assess vascular changes and retinal layer thickness.
-
Immunohistochemistry: At the study endpoint, eyes are enucleated, and retinal sections or flat mounts are prepared for immunohistochemical analysis of inflammatory markers (GFAP, Iba-1) and inflammasome components (NLRP3, cleaved caspase-1).
Oral Administration of this compound
This compound is formulated for oral gavage in a suitable vehicle. The specific formulation and dosage are detailed in the respective study protocols. For example, in some studies, this compound has been mixed with peanut butter for administration to rats.
Immunohistochemistry for Inflammatory Markers
-
Tissue Preparation: Retinal sections are prepared, deparaffinized, and rehydrated.
-
Antigen Retrieval: This step is performed using a citrate buffer to unmask the epitopes.
-
Blocking: Non-specific binding is blocked using a solution like 5% Bovine Serum Albumin (BSA).
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against the target proteins (e.g., GFAP, Iba-1, NLRP3, cleaved caspase-1).
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.
-
Visualization: The staining is visualized using a fluorescence microscope, and the intensity or number of positive cells/structures is quantified.
Conclusion
The available preclinical data strongly suggest that oral administration of this compound is effective in mitigating key pathological features of diabetic retinopathy in an inflammatory mouse model. Its mechanism of action, targeting the NLRP3 inflammasome via Cx43 hemichannel blockade, represents a novel upstream approach to controlling retinal inflammation. While direct comparative data with other therapies using identical endpoints is limited, the significant and broad-spectrum efficacy of this compound on vascular integrity and inflammatory pathways positions it as a promising candidate for further investigation in the treatment of diabetic retinopathy. Future studies directly comparing this compound with standard-of-care treatments in various diabetic retinopathy models are warranted to fully elucidate its therapeutic potential.
References
- 1. Video: Application of Optical Coherence Tomography to a Mouse Model of Retinopathy [jove.com]
- 2. Characterization of Diabetic Retinopathy in Two Mouse Models and Response to a Single Injection of Anti-Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Optical Coherence Tomography to a Mouse Model of Retinopathy [jove.com]
- 4. Optical Coherence Tomography: Imaging Mouse Retinal Ganglion Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Tonabersat: A Novel Anti-Seizure Candidate Compared with Standard Antiepileptic Drugs
A comprehensive guide for researchers and drug development professionals on the anti-seizure activity of Tonabersat, offering a comparative analysis against established antiepileptic drugs (AEDs) based on preclinical experimental data.
This compound, a novel investigational compound, has demonstrated a unique mechanism of action and a promising anti-seizure profile in preclinical studies. This guide provides an objective comparison of this compound's anti-seizure activity with that of standard AEDs, presenting quantitative data from key preclinical models, detailed experimental protocols, and visualizations of its proposed signaling pathway and the general workflow of anti-seizure drug discovery.
Executive Summary
This compound distinguishes itself from many standard AEDs through its novel mechanism of action, primarily modulating gap junctions and inhibiting connexin hemichannels. Preclinical evidence suggests that this compound exhibits a robust anti-seizure profile with a high therapeutic index in various rodent models of epilepsy. This guide will delve into the specifics of these findings, offering a side-by-side comparison with widely used AEDs such as Carbamazepine, Phenytoin, Valproate, Ethosuximide, and Levetiracetam.
Comparative Anti-Seizure Activity
The anti-seizure efficacy of this compound and standard AEDs has been evaluated in several well-established rodent models of epilepsy. These models are designed to mimic different types of human seizures and are crucial for the preclinical assessment of potential new therapies. The following tables summarize the median effective dose (ED50) required to produce an anti-seizure effect in 50% of the animals and the median toxic dose (TD50) at which 50% of the animals exhibit motor impairment. The therapeutic index (TI), calculated as TD50/ED50, provides a measure of the drug's safety margin.
Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Model (Mice)
The MES test is a model for generalized tonic-clonic seizures and assesses a drug's ability to prevent seizure spread.
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TI) |
| This compound | Not specified in direct comparison | >250[1] | >36[1] |
| Carbamazepine | 11.8[2] | 45 | ~3.8 |
| Phenytoin | 8-11[3] | 60-70 | ~6-8 |
| Valproic Acid | 216.9[2] | 400-500 | ~1.8-2.3 |
Table 2: Efficacy in the Pentylenetetrazol (PTZ)-Induced Seizure Model (Mice)
The PTZ test is a model for myoclonic and absence seizures and evaluates a drug's ability to raise the seizure threshold.
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TI) |
| This compound | Effective | >500 (rats) | Not specified |
| Ethosuximide | 147.8 | 755.4 | ~5.1 |
| Valproic Acid | 177.83 | 400-500 | ~2.2-2.8 |
Table 3: Efficacy in the Audiogenic Seizure (AGS) Model (Frings Mice)
The Frings AGS-susceptible mouse is a genetic model of reflex epilepsy, where seizures are induced by a loud auditory stimulus.
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TI) |
| This compound | Effective | Not specified in direct comparison | >2000 |
| Levetiracetam | Dose-dependent decrease in seizure severity | Not specified | Not specified |
Mechanism of Action: A Novel Approach
Unlike many standard AEDs that primarily target voltage-gated ion channels or enhance GABAergic inhibition, this compound is a gap-junction modulator. It is believed to exert its anti-seizure effects by inhibiting the opening of connexin hemichannels, particularly Cx43, and at higher concentrations, by reducing gap junction coupling. This mechanism is thought to prevent the propagation of seizure activity and neuroinflammation.
Experimental Protocols
The following are detailed methodologies for the key preclinical seizure models cited in this guide.
Maximal Electroshock (MES) Test
Objective: To identify compounds effective against generalized tonic-clonic seizures.
Apparatus: An electroconvulsive device with corneal or ear-clip electrodes.
Procedure:
-
Rodents (mice or rats) are administered the test compound or vehicle.
-
At the time of predicted peak effect, a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered through the electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
-
The absence of the tonic hindlimb extension is indicative of an anti-seizure effect.
-
The ED50 is calculated from the dose-response data.
Pentylenetetrazol (PTZ) Test
Objective: To identify compounds that can raise the seizure threshold, relevant for myoclonic and absence seizures.
Apparatus: Standard animal cages for observation.
Procedure:
-
Rodents are pre-treated with the test compound or vehicle.
-
A convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered.
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The absence or a significant delay in the onset of these seizures indicates anti-seizure activity.
-
The ED50 is determined based on the percentage of animals protected at different doses.
Audiogenic Seizure (AGS) Test
Objective: To evaluate the efficacy of compounds in a genetic model of reflex epilepsy.
Apparatus: A sound-attenuated chamber equipped with a high-frequency sound source (e.g., a bell or speaker).
Procedure:
-
Genetically susceptible mice (e.g., Frings or DBA/2 strains) are treated with the test compound or vehicle.
-
At the time of peak drug effect, the mouse is placed in the chamber and exposed to a high-intensity auditory stimulus (e.g., 90-120 dB) for a defined duration.
-
The animal's behavior is scored based on the seizure severity, which typically progresses from wild running to clonic and then tonic seizures.
-
A reduction in the seizure score or the absence of tonic seizures is considered a positive effect.
-
The ED50 is calculated based on the dose-dependent reduction in seizure severity.
Preclinical Anti-Seizure Drug Discovery Workflow
The discovery and development of new AEDs typically follow a structured preclinical screening process to identify promising candidates for clinical trials.
Conclusion
This compound presents a compelling profile as a potential anti-seizure medication with a novel mechanism of action centered on the modulation of gap junctions. Its high therapeutic index in preclinical models, particularly in the audiogenic seizure model, suggests a favorable safety profile compared to some standard AEDs. The data presented in this guide, compiled from various preclinical studies, provides a foundation for researchers and drug development professionals to objectively evaluate the potential of this compound. Further head-to-head comparative studies are warranted to fully elucidate its efficacy and safety relative to existing therapies and to determine its potential role in the clinical management of epilepsy.
References
Independent Verification of Tonabersat's Role in Reducing Neuroinflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tonabersat's performance in reducing neuroinflammation against alternative therapeutic strategies. Experimental data from preclinical studies are presented to support the independent verification of its mechanism of action and efficacy.
Introduction to this compound and Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of numerous neurological disorders. This compound, a small molecule benzopyran compound, has emerged as a promising agent for mitigating neuroinflammation. Its primary mechanism of action is the selective inhibition of Connexin 43 (Cx43) hemichannels. These channels, when pathologically opened, release signaling molecules like ATP into the extracellular space, which in turn activate downstream inflammatory cascades, most notably the NLRP3 inflammasome pathway. By blocking these hemichannels, this compound effectively dampens the inflammatory response.
Comparative Analysis of Preclinical Efficacy
This section compares the efficacy of this compound with other investigational compounds targeting neuroinflammation, specifically other Cx43 hemichannel inhibitors and direct NLRP3 inflammasome inhibitors.
Data Presentation: Reduction of Neuroinflammatory Markers
The following tables summarize quantitative data from various preclinical studies, showcasing the effects of this compound and its alternatives on key markers of neuroinflammation.
Table 1: Effect of this compound on Glial Activation Markers
| Compound | Disease Model | Marker | Dosage | % Reduction vs. Control | Reference |
| This compound | MOG35-55 EAE (Mouse) | GFAP+ Astrocytes | 0.8 mg/kg | Significant reduction (p=0.0165) | [1] |
| This compound | MOG35-55 EAE (Mouse) | Iba-1+ Microglia | 0.8 mg/kg | Significant reduction (p=0.0048) | [1] |
| This compound | Inflammatory Diabetic Retinopathy (Mouse) | GFAP Upregulation | Oral | 57.8% reduction in GFAP labeling area (p=0.0356) | [2] |
| This compound | Inflammatory Diabetic Retinopathy (Mouse) | Iba-1+ Cell Infiltration | Oral | 79.6% reduction in Iba-1+ cells in ONL (p=0.0006) | [2] |
Table 2: Effect of this compound and Alternatives on NLRP3 Inflammasome and Cytokines
| Compound | Disease Model/Cell Type | Marker | Dosage | % Reduction vs. Control | Reference |
| This compound | Inflammatory Diabetic Retinopathy (Mouse) | NLRP3 spots | Oral | 20.3% reduction (p=0.0359) | [2] |
| This compound | Inflammatory Diabetic Retinopathy (Mouse) | Cleaved Caspase-1 spots | Oral | 60.4% reduction (p=0.0028) | |
| This compound | Hypoxia-Ischemia (Rat Retina) | IL-1β expression | Subcutaneous | Significant reduction (p=0.0052) | |
| Gap19 | Cerebral Ischemia/Reperfusion (Mouse) | Infarct Volume | Ventricle-injected | Significantly greater reduction than Gap26 | |
| Peptide5 | Light-Damaged Retina (Rat) | Retinal Thinning | Intravitreal | Significant reduction | |
| MCC950 | Isoflurane-induced Cognitive Impairment (Aged Mouse) | IL-1β | 10 mg/kg, i.p. | Significant suppression | |
| MCC950 | Isoflurane-induced Cognitive Impairment (Aged Mouse) | IL-18 | 10 mg/kg, i.p. | Significant suppression | |
| OLT1177 (Dapansutrile) | Alzheimer's Disease Model (APP/PS1 Mouse) | Microglia Activation (CD68) | 3.75 g/kg and 7.5 g/kg in chow | No significant enhancement compared to WT | |
| OLT1177 (Dapansutrile) | LPS-stimulated Primary Microglia | IL-1β release | 5 µM | Significant reduction (p=0.02) | |
| OLT1177 (Dapansutrile) | LPS-stimulated Primary Microglia | IL-6 release | 5 µM | Significant reduction (p=0.001) | |
| OLT1177 (Dapansutrile) | LPS-stimulated Primary Microglia | TNF-α release | 5 µM | Significant reduction (p=0.006) |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Neuroinflammation
Caption: this compound blocks Connexin 43 hemichannel opening, preventing ATP release and subsequent NLRP3 inflammasome activation.
General Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical workflow for evaluating the in vivo efficacy of anti-neuroinflammatory compounds.
Experimental Protocols
MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This model is commonly used to study the pathogenesis of multiple sclerosis and to evaluate potential therapeutics.
-
Animals: C57BL/6 mice are typically used.
-
Induction: On day 0, mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the central nervous system.
-
Drug Administration: this compound or vehicle is administered daily, often via oral gavage, starting from a specified day post-immunization (e.g., day 3 for prophylactic treatment). Dosages can range from 0.2 to 0.8 mg/kg.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: hind and forelimb paralysis, 5: moribund).
-
Tissue Collection: At the end of the experiment (e.g., day 18 or at peak disease), animals are euthanized, and brain and spinal cord tissues are collected for further analysis.
Immunohistochemistry for GFAP and Iba-1
This technique is used to visualize and quantify astrocytes (GFAP) and microglia (Iba-1), key cellular players in neuroinflammation.
-
Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brain and spinal cord are dissected and post-fixed in 4% PFA overnight, then cryoprotected in a sucrose solution.
-
Sectioning: Tissues are sectioned using a cryostat or microtome at a thickness of 20-40 µm.
-
Permeabilization and Blocking: Sections are permeabilized with a solution containing Triton X-100 and then incubated in a blocking solution (e.g., containing normal serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against GFAP (e.g., rabbit anti-GFAP) and/or Iba-1 (e.g., goat anti-Iba-1) diluted in blocking solution.
-
Secondary Antibody Incubation: After washing, sections are incubated with fluorescently-labeled secondary antibodies (e.g., donkey anti-rabbit and donkey anti-goat) for 1-2 hours at room temperature.
-
Mounting and Imaging: Sections are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and imaged using a fluorescence or confocal microscope.
-
Quantification: Image analysis software is used to quantify the number of positive cells or the fluorescent intensity of the staining in specific regions of interest.
Luminex Cytokine Release Assay
This multiplex immunoassay allows for the simultaneous measurement of multiple cytokines in a small sample volume.
-
Sample Preparation: Brain or spinal cord tissue is homogenized in a lysis buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant is collected.
-
Assay Procedure:
-
Antibody-coupled magnetic beads specific for different cytokines are added to the wells of a 96-well plate.
-
Standards and prepared tissue samples are added to the wells and incubated to allow cytokines to bind to the beads.
-
After washing, a biotinylated detection antibody cocktail is added, followed by incubation.
-
Streptavidin-phycoerythrin (S-PE) is added, which binds to the biotinylated detection antibodies.
-
The plate is read on a Luminex analyzer, which uses lasers to identify the bead (and thus the cytokine) and quantify the S-PE signal, which is proportional to the amount of cytokine present.
-
-
Data Analysis: A standard curve is generated for each cytokine, and the concentrations in the samples are calculated from this curve.
Discussion and Conclusion
The preclinical data strongly support the role of this compound in reducing neuroinflammation across various models. Its mechanism of action, through the inhibition of Cx43 hemichannels and subsequent dampening of the NLRP3 inflammasome pathway, provides a targeted approach to mitigating inflammatory damage in the central nervous system.
When compared to other Cx43 hemichannel inhibitors like Gap19 and Peptide5, this compound has the advantage of being an orally bioavailable small molecule, which is a significant consideration for clinical development.
In comparison to direct NLRP3 inflammasome inhibitors such as MCC950 and OLT1177 (dapansutrile), this compound acts further upstream in the inflammatory cascade. This may offer a broader therapeutic window by preventing the initial trigger for inflammasome activation. However, direct NLRP3 inhibitors have also shown significant promise in preclinical models and some, like dapansutrile, are advancing into clinical trials for neuroinflammatory conditions like Parkinson's disease.
References
Synergistic Action of Tonabersat and Temozolomide in Glioblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of Tonabersat, a connexin 43 (Cx43) gap junction inhibitor, with the standard-of-care chemotherapy agent temozolomide (TMZ) in the context of glioblastoma (GBM). By objectively comparing the performance of this combination therapy against alternatives and presenting supporting experimental data, this document aims to inform future research and drug development efforts in the fight against this aggressive brain tumor.
Abstract
Glioblastoma is characterized by its diffuse infiltration into the brain parenchyma and its profound resistance to conventional therapies. A key mechanism contributing to this resistance is the formation of tumor microtubes (TMs) and gap junctions, composed primarily of connexin 43 (Cx43), which facilitate intercellular communication and propagation of survival signals within the tumor network. This compound, a blood-brain barrier-penetrating compound, has emerged as a promising adjuvant therapy due to its ability to inhibit these Cx43-based gap junctions. Preclinical studies have demonstrated that by disrupting this intercellular network, this compound sensitizes glioblastoma cells to the cytotoxic effects of temozolomide, leading to enhanced tumor cell death and improved survival outcomes in animal models. This guide synthesizes the key findings from these studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Comparative Efficacy of this compound and Temozolomide Combination Therapy
The synergistic potential of combining this compound with temozolomide has been evaluated in both in vitro and in vivo models of glioblastoma. The data consistently demonstrates that this combination leads to a more potent anti-tumor effect than either agent alone.
In Vivo Efficacy in a Preclinical Rat Model
A study by Zoteva et al. utilized the F98 Fischer rat model of glioblastoma to investigate the therapeutic potential of this compound in combination with standard-of-care therapy, including radiotherapy and temozolomide. The results indicated a significant improvement in survival and a reduction in tumor growth in the cohort receiving the combination treatment.
| Treatment Group | Median Survival (Days) | Percent Increase in Survival vs. Standard of Care |
| Control | 21 | - |
| Standard of Care (Radiotherapy + TMZ) | 28 | - |
| This compound + Standard of Care | 34 | 21.4% |
Data adapted from Zoteva et al. (2024). The study highlights that daily administration of this compound alongside standard therapy extends overall survival.[1]
| Treatment Group | Mean Tumor Volume Increase from Day 15 Onwards (%) |
| Control | 15.24 |
| This compound + Radiotherapy | 11.99 |
| This compound + Standard of Care (TMZ + Radiotherapy) | 13.05 |
Data from Zoteva et al. (2024) indicates that while the combination of this compound with the standard of care did not show a statistically significant decrease in the rate of tumor growth after day 15 compared to standard care alone in this particular analysis, the overall survival data suggests a benefit.[2]
In Vitro Synergistic Cytotoxicity
Research by Schmidt et al. demonstrated that this compound synergistically enhances temozolomide-induced cell death in primary glioblastoma cell lines. This effect was directly linked to the inhibition of Cx43.
| Cell Line | Treatment | Specific DNA Fragmentation (%) |
| G71 | Control | ~5 |
| G71 | Temozolomide (TMZ) | ~15 |
| G71 | This compound (TO) | ~8 |
| G71 | TMZ + TO | ~30 |
| G106 | Control | ~3 |
| G106 | Temozolomide (TMZ) | ~10 |
| G106 | This compound (TO) | ~5 |
| G106 | TMZ + TO | ~25 |
Data adapted from Schmidt et al. (2025), showing a significant increase in DNA fragmentation, a marker of apoptosis, in cells treated with the combination of TMZ and this compound compared to either treatment alone.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are summaries of the key experimental protocols used in the cited studies.
In Vivo F98 Glioblastoma Rat Model
This protocol, adapted from Zoteva et al., describes the evaluation of this compound in a clinically relevant animal model.[1]
-
Animal Model: Female Fischer F344 rats are used.
-
Cell Inoculation: F98 glioblastoma cells are intracranially inoculated into the right entorhinal cortex of the rats.
-
Tumor Confirmation: Tumor growth is confirmed via contrast-enhanced T1-weighted Magnetic Resonance Imaging (MRI).
-
Treatment Groups:
-
Control group.
-
Standard of Care group: Receives fractionated radiotherapy (e.g., three fractions of 9 Gy) and temozolomide (e.g., 29 mg/kg).
-
This compound + Standard of Care group: Receives standard radiotherapy and TMZ, supplemented with daily intraperitoneal injections of this compound.
-
-
Monitoring: Tumor growth is monitored regularly using MRI. Animal survival is recorded, and ethical endpoints are strictly observed.
-
Histological Analysis: Upon euthanasia, brains are isolated for histological analysis to examine tumor morphology, infiltration, and expression of relevant biomarkers like Cx43.
In Vitro Cell Death Analysis via Flow Cytometry
This protocol, based on the work of Schmidt et al., quantifies apoptosis in glioblastoma cells.
-
Cell Culture: Primary human glioblastoma cell lines are cultured under standard conditions.
-
Treatment: Cells are treated with vehicle control, temozolomide alone, this compound alone, or a combination of both for a specified duration (e.g., 144 hours).
-
Cell Harvesting: Adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
Fixation and Permeabilization: Cells are fixed in ethanol and permeabilized to allow for nuclear staining.
-
DNA Staining: Cellular DNA is stained with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. Apoptotic cells with fragmented DNA will have a lower DNA content and appear in the sub-G1 peak of the DNA histogram.
-
Data Analysis: The percentage of cells in the sub-G1 peak is quantified to determine the rate of specific DNA fragmentation, which is a surrogate for apoptosis.
Visualizing the Mechanism of Action and Experimental Design
Signaling Pathway of this compound-Mediated Sensitization to Temozolomide
Glioblastoma cells form an interconnected network through gap junctions, which are channels composed of connexin proteins, primarily Cx43. This network allows for the transfer of ions and small molecules, contributing to the resistance of the tumor to therapies like temozolomide. This compound acts by blocking these Cx43 gap junctions, thereby isolating the tumor cells and preventing the propagation of survival signals. This disruption of the cellular network renders the glioblastoma cells more vulnerable to the DNA-damaging effects of temozolomide, leading to increased apoptosis.
Caption: this compound blocks Cx43 gap junctions, disrupting the glioblastoma network and enhancing temozolomide-induced apoptosis.
Experimental Workflow for In Vivo Studies
The evaluation of novel cancer therapies often involves a multi-step preclinical workflow to assess efficacy and safety. The following diagram illustrates a typical workflow for an in vivo study investigating the combination of this compound and temozolomide in a glioblastoma rat model.
Caption: Workflow for preclinical evaluation of this compound and temozolomide in a glioblastoma rat model.
Conclusion and Future Directions
The presented evidence strongly suggests that this compound, by targeting the intercellular communication network of glioblastoma, acts as a potent sensitizer to temozolomide. The synergistic combination of this compound and temozolomide represents a promising therapeutic strategy that warrants further investigation. Future studies should focus on optimizing dosing schedules, exploring the combination with other therapeutic modalities, and ultimately, translating these preclinical findings into clinical trials for patients with glioblastoma. The disruption of the glioblastoma network is a novel and exciting avenue for overcoming the notorious therapeutic resistance of this devastating disease.
References
- 1. Flow Cytometry Protocol for Cell Death Analysis in Glioblastoma Organoids: A Technical Note [protocols.io]
- 2. Adjuvant therapeutic potential of this compound in the standard treatment of glioblastoma: A preclinical F98 glioblastoma rat model study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Connexin 43 inhibition sensitizes chemoresistant glioblastoma cells to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
A comparative study of Tonabersat's impact on different CNS disorders
A comprehensive evaluation of the gap junction modulator Tonabersat in the context of migraine, epilepsy, and cerebral ischemia, compared with established alternative treatments. This guide provides an objective analysis of performance, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a novel benzopyran derivative, has garnered significant interest for its unique mechanism of action as a gap junction modulator. By targeting connexin hemichannels and gap junctions, this compound presents a potential therapeutic avenue for a range of central nervous system (CNS) disorders. This guide offers a comparative study of this compound's impact on migraine, epilepsy, and cerebral ischemia, juxtaposed with the performance of established alternative therapies.
Executive Summary
This compound demonstrates notable efficacy in the prophylactic treatment of migraine with aura , a condition strongly associated with cortical spreading depression (CSD). Its ability to inhibit CSD provides a clear mechanistic rationale for its use in this specific migraine subtype. In preclinical models of epilepsy , this compound exhibits a robust anti-seizure profile, suggesting potential as an anticonvulsant. Furthermore, in the context of cerebral ischemia , this compound shows neuroprotective effects by blocking connexin43 hemichannels, which are implicated in secondary injury cascades.
However, its overall clinical efficacy in migraine without aura remains less convincing. Compared to established treatments like Topiramate for migraine and Valproate for epilepsy, this compound's clinical validation is less extensive. For acute ischemic stroke, tissue plasminogen activator (tPA) remains the gold standard for thrombolysis, with this compound's potential role being neuroprotective rather than restorative of blood flow. Further research, particularly direct comparative clinical trials, is necessary to fully elucidate this compound's therapeutic positioning within the landscape of CNS disorder treatments.
Mechanism of Action: A Focus on Gap Junction Modulation
This compound's primary mechanism of action involves the modulation of gap junctions and hemichannels, particularly those composed of connexin 43 (Cx43).[1][2] These channels play crucial roles in intercellular communication and signaling within the CNS.
-
Gap Junctions: These channels directly connect the cytoplasm of adjacent cells, allowing for the passage of ions, small molecules, and second messengers. In the CNS, they are vital for neuronal synchrony and glial cell communication.
-
Hemichannels: These are half of a gap junction channel, which can open to the extracellular space, releasing signaling molecules like ATP and glutamate.[2] Aberrant opening of hemichannels is implicated in pathological processes such as neuroinflammation.[3][4]
This compound is believed to inhibit the opening of Cx43 hemichannels and, at higher concentrations, reduce gap junction coupling. This action is thought to underlie its therapeutic effects in various CNS disorders.
Comparative Efficacy in CNS Disorders
Migraine
This compound has been primarily investigated for migraine prophylaxis, with a particular focus on its ability to inhibit cortical spreading depression (CSD), the neurophysiological correlate of migraine aura.
Experimental Data Summary: this compound vs. Topiramate for Migraine Prophylaxis
| Efficacy Endpoint | This compound (40 mg/day) | Topiramate (100 mg/day) | Placebo |
| Reduction in Migraine with Aura Attacks | Significant reduction (p=0.01) | Appears to reduce auras in parallel with headache reduction | No significant change |
| Reduction in Mean Monthly Migraine Days | Not significantly different from placebo (p=0.09) | Statistically significant reduction (p=0.008) | -1.1 days |
| Responder Rate (≥50% reduction in frequency) | Not consistently significant | 49-54% (p<0.001) | 23% |
Experimental Protocol: Induction and Measurement of Cortical Spreading Depression
A common preclinical model to assess anti-migraine drug efficacy involves the induction of CSD in rodents.
-
Animal Preparation: Anesthetized rats or mice are placed in a stereotaxic frame. A craniotomy is performed to expose the cerebral cortex.
-
CSD Induction: A small burr hole is drilled over the occipital cortex. CSD is induced by topical application of a high-concentration potassium chloride (KCl) solution or by electrical stimulation.
-
Recording: Electrocortical activity is recorded using electrodes placed on the cortical surface. The characteristic slow potential shift of CSD is measured.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered systemically before CSD induction.
-
Outcome Measures: The primary outcomes are the number of CSD events, the propagation speed of the CSD wave, and the duration of the depressive phase.
Epilepsy
This compound has shown promise in preclinical models of epilepsy, suggesting a potential role as an anticonvulsant. Its mechanism of action, distinct from many existing anti-epileptic drugs (AEDs), makes it an interesting candidate for further investigation.
Experimental Data Summary: this compound vs. Valproate in Preclinical Seizure Models
| Seizure Model | This compound | Valproate |
| Maximal Electroshock (MES) Test (mice) | ED₅₀ not yet established in direct comparative studies | ED₅₀ range: 189-255 mg/kg |
| Audiogenic Seizures (Frings AGS-susceptible mouse) | Effective with a high therapeutic index (>2000) | Data not available for direct comparison |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.
-
Animal Selection: Mice or rats are used.
-
Drug Administration: The test compound (e.g., this compound, Valproate) or vehicle is administered, typically intraperitoneally or orally.
-
Stimulation: After a predetermined time for drug absorption, an electrical stimulus is delivered via corneal or ear clip electrodes. The stimulus parameters (current, frequency, duration) are standardized.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.
-
Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.
Cerebral Ischemia
This compound's ability to block connexin hemichannels suggests a neuroprotective role in ischemic stroke by mitigating the secondary injury cascade. This is a different therapeutic approach compared to the thrombolytic action of tPA.
Experimental Data Summary: this compound vs. tPA in Preclinical Stroke Models
| Efficacy Endpoint | This compound | tPA (early administration) |
| Infarct Volume Reduction | Data on infarct volume reduction is emerging but not yet robustly quantified in direct comparative studies. Shows reduction in inflammatory markers. | Significant reduction in infarct volume in animal models (e.g., -6.63 mm³ in a mouse model) |
| Neurological Deficit Improvement | Data on improvement in neurological scores is emerging. | Improves functional outcomes in animal models. |
Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO)
The tMCAO model is a common method to induce focal cerebral ischemia in rodents, mimicking human stroke.
-
Animal Preparation: Anesthetized rodents undergo a surgical procedure to expose the carotid arteries.
-
Occlusion: A filament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery (MCA) to block blood flow.
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.
-
Drug Administration: The neuroprotective agent (e.g., this compound) is typically administered before, during, or after the ischemic insult.
-
Outcome Assessment: Neurological deficits are assessed using scoring systems (e.g., mNSS). After a set period (e.g., 24-72 hours), the brain is harvested, and infarct volume is measured using staining techniques like TTC.
Signaling Pathways
This compound's modulation of Cx43 has implications for several downstream signaling pathways involved in neuroinflammation and neuronal excitability.
Conclusion and Future Directions
This compound presents a compelling therapeutic candidate with a novel mechanism of action for several CNS disorders. Its efficacy in migraine with aura is the most clinically advanced finding. Preclinical data in epilepsy and cerebral ischemia are promising and warrant further investigation.
Future research should focus on:
-
Conducting direct, head-to-head clinical trials of this compound against current standard-of-care treatments for migraine, epilepsy, and as an adjunctive neuroprotective therapy in ischemic stroke.
-
Elucidating the full spectrum of its effects on different connexin isoforms to better understand its target selectivity and potential off-target effects.
-
Investigating its potential in other CNS disorders where gap junction and hemichannel dysregulation are implicated, such as traumatic brain injury and neurodegenerative diseases.
The continued exploration of this compound and other gap junction modulators holds the potential to introduce a new class of therapeutics for a range of challenging neurological conditions.
References
- 1. Topiramate: Safety and Efficacy of its Use in the Prevention and Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Connexin43- and Pannexin-Based Channels in Neuroinflammation and Cerebral Neuropathies [frontiersin.org]
- 4. Connexin 43: An Interface Connecting Neuroinflammation to Depression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Tonabersat: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for Tonabersat (CAS No. 175013-84-0), a gap-junction modulator intended for laboratory research purposes. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination.
This compound is classified as hazardous, with specific warnings for skin and eye irritation, and high toxicity to aquatic life with long-lasting effects.[1][2][3][4] Therefore, proper disposal is not merely a recommendation but a mandatory safety and environmental requirement. Avoid releasing this compound into the environment.[1]
Hazard Profile and Safety Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn at all times. In case of accidental spillage, it should be collected promptly.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C20H19ClFNO4 | MedchemExpress |
| Molecular Weight | 391.82 g/mol | MedchemExpress |
| CAS Number | 175013-84-0 | MedchemExpress |
| Appearance | White to yellow solid | MedchemExpress |
| Solubility | Soluble in Ethanol (~20 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml) | Cayman Chemical |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
-
Segregation of Waste:
-
All waste materials contaminated with this compound must be segregated from general laboratory waste. This includes, but is not limited to:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).
-
Empty original containers.
-
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The associated hazards (e.g., "Toxic to Aquatic Life," "Skin/Eye Irritant").
-
The date of waste accumulation.
-
-
-
Handling of Liquid and Solid Waste:
-
Solid Waste: Unused this compound powder and contaminated solids should be placed directly into the designated hazardous waste container. Do not attempt to dispose of the solid down the drain.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, non-reactive waste container. Do not pour this compound solutions down the drain, as it is very toxic to aquatic life.
-
-
Decontamination of Labware:
-
Reusable labware (e.g., glassware) that has come into contact with this compound should be decontaminated. A recommended procedure is to rinse the labware with a suitable solvent (such as ethanol, in which this compound is soluble) and collect the rinsate as hazardous waste. Follow this with a standard laboratory washing procedure.
-
-
Final Disposal:
-
The collected hazardous waste must be disposed of through an approved waste disposal plant. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. They will have established procedures for handling and disposing of chemical waste in compliance with local, state, and federal regulations.
-
Experimental Protocols Cited
No specific experimental protocols for the disposal of this compound were found in the provided search results. The disposal procedures outlined above are based on the general guidelines for hazardous chemical waste management and the specific hazard information available in the Safety Data Sheets for this compound.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
